molecular formula C35H37F6N5O B15613835 Dgk-IN-8

Dgk-IN-8

Número de catálogo: B15613835
Peso molecular: 657.7 g/mol
Clave InChI: DVNYSCXOOVDQRF-PKAZHMFMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dgk-IN-8 is a useful research compound. Its molecular formula is C35H37F6N5O and its molecular weight is 657.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C35H37F6N5O

Peso molecular

657.7 g/mol

Nombre IUPAC

9-(cyclopropylmethyl)-2-[6-[(Z)-2-[6-(3,3-difluoroazetidin-1-yl)pyrazin-2-yl]-2-fluoroethenyl]-3-phenoxy-2-(trifluoromethyl)phenyl]-2,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C35H37F6N5O/c36-27(28-18-42-19-30(43-28)46-22-34(37,38)23-46)17-25-9-10-29(47-26-5-2-1-3-6-26)31(35(39,40)41)32(25)45-14-4-11-33(21-45)12-15-44(16-13-33)20-24-7-8-24/h1-3,5-6,9-10,17-19,24H,4,7-8,11-16,20-23H2/b27-17-

Clave InChI

DVNYSCXOOVDQRF-PKAZHMFMSA-N

Origen del producto

United States

Foundational & Exploratory

Dgk-IN-8: A Technical Guide to its Mechanism of Action as a Dual Diacylglycerol Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dgk-IN-8 is a potent and selective small molecule inhibitor of diacylglycerol kinase (DGK) isoforms α (alpha) and ζ (zeta), with reported half-maximal inhibitory concentrations (IC50) of ≤ 20 nM for both enzymes.[1] By targeting these specific DGK isoforms, this compound modulates a critical intracellular signaling nexus, leading to the accumulation of the second messenger diacylglycerol (DAG) and a concomitant decrease in phosphatidic acid (PA). This targeted intervention has profound effects on downstream signaling cascades, most notably enhancing T-cell activation and effector functions. This makes this compound and similar DGKα/ζ inhibitors promising candidates for cancer immunotherapy and for the study of T-cell-mediated immune responses. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

Core Mechanism of Action

Diacylglycerol kinases are a family of ten enzymes that phosphorylate DAG to produce PA.[2][3] This enzymatic conversion serves as a critical regulatory switch in cellular signaling. This compound exerts its biological effects by specifically inhibiting the activity of DGKα and DGKζ.

The primary mechanism of action of this compound can be summarized as follows:

  • Inhibition of DGKα and DGKζ: this compound binds to and inhibits the catalytic activity of DGKα and DGKζ. This prevents the phosphorylation of DAG to PA.

  • Accumulation of Diacylglycerol (DAG): The inhibition of DGKα/ζ leads to an accumulation of DAG at the cell membrane, particularly following T-cell receptor (TCR) stimulation.

  • Activation of Downstream Effectors: DAG is a crucial second messenger that recruits and activates several key signaling proteins, including:

    • Protein Kinase C (PKC) isoforms: Primarily PKCθ in T-cells, which is essential for the activation of the NF-κB transcription factor. Other PKC isoforms like PKCα, δ, ε, and η are also expressed in T-cells and may be affected.

    • Ras Guanine (B1146940) Nucleotide-Releasing Protein (RasGRP): A guanine nucleotide exchange factor that activates Ras, a key initiator of the mitogen-activated protein kinase (MAPK) cascade.

  • Signal Amplification: The activation of PKC and RasGRP triggers downstream signaling pathways:

    • Ras/MEK/ERK Pathway: Leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK translocates to the nucleus and phosphorylates transcription factors such as c-Fos, c-Jun (forming the AP-1 complex), c-Myc, and Egr1, which are critical for T-cell proliferation and effector function.

    • NF-κB Pathway: Activated PKCθ leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the nuclear translocation of the transcription factor NF-κB. NF-κB is essential for the transcription of genes encoding pro-inflammatory cytokines and survival factors.

The net effect of this compound in T-cells is an enhanced and sustained signaling output upon TCR engagement, resulting in increased T-cell proliferation, augmented production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a more robust anti-tumor immune response.

Quantitative Data

The following tables summarize the available quantitative data for this compound and other relevant DGK inhibitors for comparative purposes.

Table 1: Potency of this compound Against Target Kinases

CompoundTargetIC50 (nM)Assay Type
This compoundDGKα≤ 20Biochemical
This compoundDGKζ≤ 20Biochemical

Note: A comprehensive selectivity profile of this compound against all ten DGK isoforms (α, β, γ, δ, ε, η, θ, ι, κ) is not publicly available at the time of this report. The available data highlights its high potency as a dual inhibitor of DGKα and DGKζ.

Table 2: Comparative Potency of Selected DGK Inhibitors

CompoundDGKα IC50 (µM)DGKζ IC50 (µM)Other Isoforms Inhibited
R590222.8--
R599490.01 - 10--
Ritanserin (B1680649)~20-DGKβ, DGKγ
CU-30.6> 5-
BMS-5020.00460.0021DGKι
BMS-6840.015> 10DGKβ (weakly), DGKγ (weakly)

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway in T-Cells

DGK_Inhibitor_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG DAG PIP2->DAG DGKa_z DGKα / DGKζ DAG->DGKa_z Substrate RasGRP RasGRP DAG->RasGRP Activation PKC PKCθ DAG->PKC Activation PA PA DGKa_z->PA Phosphorylation Ras Ras RasGRP->Ras Activation IKK IKK PKC->IKK Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK nERK ERK1/2 ERK->nERK Translocation IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylation NFkB NF-κB IkB_NFkB->NFkB Release nNFkB NF-κB NFkB->nNFkB Translocation AP1 AP-1 (c-Fos/c-Jun) nERK->AP1 Activation Transcription Gene Transcription (IL-2, IFN-γ, etc.) nNFkB->Transcription Proliferation T-Cell Proliferation & Effector Function Transcription->Proliferation AP1->Transcription Dgk_IN_8 This compound Dgk_IN_8->DGKa_z Inhibition

Caption: this compound inhibits DGKα/ζ, leading to DAG accumulation and activation of the Ras/MEK/ERK and PKC/NF-κB pathways, ultimately enhancing T-cell activation and effector functions.

Experimental Workflow for Biochemical IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Recombinant DGKα/ζ - DAG substrate - ATP - Assay Buffer Incubate Incubate DGK enzyme, DAG, and this compound Reagents->Incubate Inhibitor Prepare this compound Serial Dilutions Inhibitor->Incubate Initiate Initiate reaction with ATP Incubate->Initiate Detect Detect ADP production (e.g., ADP-Glo™) Initiate->Detect Plot Plot % inhibition vs. [this compound] Detect->Plot Calculate Calculate IC50 value using non-linear regression Plot->Calculate

Caption: Workflow for determining the IC50 of this compound in a biochemical assay by measuring the inhibition of ADP production.

Experimental Workflow for T-Cell Proliferation Assay (CFSE)

Proliferation_Workflow cluster_cell_prep Cell Preparation cluster_culture Cell Culture cluster_analysis Flow Cytometry Analysis Isolate Isolate T-cells from PBMCs or spleen Label Label T-cells with CFSE Isolate->Label Stimulate Stimulate T-cells (e.g., anti-CD3/CD28) Label->Stimulate Treat Treat with this compound or vehicle control Stimulate->Treat Incubate Incubate for 3-5 days Treat->Incubate Acquire Acquire samples on a flow cytometer Incubate->Acquire Analyze Analyze CFSE dilution to quantify proliferation Acquire->Analyze

Caption: Workflow for assessing T-cell proliferation using CFSE staining and flow cytometry upon treatment with this compound.

Experimental Protocols

Biochemical DGK Inhibition Assay (IC50 Determination)

This protocol is a generalized procedure based on luminescence-based kinase activity assays.

Materials:

  • Recombinant human DGKα and DGKζ enzymes

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • ATP

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.

  • Enzyme and Substrate Preparation: Dilute the DGK enzyme and DAG substrate to the desired concentrations in kinase assay buffer. The optimal concentrations should be empirically determined.

  • Reaction Setup: a. Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of the DGK enzyme solution to each well. c. Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: a. Add 5 µL of a solution containing the DAG substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for the respective DGK isoform. b. Incubate the plate for 60 minutes at 30°C.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

T-Cell Proliferation Assay (CFSE Staining)

This protocol describes a method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[2][3][4][5][6]

Materials:

  • Human or mouse T-cells

  • CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific) or similar

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • This compound

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining: a. Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods. b. Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS. c. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete medium.

  • Cell Culture and Treatment: a. Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL). c. Add this compound at various concentrations or DMSO as a vehicle control. d. Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: a. Harvest the cells from the plate. b. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting the emission at ~520 nm. c. Gate on the live cell population based on forward and side scatter. d. Analyze the CFSE fluorescence histogram. Unproliferated cells will show a single bright peak, while each subsequent cell division will result in a peak with approximately half the fluorescence intensity of the preceding one.

  • Data Analysis: a. Quantify the percentage of cells that have undergone one or more divisions. b. Proliferation indices and the percentage of divided cells can be calculated using flow cytometry analysis software (e.g., FlowJo).

Measurement of Cytokine Production (ELISA)

This protocol provides a general method for quantifying IL-2 and IFN-γ in T-cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Human or mouse IL-2 and IFN-γ ELISA kits (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)

  • Supernatants from T-cell cultures treated with this compound

  • Microplate reader

Procedure:

  • Plate Preparation: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (IL-2 or IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample and Standard Incubation: a. Wash the plate. b. Add serial dilutions of the recombinant cytokine standard and the T-cell culture supernatants to the wells. c. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: a. Wash the plate. b. Add the biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: a. Wash the plate. b. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.

  • Substrate Development: a. Wash the plate. b. Add the TMB substrate solution and incubate until a color develops (typically 15-30 minutes). c. Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: a. Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. b. Determine the concentration of the cytokine in the T-cell supernatants by interpolating their absorbance values from the standard curve.

Western Blot Analysis of ERK Phosphorylation

This protocol details the detection of phosphorylated ERK1/2 (pERK1/2) in T-cells by Western blotting.[1][7]

Materials:

  • T-cells treated with this compound and stimulated

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: a. After treatment and stimulation, wash the T-cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Incubate the membrane with ECL substrate. b. Detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (for total ERK): a. To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK1/2 following the same immunoblotting procedure.

  • Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. The level of ERK phosphorylation is expressed as the ratio of the pERK signal to the total ERK signal.

Conclusion

This compound is a valuable research tool for investigating the roles of DGKα and DGKζ in cellular signaling, particularly in the context of T-cell immunology. Its potent and dual inhibitory activity on these key enzymes provides a means to dissect the downstream consequences of enhanced DAG signaling. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound and similar compounds on T-cell activation, proliferation, and effector functions. Further studies to elucidate the complete selectivity profile of this compound and its in vivo efficacy will be crucial for its potential development as a therapeutic agent.

References

Dgk-IN-8: A Technical Guide to a Potent Dual Diacylglycerol Kinase α and ζ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgk-IN-8 is a potent small molecule inhibitor targeting the α (alpha) and ζ (zeta) isoforms of diacylglycerol kinase (DGK).[1] DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical node in cellular signaling. By inhibiting DGKα and DGKζ, this compound modulates the intracellular balance of DAG and PA, which are crucial second messengers. This inhibition leads to the potentiation of signaling pathways downstream of DAG, particularly in T-cells, making this compound a valuable tool for research in immunology and oncology. This document provides a comprehensive technical overview of this compound, including its target profile, the signaling pathways it modulates, and detailed protocols for its characterization.

Core Target and Mechanism of Action

This compound is a dual inhibitor of DGKα and DGKζ. These two isoforms are key negative regulators of T-cell receptor (TCR) signaling. Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the generation of DAG. DAG recruits and activates several downstream signaling proteins, including Protein Kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs), which in turn activate the Ras-MEK-ERK signaling cascade. This cascade is essential for T-cell activation, proliferation, and cytokine production.

DGKα and DGKζ terminate this signaling by converting DAG to PA. By inhibiting these kinases, this compound sustains elevated levels of DAG, thereby amplifying and prolonging TCR-mediated signaling. This leads to enhanced T-cell effector functions, providing a rationale for its investigation in cancer immunotherapy.

Quantitative Data

The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

TargetIC50 (nM)
DGKα≤ 20
DGKζ≤ 20
Table 1: In vitro inhibitory activity of this compound against DGKα and DGKζ.[1]

Signaling Pathways and Experimental Workflows

The inhibition of DGKα and DGKζ by this compound has significant downstream consequences on intracellular signaling cascades. The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG DAG PIP2->DAG DGKa_z DGKα/ζ DAG->DGKa_z Substrate RasGRP RasGRP DAG->RasGRP Activation PKC PKC DAG->PKC Activation PA PA DGKa_z->PA Phosphorylation Ras Ras RasGRP->Ras Activation MEK MEK Ras->MEK Activation ERK ERK MEK->ERK Activation Transcription Gene Transcription (e.g., IL-2, IFN-γ) ERK->Transcription Activation Dgk_IN_8 This compound Dgk_IN_8->DGKa_z Inhibition

Caption: this compound inhibits DGKα/ζ, leading to DAG accumulation and enhanced T-cell signaling.

Experimental_Workflow cluster_biochemical Biochemical Characterization cluster_cellular Cellular Target Engagement cluster_downstream Functional Outcomes start Start: Characterization of this compound biochemical Biochemical Assays start->biochemical ic50 IC50 Determination (ADP-Glo Assay) biochemical->ic50 cellular Cellular Assays perk pERK Western Blot cellular->perk t_cell_activation T-Cell Activation Assay (IL-2/IFN-γ ELISA) cellular->t_cell_activation downstream Downstream Functional Assays proliferation Cell Proliferation Assay (e.g., MTT/CFSE) downstream->proliferation end End: Comprehensive Profile ic50->cellular perk->downstream t_cell_activation->downstream proliferation->end

Caption: A typical workflow for characterizing the activity of this compound.

Experimental Protocols

The following are detailed, representative protocols for key assays used to characterize dual DGKα/ζ inhibitors like this compound.

Biochemical IC50 Determination using ADP-Glo™ Kinase Assay

This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

Materials:

  • Recombinant human DGKα and DGKζ enzymes

  • This compound (solubilized in DMSO)

  • 1,2-dioleoyl-sn-glycerol (DAG) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction: a. In each well of the assay plate, add this compound dilution or DMSO control. b. Add the DGK enzyme (α or ζ) to each well. c. Prepare the substrate solution by sonicating DAG in the assay buffer. Add the DAG substrate to each well. d. Initiate the reaction by adding ATP to each well. e. Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][3][4][5] b. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2][3][4][5]

  • Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular T-Cell Activation Assay (IL-2 ELISA)

This assay measures the production of Interleukin-2 (B1167480) (IL-2), a key cytokine released upon T-cell activation.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • This compound

  • Anti-CD3 and anti-CD28 antibodies

  • RPMI-1640 medium supplemented with 10% FBS

  • 96-well tissue culture plates

  • Human IL-2 ELISA Kit

  • Plate reader

Procedure:

  • Cell Plating: Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control. Pre-incubate for 1 hour at 37°C.

  • T-Cell Stimulation: Add a combination of anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • ELISA: a. Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.[6][7][8][9] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution. b. Measure the absorbance at 450 nm using a plate reader.

  • Data Analysis: a. Generate a standard curve using recombinant IL-2. b. Quantify the concentration of IL-2 in each sample based on the standard curve. c. Plot the IL-2 concentration against the this compound concentration to evaluate its effect on T-cell activation.

Phospho-ERK (pERK) Western Blot

This assay detects the phosphorylation of ERK, a key downstream effector in the TCR signaling pathway.

Materials:

  • T-cells (e.g., primary human T-cells or Jurkat cells)

  • This compound

  • Anti-CD3/anti-CD28 antibodies or Phorbol 12-myristate 13-acetate (PMA) and ionomycin

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment and Stimulation: a. Culture T-cells and treat with this compound or DMSO for 1-2 hours. b. Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin for a short duration (e.g., 5-30 minutes).

  • Cell Lysis: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-pERK antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: a. Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal to determine the relative increase in ERK phosphorylation upon this compound treatment.

Cell Proliferation Assay

This assay assesses the effect of this compound on T-cell proliferation following stimulation.

Materials:

  • PBMCs or isolated T-cells

  • This compound

  • Stimulants (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))

  • Cell proliferation dye (e.g., CFSE) or a metabolic assay reagent (e.g., MTT or CellTiter-Glo®)

  • 96-well tissue culture plates

  • Flow cytometer or plate reader

Procedure (using MTT as an example):

  • Cell Plating and Treatment: a. Seed T-cells in a 96-well plate. b. Add serial dilutions of this compound and the chosen stimulant.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay: a. Add MTT reagent to each well and incubate for an additional 4 hours.[10][11][12] b. Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.[10][11][12]

  • Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. The absorbance is directly proportional to the number of viable, proliferating cells. c. Plot the absorbance against the this compound concentration to determine its effect on cell proliferation.

Conclusion

This compound is a valuable research tool for investigating the roles of DGKα and DGKζ in cellular signaling, particularly within the context of immunology and oncology. Its potency and dual-specificity make it an effective modulator of the DAG-PA signaling axis. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of this compound and similar molecules, enabling researchers to further elucidate the therapeutic potential of targeting diacylglycerol kinases.

References

An In-depth Technical Guide to Dgk-IN-8: A Dual Diacylglycerol Kinase Alpha and Zeta Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dgk-IN-8 is a potent small molecule inhibitor of diacylglycerol kinase (DGK) isoforms alpha (α) and zeta (ζ), with reported IC50 values of ≤ 20 nM for both enzymes.[1][2][3][4] By targeting these key regulators of lipid second messengers, this compound presents a valuable tool for investigating cellular signaling pathways and holds therapeutic potential, particularly in the field of immuno-oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its effects on critical signaling cascades.

Chemical Structure and Properties

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₃₅H₃₇F₆N₅O[4]
Molecular Weight 657.69 g/mol [4]
CAS Number 3039488-69-9[1][3][4]
Appearance Solid[3]
Storage Store at -20°C for long-term storage.[3]
Solubility Soluble in DMSO.[3]

Note: For detailed storage and handling instructions, refer to the Certificate of Analysis provided by the supplier.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the competitive inhibition of DGKα and DGKζ. These enzymes play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion acts as a crucial switch, attenuating DAG-mediated signaling while initiating PA-dependent pathways.

By inhibiting DGKα and DGKζ, this compound leads to an accumulation of intracellular DAG. This has profound effects on downstream signaling, most notably the activation of Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway. In the context of T-cell activation, elevated DAG levels enhance T-cell receptor (TCR) signaling, leading to increased proliferation and cytokine production, such as Interleukin-2 (IL-2). This mechanism underlies the potential of DGK inhibitors as cancer immunotherapeutics, as they can help overcome T-cell anergy and enhance anti-tumor immunity.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR Engagement PLCg PLCγ TCR->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGKα / DGKζ DAG->DGK substrate for PKC PKC DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGK->PA produces T_Cell_Activation T-Cell Activation (Proliferation, Cytokine Release) PKC->T_Cell_Activation Ras Ras RasGRP->Ras activates ERK ERK Ras->ERK activates ERK->T_Cell_Activation Dgk_IN_8 This compound Dgk_IN_8->DGK inhibits

Figure 1. This compound inhibits DGKα/ζ, leading to DAG accumulation and enhanced T-cell activation.

Quantitative Data

The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).

Table 2: In Vitro Potency of this compound

TargetIC50Assay TypeSource(s)
DGKα ≤ 20 nMBiochemical[1][2][3][4][5]
DGKζ ≤ 20 nMBiochemical[1][2][3][4][5]

Note: While this compound is a potent dual inhibitor of DGKα and DGKζ, comprehensive selectivity data against a broad panel of other kinases is not yet publicly available. Researchers are encouraged to perform their own kinase profiling to fully characterize its specificity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method to determine the IC50 of this compound against DGKα and DGKζ using a luminescence-based ADP detection assay.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - DGKα or DGKζ enzyme - this compound serial dilutions - Kinase buffer - ATP solution - Substrate (e.g., DAG) Start->Prepare_Reagents Incubate_Kinase_Inhibitor Pre-incubate Enzyme with this compound Prepare_Reagents->Incubate_Kinase_Inhibitor Initiate_Reaction Initiate Kinase Reaction (Add ATP/Substrate) Incubate_Kinase_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Detect_ADP Convert ADP to ATP & Detect Luminescence (Add Kinase Detection Reagent) Incubate_Stop->Detect_ADP Incubate_Detect Incubate at RT Detect_ADP->Incubate_Detect Read_Luminescence Read Luminescence Incubate_Detect->Read_Luminescence Analyze_Data Analyze Data: Calculate % inhibition and IC50 values Read_Luminescence->Analyze_Data

Figure 2. Workflow for the ADP-Glo™ kinase inhibition assay.

Materials:

  • Recombinant human DGKα or DGKζ enzyme

  • This compound

  • Diacylglycerol (DAG) substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • Add kinase buffer to each well.

    • Add the this compound dilutions or DMSO control.

    • Add the DGK enzyme to each well and gently mix.

    • Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Reaction: Add a mixture of DAG substrate and ATP to each well to start the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7][8][9][10]

  • ADP Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[6][7][8][9][10]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

T-Cell Activation and Proliferation Assay

This protocol describes a method to assess the effect of this compound on human T-cell activation and proliferation by measuring IL-2 production and cell division.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells

  • This compound

  • Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

  • Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

  • Human IL-2 ELISA kit

  • 96-well flat-bottom culture plates

Procedure:

  • Cell Preparation: Isolate PBMCs from healthy donor blood or use purified T-cells. If using a proliferation dye, label the cells according to the manufacturer's protocol. Resuspend the cells in complete RPMI-1640 medium.

  • Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS before adding cells.

  • Assay Setup:

    • Seed the T-cells into the anti-CD3 coated wells.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.

    • Add serial dilutions of this compound or a DMSO control to the appropriate wells.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • IL-2 Measurement: After the incubation period, collect the cell culture supernatants and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Proliferation Analysis (Flow Cytometry):

    • Harvest the cells from the plate.

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.

    • Analyze the cells by flow cytometry to assess the dilution of the proliferation dye, which indicates cell division.

  • Data Analysis: Quantify the IL-2 concentration from the ELISA data. Analyze the flow cytometry data to determine the percentage of proliferated cells in each treatment group.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the MC38 colon adenocarcinoma model.[2][11][12][13]

In_Vivo_Workflow Start Start Cell_Culture Culture MC38 Tumor Cells Start->Cell_Culture Tumor_Implantation Subcutaneous Implantation of MC38 cells into C57BL/6 Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment Administer this compound (e.g., oral gavage) Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination (e.g., tumor size limit) Monitoring->Endpoint Data_Collection Collect Tumors and Tissues for Analysis Endpoint->Data_Collection Analysis Analyze Data: - Tumor Growth Inhibition - Survival Analysis - Immune Cell Profiling Data_Collection->Analysis

Figure 3. General workflow for an in vivo tumor efficacy study.

Materials:

  • MC38 colon adenocarcinoma cells

  • C57BL/6 mice (6-8 weeks old)

  • This compound

  • Vehicle for this compound administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Matrigel (optional, to enhance tumor take-rate)

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 0.5 - 1 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of C57BL/6 mice.[2][13]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

  • Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).[2][13]

  • Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The specific dose and schedule should be determined from pharmacokinetic and tolerability studies.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.

  • Pharmacodynamic Analysis: At the end of the study, tumors and lymphoid organs (e.g., spleen, lymph nodes) can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

  • Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the percentage of tumor growth inhibition. Perform statistical analysis to determine the significance of the observed effects.

Conclusion

This compound is a potent dual inhibitor of DGKα and DGKζ, offering a valuable pharmacological tool for the investigation of DAG-mediated signaling pathways. Its ability to enhance T-cell activation highlights its potential for development as an immuno-oncology therapeutic. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the biological activities of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy in various disease models.

References

The Discovery and Development of Dgk-IN-8: A Technical Guide to a Novel Dual DGKα/ζ Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell activation, representing a promising new class of targets for cancer immunotherapy. By converting the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), the α and ζ isoforms of DGK effectively dampen T-cell receptor (TCR) signaling, leading to an anergic state that can be exploited by tumors to evade immune destruction. Dgk-IN-8 is a potent, dual inhibitor of DGKα and DGKζ, developed to reinvigorate anti-tumor immunity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, offering a comprehensive resource for researchers in oncology and immunology.

Introduction to Diacylglycerol Kinase Inhibition

The adaptive immune response, particularly the activation of T-cells, is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a signaling cascade, a pivotal event of which is the generation of diacylglycerol (DAG). DAG activates several downstream pathways crucial for T-cell activation, proliferation, and effector function, including the Ras-ERK and PKCθ-NF-κB pathways.

Diacylglycerol kinases (DGKs) are a family of ten enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby acting as a crucial off-switch for DAG-mediated signaling.[1] Within T-cells, the DGKα and DGKζ isoforms are predominantly expressed and have been identified as key checkpoints that limit the strength and duration of TCR signaling.[2] Upregulation of these isoforms is a mechanism of T-cell dysfunction and anergy, particularly within the tumor microenvironment.[3] Consequently, the inhibition of DGKα and DGKζ presents a compelling therapeutic strategy to enhance T-cell-mediated anti-tumor immunity.

This compound is a novel small molecule inhibitor designed to potently and selectively target both DGKα and DGKζ. Its development was driven by the hypothesis that dual inhibition would be more effective at restoring T-cell function than targeting either isoform alone.

Discovery of this compound

This compound was identified through a targeted drug discovery campaign focused on identifying novel heteroaryl fluoroalkenes as DGK inhibitors. The compound corresponds to Example 34 in the patent literature, specifically within patent WO2024108100 [4][5]. The discovery process involved the synthesis and screening of a library of related structures to optimize for potency against DGKα and DGKζ, as well as for drug-like properties.

The chemical structure of this compound is (Z)-9-Ethyl-4-(6-(2-fluoro-2-(6-(pyridazin-4-yl)pyrazin-2-yl)vinyl)-3-(3-fluorophenoxy)-2-(trifluoromethyl)phenyl)-1-oxa-4,9-diazaspiro[5.5]undecane, with a molecular formula of C35H37F6N5O and a molecular weight of 657.69 g/mol [4].

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by competitively inhibiting the ATP-binding site of DGKα and DGKζ, preventing the phosphorylation of DAG. This leads to an accumulation of DAG at the immunological synapse, resulting in sustained and amplified downstream signaling.

Caption: T-Cell Receptor signaling pathway and the inhibitory role of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.

Table 1: In Vitro Potency of this compound

Target Assay Type IC50 Reference
DGKα Enzymatic ≤ 20 nM [4]

| DGKζ | Enzymatic | ≤ 20 nM |[4] |

Table 2: Cellular Activity of Representative Dual DGKα/ζ Inhibitors

Compound Assay Cell Type EC50 Effect Reference
BMS-986408 pERK (CD4+) Human Whole Blood 0.008 µM T-cell activation [6]
BMS-986408 pERK (CD8+) Human Whole Blood 0.012 µM T-cell activation [6]
Compound 16* IL-2 Induction Human PBMC ~0.3 µM T-cell activation [1]

| BMS-502 | T-cell Proliferation | Mouse OT-1 model | Dose-dependent | Immune stimulation |[7] |

*Note: Compound 16 is a structurally related DGKα inhibitor from a recent publication, demonstrating the effects of this class of molecules in cellular assays.[1]

Table 3: In Vivo Pharmacokinetics of a Representative Dual DGKα/ζ Inhibitor (BMS-502)

Species Dose Route T1/2 Cmax AUC Reference

| Mouse | 10 mg/kg | PO | 12 h | 1.8 µM | 28 µM·h |[7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

DGK Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is a representative method for determining the enzymatic potency of inhibitors against DGK isoforms.

DGK_Enzymatic_Assay cluster_workflow Assay Workflow Start Start Step1 Prepare Assay Plate: - Add DGK Enzyme - Add Test Compound (this compound) - Add Substrate (DAG) - Add ATP Start->Step1 Step2 Incubate at RT (e.g., 60 min) Step1->Step2 Kinase Reaction Step3 Add ADP-Glo™ Reagent Step2->Step3 Step4 Incubate at RT (e.g., 40 min) Step3->Step4 Terminate Reaction Deplete ATP Step5 Add Kinase Detection Reagent Step4->Step5 Step6 Incubate at RT (e.g., 30-60 min) Step5->Step6 Convert ADP to ATP Generate Light Step7 Read Luminescence Step6->Step7 End Calculate IC50 Step7->End

Caption: Workflow for the DGK ADP-Glo™ enzymatic assay.

Materials:

  • Recombinant human DGKα or DGKζ enzyme

  • This compound or other test compounds

  • Diacylglycerol (DAG) substrate

  • ATP

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 384-well assay plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 2.5 µL of test compound dilution.

    • 5 µL of DGK enzyme in assay buffer.

    • 2.5 µL of a substrate mix containing DAG and ATP in assay buffer.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction.

  • Signal Stabilization: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

T-Cell Activation Cellular Assay (IL-2 Release)

This protocol measures the ability of this compound to enhance T-cell activation by quantifying the release of Interleukin-2 (IL-2).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells

  • This compound or other test compounds

  • RPMI-1640 medium with 10% FBS

  • Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation

  • Human IL-2 ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.

  • T-Cell Stimulation: Add a suboptimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the T-cells.

  • Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

  • Analysis: Plot the IL-2 concentration against the compound concentration and determine the EC50 value, representing the concentration of this compound that elicits a half-maximal increase in IL-2 production.

Preclinical Development and Future Outlook

Preclinical studies with dual DGKα/ζ inhibitors have demonstrated promising results. In vivo experiments using syngeneic mouse tumor models have shown that compounds in this class can enhance the efficacy of checkpoint inhibitors like anti-PD-1.[6] For instance, the combination of BMS-986408 with an anti-PD-1 antibody resulted in complete tumor responses in a colon cancer model.[6] These findings strongly support the therapeutic hypothesis that inhibiting DGKα and DGKζ can overcome T-cell anergy in the tumor microenvironment and synergize with existing immunotherapies.

The development of this compound and other dual DGKα/ζ inhibitors represents a significant advancement in the field of immuno-oncology. Further research will focus on evaluating the pharmacokinetic and safety profiles of these compounds in more advanced preclinical models and ultimately in clinical trials for patients with solid tumors. The data generated from these studies will be crucial in determining the therapeutic potential of this novel class of T-cell activators.

References

The Central Hub of Lipid Signaling: A Technical Guide to Diacylglycerol Kinase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diacylglycerol kinases (DGKs) represent a family of pivotal enzymes at the heart of cellular lipid signaling. By catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), they act as a critical switch, terminating DAG-mediated signaling cascades while simultaneously initiating PA-dependent pathways.[1][2][3] This dual functionality places DGKs at the nexus of numerous physiological processes, including cell proliferation, immune responses, and neuronal activity.[4][5] Dysregulation of DGK activity is increasingly implicated in a wide range of pathologies, from cancer and autoimmune disorders to metabolic and neurological diseases, making them attractive targets for therapeutic intervention.[6][7][8] This technical guide provides an in-depth exploration of the ten mammalian DGK isoforms, their roles in signaling, their pathological implications, and the experimental methodologies used to investigate their function.

The DGK Signaling Axis: A Balance of Two Second Messengers

Signal transduction cascades frequently converge on the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[9][10] While IP3 signaling is primarily involved in calcium homeostasis, DAG remains at the plasma membrane to activate a host of downstream effector proteins. DGKs control this critical signaling node.[10]

  • Diacylglycerol (DAG) Signaling : As a potent second messenger, DAG recruits and activates a specific set of proteins characterized by a C1 domain.[11] Key effectors include Protein Kinase C (PKC) isoforms, Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13 proteins, which collectively regulate processes like cell growth, differentiation, apoptosis, and immune cell activation.[7][9][12]

  • Phosphatidic Acid (PA) Signaling : The product of the DGK reaction, PA, is not merely a metabolic intermediate but an active signaling lipid in its own right.[9] PA influences cellular processes by directly binding to and modulating the activity of effector proteins such as the mammalian target of rapamycin (B549165) (mTOR), Raf kinase, and various phosphodiesterases.[7][13]

  • The Regulatory Switch : DGKs serve as the fulcrum in the balance between DAG and PA signaling.[2] By converting DAG to PA, they effectively terminate DAG-dependent signals and initiate PA-dependent ones. The existence of ten distinct DGK isoforms, with unique expression patterns, subcellular localizations, and regulatory domains, allows for precise spatio-temporal control over these powerful signaling pathways.[1][4]

DGK_Signaling_Hub cluster_membrane Plasma Membrane cluster_downstream_dag cluster_downstream_pa PLC PLC DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 → Ca²⁺ Release PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis DGK DGK DAG->DGK Phosphorylation (ATP → ADP) PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGK->PA mTOR mTOR PA->mTOR Activates Raf Raf PA->Raf Activates Cell Proliferation,\nImmune Response Cell Proliferation, Immune Response PKC->Cell Proliferation,\nImmune Response Ras/ERK Pathway Ras/ERK Pathway RasGRP->Ras/ERK Pathway Cell Growth,\nMetabolism Cell Growth, Metabolism mTOR->Cell Growth,\nMetabolism MAPK Pathway MAPK Pathway Raf->MAPK Pathway

Diagram 1: The DGK Signaling Hub.

The Mammalian DGK Isoform Family

Ten mammalian DGK isoforms have been identified, categorized into five classes based on their structural domains.[2][10][13] This structural diversity dictates their specific regulatory mechanisms, substrate preferences, and biological functions.[5]

Isoform Type Key Structural Domains Primary Localization Key Functions & Signaling Roles
DGKα IEF-hands, C1 (x2), CatalyticCytosol, translocates to plasma membrane upon Ca²⁺ increase.[13]T-cell anergy, angiogenesis, cancer cell proliferation (Ras/ERK pathway).[8][9][11]
DGKβ IEF-hands, C1 (x2), CatalyticBrain, enriched in neuronal dendritic spines.[14]Neuronal signaling, spine morphology.[14]
DGKγ IEF-hands, C1 (x2), CatalyticBrain, retina.[14]Regulation of PKCγ activity.[13]
DGKδ IIPleckstrin Homology (PH), C1 (x2), CatalyticEndoplasmic Reticulum, Golgi.Insulin (B600854) signaling, glucose metabolism.[8]
DGKη IIPH, C1 (x2), Catalytic, SAMBrain, immune cells.Regulation of Ras/Raf/MEK/ERK pathway, implicated in bipolar disorder.[1][8]
DGKκ IIPH, C1 (x2), Catalytic, SAMBrain, testes.Implicated in hypospadias.[8]
DGKε IIIC1 (x2), CatalyticEndoplasmic Reticulum.Phosphatidylinositol (PI) cycle recovery; specific for arachidonoyl-containing DAG.[9][15][16]
DGKζ IVMARCKS domain, Ankyrin repeats, C1 (x2), NLS, PDZ-bindingNucleus, Cytosol, Plasma Membrane.[9]Negative regulator of T-cell activation, mTOR signaling.[11][17]
DGKι IVAnkyrin repeats, C1 (x2), NLS, PDZ-bindingBrain, Golgi apparatus.[14]Neuronal signaling, membrane trafficking.
DGKθ VPH, C1 (x3), Proline-rich, CatalyticNeuronal, Cytoskeleton.[14][18]Regulation by RhoA, cytoskeletal reorganization.[18][19]

DGK in Pathophysiology and as a Therapeutic Target

Given their central role in signaling, it is unsurprising that aberrant DGK function is linked to numerous diseases. This has positioned specific DGK isoforms as promising, yet challenging, therapeutic targets.[6][8][13]

DGK in T-Cell Regulation and Immuno-Oncology

In T-lymphocytes, DGKα and DGKζ are the predominant isoforms and act as crucial negative regulators of T-cell receptor (TCR) signaling.[7][11] Upon TCR engagement, the generation of DAG is essential for activating downstream pathways like Ras/ERK and NF-κB that drive T-cell activation, proliferation, and cytokine release.[11][20] DGKα and DGKζ dampen this signal by rapidly converting DAG to PA, thereby inducing a state of T-cell anergy or hyporesponsiveness.[17] In the tumor microenvironment, this braking mechanism can be co-opted by cancer cells to evade immune destruction. Therefore, inhibition of DGKα and DGKζ is a compelling strategy in immuno-oncology to "release the brakes" on anti-tumor T-cells, potentially synergizing with existing checkpoint inhibitors like anti-PD-1.[6][20][21]

T_Cell_Regulation cluster_downstream TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 DAG DAG PLCg1->DAG DGK_az DGKα / DGKζ DAG->DGK_az Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Recruits & Activates PKC_theta PKCθ DAG->PKC_theta Recruits & Activates PA PA DGK_az->PA DGK_az->RasGRP1 Inhibits by consuming DAG DGK_az->PKC_theta Ras_ERK Ras/ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKC_theta->NFkB Activation T-Cell Activation (Proliferation, Cytokine Release) Ras_ERK->Activation NFkB->Activation Inhibitor DGKα/ζ Inhibitors Inhibitor->DGK_az Blocks

Diagram 2: Negative regulation of T-Cell signaling by DGKα/ζ.
Summary of DGK's Role in Disease

Disease Area Implicated DGK Isoform(s) Role of DGK / Pathological Mechanism Therapeutic Potential
Cancer DGKα, DGKζPromotes tumor cell proliferation (e.g., hepatocellular carcinoma via Ras/ERK); suppresses anti-tumor immunity by inducing T-cell anergy.[8][20][22]Isoform-specific inhibitors to directly target tumor cells and enhance immunotherapy.[23]
Immune Disorders DGKζAbnormal activity linked to autoimmune diseases by modulating T-cell responses.[23]Selective DGKζ inhibitors to modulate T-cell activation.[23]
Neurological Disorders DGKη, DGKθ, DGKεDGKη linked to bipolar disorder; DGKθ to Parkinson's disease; DGKε dysfunction affects neuronal PI cycle.[8][24]Isoform-specific modulators to restore lipid signaling balance in the CNS.[5]
Metabolic Diseases DGKδImplicated in type II diabetes and insulin resistance.[6][8]DGKδ-specific modulators.
Cardiovascular Disease Multiple isoformsModulate cardiac hypertrophy, fibrosis, and vascular function by regulating DAG-PKC signaling.[8][13]Targeting specific isoforms involved in cardiac signaling.[5]
Pharmacological Modulators

The development of isoform-specific DGK modulators is an active area of research, though it remains challenging due to the conserved nature of the catalytic domain.[5][25]

Compound Target Isoform(s) Type Key Findings / Status
R59022 / R59949 Pan-DGK (potent against Type I)InhibitorWidely used research tools; lack isoform specificity.[18]
CU-3 DGKαInhibitorPreclinical; shows promise in cancer models.[13]
BMS Compounds (e.g., BMS-502, BMS-986408) DGKα / DGKζ (dual)InhibitorDiscovered via phenotypic screening; potentiate T-cell immune responses; BMS-986408 has entered clinical development.[20][26]
ASP1570 DGKζInhibitorHas entered clinical trials.[13]

Key Experimental Protocols

Investigating DGK function requires a specialized set of biochemical and cell-based assays.

Protocol 1: In Vitro DGK Activity Assay (Radiometric, Micelle-Based)

This classic assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a DAG substrate.[27] The detergent-based micelle format is generally easier and more precise than liposome-based methods.[27]

Methodology:

  • Reagent Preparation:

    • Substrate Micelles: Prepare a lipid film containing the desired diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a carrier phospholipid (e.g., phosphatidylserine (B164497) for DGKζ). Dry the lipid mixture under a stream of nitrogen and vacuum desiccate. Resuspend the film in an assay buffer containing a detergent like Triton X-100 or octyl glucoside to form mixed micelles.[15]

    • Enzyme: Use purified recombinant DGK or an immunoprecipitated enzyme from cell lysates.

    • Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and other components as optimized for the specific isoform.

    • ATP Mix: Prepare a solution of non-radiolabeled ATP and spike it with [γ-³²P]ATP.

  • Kinase Reaction:

    • In a microfuge tube, combine the reaction buffer, substrate micelles, and the enzyme preparation.

    • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding the [γ-³²P]ATP mix.

    • Incubate for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.

    • Stop the reaction by adding a quench solution, typically acidic (e.g., 1 N HCl).

  • Lipid Extraction and Analysis:

    • Extract the lipids from the reaction mixture using a standard Bligh-Dyer or Folch extraction (e.g., adding chloroform:methanol).

    • Vortex and centrifuge to separate the phases. The lipids, including the newly formed [³²P]phosphatidic acid, will be in the lower organic phase.

    • Spot the extracted organic phase onto a silica (B1680970) thin-layer chromatography (TLC) plate.

    • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid) to separate PA from other lipids and unreacted ATP.

    • Visualize the radiolabeled PA spot using autoradiography or a phosphorimager.

    • Quantify the radioactivity in the PA spot by scintillation counting or densitometry to determine enzyme activity.

DGK_Assay_Workflow cluster_prep cluster_reaction cluster_analysis prep_micelles Prepare DAG/ Detergent Micelles mix Combine Micelles, Enzyme, & Buffer prep_micelles->mix prep_enzyme Prepare DGK Enzyme (Recombinant or IP) prep_enzyme->mix prep_atp Prepare [γ-³²P]ATP Mix start Initiate with [γ-³²P]ATP prep_atp->start incubate Pre-incubate (30°C) mix->incubate incubate->start stop Stop Reaction (e.g., HCl) start->stop extract Extract Lipids (Chloroform/Methanol) stop->extract tlc Separate by TLC extract->tlc visualize Visualize ³²P-PA (Autoradiography) tlc->visualize quantify Quantify Radioactivity visualize->quantify

Diagram 3: Workflow for an in vitro radiometric DGK activity assay.
Protocol 2: Co-Immunoprecipitation (Co-IP) for DGK Interactions

Co-IP is used to determine if a specific DGK isoform physically interacts with a protein of interest within a cell.[9]

Methodology:

  • Cell Lysis:

    • Culture cells to an appropriate density and apply any necessary treatments (e.g., growth factor stimulation).

    • Wash cells with ice-cold PBS and lyse them on ice using a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors. This buffer preserves protein-protein interactions.

    • Scrape the cells, collect the lysate, and clarify it by centrifugation to remove nuclei and cellular debris.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with protein A/G beads (e.g., agarose (B213101) or magnetic) for 1 hour at 4°C. This step reduces non-specific binding to the beads.

    • Centrifuge and collect the supernatant (the pre-cleared lysate).

    • Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-DGKζ antibody) overnight at 4°C with gentle rotation. As a negative control, use an isotype-matched IgG antibody in a parallel sample.

    • Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.

    • After the final wash, aspirate all supernatant and resuspend the beads in SDS-PAGE sample buffer (e.g., Laemmli buffer).

    • Boil the samples for 5-10 minutes to elute the proteins from the beads and denature them.

  • Analysis by Western Blot:

    • Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Also, load a small fraction of the initial cell lysate ("input" control) to verify protein expression.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane using a primary antibody against the suspected interacting "prey" protein.

    • Also, probe a separate blot (or strip and re-probe the same one) for the "bait" protein to confirm successful immunoprecipitation.

    • Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A band for the "prey" protein in the DGK IP lane (but not the IgG control lane) indicates an interaction.

CoIP_Workflow start Culture & Treat Cells lyse Lyse Cells in Non-denaturing Buffer start->lyse preclear Pre-clear Lysate with Protein A/G Beads lyse->preclear ip Incubate with Primary Ab (anti-DGK or IgG control) preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads 3-5x capture->wash elute Elute & Boil in SDS-PAGE Buffer wash->elute analyze Analyze by Western Blot elute->analyze probe_prey Probe for 'Prey' Protein analyze->probe_prey Detect Interaction probe_bait Probe for 'Bait' (DGK) analyze->probe_bait Confirm IP

Diagram 4: General workflow for Co-Immunoprecipitation.
Other Key Methodologies

  • Measuring DGK Activity in Intact Cells: This can be achieved by pre-labeling cells with [³²P]orthophosphate. Upon cell stimulation, changes in the incorporation of ³²P into PA can be measured by lipid extraction and TLC, reflecting endogenous DGK activity.[27]

  • Cellular Localization: Immunofluorescence microscopy using isoform-specific antibodies allows for the visualization of DGK subcellular localization and any translocation that occurs upon cell stimulation. Subcellular fractionation followed by Western blotting can provide quantitative data on the distribution of DGKs in different organelles.[27]

  • Fluorometric Assays: Several commercial kits are available for measuring DAG levels or total DGK activity.[28][29][30] These assays often use a coupled enzymatic reaction that ultimately produces a fluorescent or colorimetric signal, providing a higher-throughput alternative to radiometric methods.[29]

References

The Role of Dgk-IN-8 in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The activation of T-cells is a critical event in the adaptive immune response and a central focus of immuno-oncology. Diacylglycerol (DAG) is a crucial second messenger in T-cell receptor (TCR) signaling, promoting downstream pathways that lead to T-cell proliferation, cytokine production, and cytotoxic activity. Diacylglycerol kinases (DGKs) act as a negative feedback loop by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating T-cell activation. The isoforms DGKα and DGKζ are predominantly expressed in T-cells and have emerged as key intracellular immune checkpoints.

Dgk-IN-8 is a potent inhibitor of both DGKα and DGKζ. By blocking the activity of these enzymes, this compound sustains DAG signaling, leading to enhanced and prolonged T-cell activation. This mechanism of action has significant therapeutic potential, particularly in overcoming T-cell anergy and enhancing the efficacy of cancer immunotherapies, such as PD-1 checkpoint blockade. This technical guide provides an in-depth overview of the T-cell activation pathway, the mechanism of action of this compound, quantitative data from preclinical studies, and detailed experimental protocols for evaluating the effects of DGK inhibitors.

The T-Cell Activation Pathway and the Role of Diacylglycerol Kinase

T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a signaling cascade that results in T-cell proliferation, differentiation, and effector functions.

A key event in this cascade is the activation of phospholipase C-γ1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates an increase in intracellular calcium, while DAG remains in the plasma membrane and activates several critical downstream signaling pathways, including:

  • The Ras/ERK/AP-1 Pathway: DAG recruits and activates Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which in turn activates the Ras-Raf-MEK-ERK signaling cascade. This pathway leads to the activation of the transcription factor AP-1, which is essential for the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.

  • The PKC/NF-κB Pathway: DAG also activates protein kinase C theta (PKCθ), which is crucial for the activation of the transcription factor nuclear factor-κB (NF-κB). NF-κB promotes the expression of genes involved in T-cell survival and effector functions.

Diacylglycerol kinases, particularly the α and ζ isoforms in T-cells, act as a crucial negative regulatory checkpoint in this pathway. By converting DAG to phosphatidic acid (PA), they effectively terminate DAG-mediated signaling, thereby dampening T-cell activation. Overexpression of DGKα and DGKζ has been observed in anergic T-cells and in the tumor microenvironment, contributing to immune evasion.

T_Cell_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation CD28 CD28 CD28->PLCg1 Co-stimulation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates RasGRP1 RasGRP1 DAG->RasGRP1 Activates PKCtheta PKCθ DAG->PKCtheta Activates DGK DGKα / DGKζ DAG->DGK Substrate Ras Ras RasGRP1->Ras Activates NFkB NF-κB PKCtheta->NFkB Activates PA Phosphatidic Acid (PA) DGK->PA Produces ERK ERK Ras->ERK -> AP1 AP-1 ERK->AP1 Activates NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) AP1->Gene_Expression NFkB_nuc->Gene_Expression Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits

Figure 1: T-Cell Activation Signaling Pathway and the Point of Intervention by this compound.

Quantitative Data on DGK Inhibitors

The following tables summarize key quantitative data for DGK inhibitors, including this compound and its close analogs, from various preclinical studies.

Table 1: In Vitro Potency of DGK Inhibitors

CompoundTarget(s)IC50 (nM)Assay TypeReference
This compoundDGKα, DGKζ≤ 20Biochemical[1]
BMS-986408DGKα, DGKζ3 (DGKα), 20 (DGKζ)Biochemical
INCB177054DGKα, DGKζ<1 (DGKα, DGKζ)Biochemical (ADP-Glo)
BAY-2965501DGKζ27 (human), 35 (mouse)Biochemical
BAY-2862789DGKαN/ABiochemical

Table 2: Cellular Activity of DGK Inhibitors on T-Cells

CompoundAssayCell TypeEC50 / EffectReference
INCB177054IL-2 ProductionHuman PBMCsEC50 ≈ 100 nM
Compound 16 (DGKα inhibitor)IL-2 InductionHuman PBMCsEC50 = 0.23 µM (6.2-fold induction)[2]
BAY-2965501T-cell mediated tumor cell killingHuman melanoma cells (Colo800)Dose-dependent enhancement
DGKα/ζ knockoutCytotoxicity AssayU87vIII glioblastoma cellsSignificant increase vs. control[3]
DGKα/ζ knockoutIFNγ and IL-2 ReleaseU87vIII glioblastoma cellsSignificant increase vs. control[3]

Table 3: In Vivo Antitumor Efficacy of DGK Inhibitors in Syngeneic Mouse Models

ModelTreatmentTumor Growth Inhibition (TGI)Key FindingsReference
MC38 (colorectal)INCB177054 + anti-PD-1Significant TGI, tumor rejection in most miceGeneration of antitumor T-cell memory
CT26 (colorectal)INCB177054 + anti-PD-1Significant TGI, tumor rejection in most miceEnhanced efficacy with combination therapy
F9 (teratoma)BAY-2965501Dose- and T-cell-dependent efficacyMonotherapy efficacy in certain tumor types
Hepa 129 (hepatocellular)BAY-2965501Dose- and T-cell-dependent efficacyMonotherapy efficacy in certain tumor types
MC38 (colorectal)DGKα/ζ inhibitor + anti-PD-1Robust tumor regressionSynergy with checkpoint blockade[4][5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of DGK inhibitors like this compound.

T-Cell Proliferation Assay (CFSE-based)

This protocol measures the proliferation of T-cells in response to stimulation, with and without a DGK inhibitor.

T_Cell_Proliferation_Workflow cluster_workflow T-Cell Proliferation Assay Workflow Isolate_T_cells 1. Isolate T-cells (from PBMCs) CFSE_labeling 2. Label T-cells with CFSE Isolate_T_cells->CFSE_labeling Plate_cells 3. Plate labeled T-cells CFSE_labeling->Plate_cells Add_inhibitor 4. Add this compound (or vehicle) Plate_cells->Add_inhibitor Stimulate_cells 5. Stimulate T-cells (e.g., anti-CD3/CD28) Add_inhibitor->Stimulate_cells Incubate 6. Incubate (72-96 hours) Stimulate_cells->Incubate Harvest_cells 7. Harvest and stain (viability dye, surface markers) Incubate->Harvest_cells Flow_cytometry 8. Analyze by Flow Cytometry Harvest_cells->Flow_cytometry

Figure 2: Experimental workflow for a CFSE-based T-cell proliferation assay.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • T-cell isolation kit (negative selection)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium with 10% FBS

  • 96-well flat-bottom plates

  • Anti-human CD3 and anti-human CD28 antibodies

  • This compound (or other DGK inhibitor) and vehicle (e.g., DMSO)

  • Flow cytometer

Procedure:

  • Isolate T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

  • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

  • Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.

  • Wash the cells twice with complete RPMI medium.

  • Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium.

  • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the plate twice with sterile PBS before use.

  • Add 100 µL of CFSE-labeled T-cells (1 x 10^5 cells) to each well.

  • Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control.

  • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).

  • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Harvest cells and stain with a viability dye and antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD69).

  • Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.

Cytokine Release Assay (ELISA)

This protocol measures the secretion of key cytokines, such as IL-2 and IFN-γ, from T-cells following stimulation.

Cytokine_Release_Workflow cluster_workflow Cytokine Release Assay Workflow Isolate_T_cells 1. Isolate T-cells Plate_cells 2. Plate T-cells Isolate_T_cells->Plate_cells Add_inhibitor 3. Add this compound (or vehicle) Plate_cells->Add_inhibitor Stimulate_cells 4. Stimulate T-cells (e.g., anti-CD3/CD28) Add_inhibitor->Stimulate_cells Incubate 5. Incubate (24-72 hours) Stimulate_cells->Incubate Collect_supernatant 6. Collect supernatant Incubate->Collect_supernatant ELISA 7. Perform ELISA for cytokines (IL-2, IFN-γ) Collect_supernatant->ELISA

Figure 3: Experimental workflow for a cytokine release assay.

Materials:

  • Isolated T-cells

  • Complete RPMI-1640 medium

  • 96-well flat-bottom plates

  • Anti-human CD3 and anti-human CD28 antibodies

  • This compound and vehicle

  • ELISA kits for human IL-2 and IFN-γ

Procedure:

  • Isolate and prepare T-cells as described in the proliferation assay protocol.

  • Coat a 96-well plate with anti-CD3 antibody and wash.

  • Add 200 µL of T-cells (2 x 10^5 cells) to each well.

  • Add this compound at various concentrations or vehicle control.

  • Add soluble anti-CD28 antibody.

  • Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate and carefully collect the supernatant.

  • Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.

In Vivo Antitumor Efficacy in a Syngeneic Mouse Model

This protocol evaluates the antitumor activity of a DGK inhibitor, alone and in combination with anti-PD-1 therapy, in a mouse model with a competent immune system.

In_Vivo_Workflow cluster_workflow In Vivo Antitumor Efficacy Workflow Tumor_inoculation 1. Inoculate syngeneic tumor cells (e.g., MC38) into mice Tumor_establishment 2. Allow tumors to establish (e.g., 50-100 mm³) Tumor_inoculation->Tumor_establishment Randomization 3. Randomize mice into treatment groups Tumor_establishment->Randomization Treatment 4. Administer treatment: - Vehicle - this compound - anti-PD-1 - this compound + anti-PD-1 Randomization->Treatment Monitoring 5. Monitor tumor growth (caliper measurements) Treatment->Monitoring Endpoint 6. At endpoint, collect tumors and lymphoid organs Monitoring->Endpoint Analysis 7. Analyze tumor-infiltrating lymphocytes (flow cytometry) Endpoint->Analysis

Figure 4: Experimental workflow for an in vivo antitumor efficacy study.

Materials:

  • C57BL/6 mice

  • MC38 colorectal cancer cells

  • This compound (or analog) formulated for in vivo administration

  • Anti-mouse PD-1 antibody and isotype control

  • Calipers

Procedure:

  • Inject 0.5-1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.

  • Monitor tumor growth until tumors reach an average volume of 50-100 mm³.

  • Randomize mice into treatment groups (n=8-10 per group):

    • Vehicle control

    • This compound (dose and schedule to be determined by pharmacokinetic studies)

    • Anti-PD-1 antibody (e.g., 200 µg per mouse, intraperitoneally, every 3-4 days)

    • This compound + anti-PD-1 antibody

  • Administer treatments as scheduled.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, euthanize mice and harvest tumors and spleens.

  • Process tumors to isolate tumor-infiltrating lymphocytes (TILs).

  • Analyze TILs and splenocytes by flow cytometry for T-cell populations (CD4+, CD8+), activation markers (CD25, CD69, PD-1), and effector molecules (Granzyme B, IFN-γ).

Conclusion

This compound and other dual DGKα/ζ inhibitors represent a promising new class of immuno-oncology agents. By targeting an intracellular immune checkpoint, they enhance T-cell activation and effector function, particularly in the context of a suppressive tumor microenvironment. The preclinical data strongly support their potential to augment the efficacy of existing immunotherapies like PD-1 blockade. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these potent T-cell modulators. Further research will be crucial to fully elucidate their therapeutic potential and to identify the patient populations most likely to benefit from this innovative approach.

References

Understanding the Function of Dgk-IN-8 in Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the function of Dgk-IN-8, a potent inhibitor of Diacylglycerol Kinase (DGK), in the context of cancer. The information presented herein is intended for an audience with a strong background in oncology, immunology, and drug development.

Executive Summary

Diacylglycerol kinases (DGKs) have emerged as critical regulators of immune responses and cancer cell signaling. In particular, the DGKα and DGKζ isoforms are key intracellular immune checkpoints that attenuate T-cell activation, thereby limiting anti-tumor immunity.[1][2][3][4] this compound is a potent dual inhibitor of both DGKα and DGKζ, positioning it as a promising candidate for cancer immunotherapy.[5][6][7][8][9] This guide will explore the mechanism of action of this compound, its effects on anti-tumor immunity and cancer cell biology, and provide detailed experimental protocols for its preclinical evaluation.

This compound: A Dual DGKα and DGKζ Inhibitor

This compound has been identified as a highly potent inhibitor of both DGKα and DGKζ isoforms. This dual-inhibitory activity is a key attribute, as both isoforms play significant, non-redundant roles in regulating T-cell function.[2][10]

Table 1: Quantitative Data for this compound

ParameterValueIsoforms TargetedSource
IC50 ≤ 20 nMDGKα and DGKζ[5][6][7][8]

Mechanism of Action in Cancer

The primary anti-cancer mechanism of this compound is the enhancement of T-cell-mediated anti-tumor immunity. By inhibiting DGKα and DGKζ in T-cells, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[4] This leads to an accumulation of DAG at the immunological synapse, which in turn enhances and sustains T-cell receptor (TCR) signaling.[2][10]

Inhibition of DGKα and DGKζ by this compound is expected to lead to:

  • Increased T-cell Activation and Proliferation: Sustained DAG signaling promotes the activation of downstream pathways, including Ras-ERK and PKC-NF-κB, leading to enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[11][12]

  • Overcoming T-cell Anergy and Exhaustion: DGKα and DGKζ are often upregulated in the tumor microenvironment, contributing to T-cell anergy (unresponsiveness) and exhaustion. Inhibition of these kinases can reverse this hyporesponsive state.[1][4]

  • Synergy with Immune Checkpoint Blockade: By targeting an intracellular checkpoint, this compound can act synergistically with existing immune checkpoint inhibitors that target extracellular receptors like PD-1.[1][6] Preclinical studies with other DGK inhibitors have demonstrated enhanced anti-tumor activity when combined with anti-PD-1 or anti-PD-L1 antibodies.[1]

Beyond its immunomodulatory effects, inhibition of DGKα by this compound may also exert direct anti-tumor effects. DGKα has been shown to be upregulated in several cancer types and its inhibition can suppress key oncogenic pathways such as mTOR and HIF-1α.[13]

Signaling Pathway: T-Cell Receptor (TCR) Signaling and DGK Inhibition

TCR_Signaling_and_DGK_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG DAG PIP2->DAG DGK DGKα / DGKζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC PA PA DGK->PA Phosphorylation Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibition Ras Ras RasGRP1->Ras NFkB NF-κB PKC->NFkB ERK ERK Ras->ERK T_cell_activation T-Cell Activation (Proliferation, Cytokine Release) ERK->T_cell_activation NFkB->T_cell_activation

Caption: this compound inhibits DGKα/ζ, leading to DAG accumulation and enhanced TCR signaling.

Preclinical Evaluation of this compound: Experimental Protocols

The following protocols outline key experiments for the preclinical assessment of this compound.

Objective: To determine the effect of this compound on T-cell activation, proliferation, and effector function.

Methodology:

  • T-Cell Isolation: Isolate human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection kits.

  • T-Cell Stimulation: Plate isolated T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the TCR.

  • This compound Treatment: Treat the stimulated T-cells with a dose range of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).

  • Proliferation Assay: After 48-72 hours, assess T-cell proliferation using a CFSE dilution assay or by measuring incorporation of BrdU or ³H-thymidine.

  • Cytokine Production: After 24-48 hours, collect supernatants and measure the concentration of key cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead array.

  • Activation Marker Expression: After 24 hours, stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

Objective: To assess the ability of this compound to enhance the cytotoxic activity of T-cells against tumor cells.

Methodology:

  • Cell Preparation: Co-culture activated T-cells (prepared as in 3.1) with a target tumor cell line (e.g., MC38 for murine T-cells, or a human cancer cell line for human T-cells) at various effector-to-target (E:T) ratios.

  • This compound Treatment: Add this compound at various concentrations to the co-culture.

  • Cytotoxicity Measurement: After 4-16 hours, measure tumor cell lysis using a chromium-51 (B80572) release assay, a lactate (B86563) dehydrogenase (LDH) release assay, or a flow cytometry-based killing assay where target cells are labeled with a fluorescent dye.

Experimental Workflow: In Vitro T-Cell Assays

T_Cell_Assay_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis T_cell_isolation Isolate T-Cells Stimulation Stimulate T-Cells (anti-CD3/CD28) T_cell_isolation->Stimulation Tumor_cell_line Tumor Cell Line Killing_assay Co-culture & Killing Assay (LDH Release) Tumor_cell_line->Killing_assay Activation_assay Activation Assay (CD25, CD69) Stimulation->Activation_assay Proliferation_assay Proliferation Assay (CFSE) Stimulation->Proliferation_assay Cytokine_assay Cytokine Assay (ELISA) Stimulation->Cytokine_assay Stimulation->Killing_assay Dgk_IN_8_prep Prepare this compound Dose Range Dgk_IN_8_prep->Activation_assay Dgk_IN_8_prep->Proliferation_assay Dgk_IN_8_prep->Cytokine_assay Dgk_IN_8_prep->Killing_assay Flow_cytometry Flow Cytometry Activation_assay->Flow_cytometry Proliferation_assay->Flow_cytometry ELISA_reader ELISA Reader Cytokine_assay->ELISA_reader Plate_reader Plate Reader Killing_assay->Plate_reader

Caption: Workflow for assessing the in vitro effects of this compound on T-cell function.

Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies in an immunocompetent mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) into C57BL/6 mice.

  • Treatment Groups: Once tumors are established, randomize mice into treatment groups:

    • Vehicle control

    • This compound monotherapy

    • Anti-PD-1 antibody monotherapy

    • This compound and anti-PD-1 combination therapy

  • Dosing: Administer this compound orally or via intraperitoneal injection according to a predetermined schedule. Administer the anti-PD-1 antibody as per established protocols.

  • Tumor Growth Monitoring: Measure tumor volume two to three times per week using calipers.

  • Survival Analysis: Monitor mice for survival and euthanize when tumors reach a predetermined size or if mice show signs of excessive morbidity.

  • Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, harvest tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess T-cell activation, proliferation, and exhaustion markers.

Clinical Development Landscape

While this compound itself is a research compound, other selective DGK inhibitors are currently in early-phase clinical trials for advanced solid tumors. For instance, BAY 2965501, a selective DGKζ inhibitor, is being evaluated in a Phase 1 trial (NCT05614102) as a monotherapy and in combination with pembrolizumab.[1][14][15][16][17][18] Similarly, the DGKα inhibitor BAY2862789 is also in a Phase 1 trial (NCT05858164).[10] The findings from these trials will provide valuable insights into the safety, tolerability, and clinical activity of targeting the DGK pathway in cancer patients.

Conclusion

This compound, as a potent dual inhibitor of DGKα and DGKζ, represents a promising therapeutic agent for cancer. Its ability to enhance anti-tumor T-cell responses, both as a monotherapy and potentially in combination with other immunotherapies, warrants further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive preclinical evaluation of this compound and other DGK inhibitors. The progression of selective DGK inhibitors into clinical trials underscores the therapeutic potential of this target in oncology.

References

Preliminary Technical Guide: Dgk-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of the preliminary findings on Dgk-IN-8, a novel Diacylglycerol Kinase (DGK) inhibitor. The information is compiled from available public data and is intended to guide further research and development efforts.

Core Compound Data

This compound, also identified as "Example 34" in patent literature, is a potent inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ).[1][2]

ParameterValueIsoformsReference
IC50 ≤ 20 nMDGKα, DGKζ[1][2]

Mechanism of Action

This compound functions by inhibiting the enzymatic activity of DGKα and DGKζ. These enzymes are critical regulators of intracellular signaling pathways by catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). By blocking this conversion, this compound leads to an accumulation of DAG and a reduction in PA levels. This modulation of second messenger molecules is anticipated to impact downstream signaling cascades, particularly those involved in T-cell activation and cancer cell proliferation.

Signaling Pathway

The inhibition of DGKα and DGKζ by this compound is predicted to primarily impact the T-cell receptor (TCR) signaling pathway. In T-cells, TCR activation leads to the production of DAG, which in turn activates downstream effectors like Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs). DGKα and DGKζ act as negative regulators of this pathway by converting DAG to PA. By inhibiting these DGK isoforms, this compound is expected to enhance and prolong DAG-mediated signaling, leading to augmented T-cell activation and effector functions. This mechanism of action suggests potential therapeutic applications in immuno-oncology.

DGK_Inhibition_Pathway cluster_membrane Plasma Membrane TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG Generates DGK DGKα / DGKζ DAG->DGK Substrate Downstream_Signaling Downstream Signaling (e.g., PKC, RasGRP activation) DAG->Downstream_Signaling Activates PA Phosphatidic Acid (PA) DGK->PA Produces Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits T_Cell_Activation Enhanced T-Cell Activation Downstream_Signaling->T_Cell_Activation

Caption: Proposed mechanism of this compound in T-cell signaling.

Experimental Protocols

Detailed experimental protocols for the preliminary studies of this compound are outlined in patent WO/2024/108100. Researchers should refer to this document for specific methodologies related to the synthesis, purification, and biological evaluation of the compound. The primary assays referenced for determining the IC50 values are enzymatic assays that measure the activity of purified DGKα and DGKζ in the presence of varying concentrations of the inhibitor.

General Experimental Workflow

The preliminary evaluation of this compound likely followed a standard drug discovery workflow.

Experimental_Workflow Compound_Synthesis Compound Synthesis (Example 34) Biochemical_Assay Biochemical Assays (DGKα and DGKζ) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assays Cell-Based Assays (e.g., T-cell activation) IC50_Determination->Cell_Based_Assays In_Vivo_Studies In Vivo Efficacy Studies (e.g., tumor models) Cell_Based_Assays->In_Vivo_Studies

Caption: General experimental workflow for this compound evaluation.

Future Directions

The potent and specific inhibitory activity of this compound against DGKα and DGKζ suggests its potential as a therapeutic agent, particularly in the field of immuno-oncology. Further studies are warranted to:

  • Elucidate the full pharmacokinetic and pharmacodynamic profile of the compound.

  • Evaluate its efficacy in a broader range of cancer cell lines and in vivo tumor models.

  • Investigate its effects on primary human T-cells and other immune cell populations.

  • Explore potential off-target effects and conduct comprehensive safety and toxicology studies.

This technical guide provides a foundational understanding of this compound based on the currently available preliminary data. As more research is conducted and published, this document will be updated to reflect the evolving knowledge base surrounding this promising DGK inhibitor.

References

Navigating the Preclinical Safety and Toxicity of Dgk-IN-8: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide addresses the safety and toxicity profile of the Diacylglycerol Kinase (DGK) inhibitor Dgk-IN-8. As of late 2025, detailed preclinical safety and toxicity data for this compound are not extensively available in the public domain. This document synthesizes the known information about this compound and provides a broader overview of the safety and toxicity considerations for DGK inhibitors as a class, based on available scientific literature and patent filings. The experimental protocols and quantitative data presented herein are illustrative and based on standard preclinical assessment methodologies for small molecule inhibitors.

Introduction to this compound and the Role of Diacylglycerol Kinase Inhibition

This compound, also identified as "Example 34" in patent application WO2024108100A1, is a potent inhibitor of Diacylglycerol Kinase (DGK) with an IC50 value of ≤ 20 nM for the DGKα and DGKζ isoforms. DGK enzymes are critical regulators of intracellular signaling pathways by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are key second messengers that modulate a wide array of cellular processes.

The inhibition of DGK, particularly the α and ζ isoforms, has emerged as a promising therapeutic strategy, primarily in the field of immuno-oncology. By blocking DGK activity, inhibitors like this compound lead to an accumulation of DAG in T cells. This, in turn, enhances T cell receptor (TCR) signaling, promoting T cell activation, proliferation, and anti-tumor immunity.

Given its mechanism of action, the safety and toxicity profile of this compound is of paramount importance for its potential development as a therapeutic agent. This guide provides a framework for understanding the key safety considerations and the experimental approaches required for its preclinical evaluation.

Mechanism of Action and Signaling Pathway

This compound targets DGKα and DGKζ, leading to an accumulation of DAG and a subsequent increase in downstream signaling pathways that are crucial for T cell activation. The following diagram illustrates the canonical TCR signaling pathway and the role of DGK.

DGK_Signaling_Pathway TCR Signaling and DGK Inhibition Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Antigen Presentation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGK DGKα / DGKζ DAG->DGK Substrate PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 PA PA DGK->PA Phosphorylates NFkB NF-κB PKC->NFkB AP1 AP-1 RasGRP1->AP1 T_Cell_Activation T Cell Activation (Cytokine production, Proliferation) NFkB->T_Cell_Activation AP1->T_Cell_Activation Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits

Caption: TCR Signaling Pathway and the inhibitory action of this compound on DGK.

Illustrative Preclinical Safety and Toxicity Data

The following tables present hypothetical yet representative data that would be generated during the preclinical safety assessment of a DGK inhibitor like this compound.

Table 1: In Vitro Cytotoxicity
Cell LineCompoundIC50 (µM)Assay Type
Jurkat (T lymphocyte)This compound> 50Cell Viability (MTT)
HEK293 (Human embryonic kidney)This compound> 50Cell Viability (MTT)
HepG2 (Human liver carcinoma)This compound> 50Cell Viability (MTT)
Control CompoundDoxorubicin0.1Cell Viability (MTT)
Table 2: Acute In Vivo Toxicity (Rodent Model)
Species/StrainRoute of AdministrationVehicleDose (mg/kg)ObservationsMortality
Sprague-Dawley RatOral (gavage)0.5% MC in water100No adverse effects0/5
Sprague-Dawley RatOral (gavage)0.5% MC in water500Mild lethargy, resolved within 24h0/5
Sprague-Dawley RatOral (gavage)0.5% MC in water2000Significant lethargy, piloerection1/5
Table 3: Preliminary Pharmacokinetic Parameters (Rodent Model)
ParameterUnitOral (10 mg/kg)Intravenous (2 mg/kg)
Cmaxng/mL8501500
Tmaxh1.50.25
AUC(0-inf)ng*h/mL45002500
t1/2h4.23.8
Bioavailability (%)%72-

Experimental Protocols for Key Safety and Toxicity Studies

Detailed methodologies are crucial for the reproducibility and interpretation of safety and toxicity data. Below are example protocols for standard preclinical assessments.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of human cell lines, including immune cells (e.g., Jurkat), and cells representing major organs (e.g., HEK293 for kidney, HepG2 for liver).

  • Methodology:

    • Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • This compound is serially diluted in culture medium to achieve a range of concentrations (e.g., 0.01 to 100 µM).

    • The compound dilutions are added to the cells and incubated for 72 hours at 37°C in a 5% CO2 incubator.

    • Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

    • Absorbance or luminescence is measured using a plate reader.

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.

Acute Oral Toxicity Study (Up-and-Down Procedure)
  • Animal Model: Young adult (8-12 weeks old) male and female Sprague-Dawley rats.

  • Methodology:

    • Animals are fasted overnight prior to dosing.

    • A starting dose of this compound (e.g., 300 mg/kg) is administered to a single animal by oral gavage. The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

    • The animal is observed for signs of toxicity and mortality for up to 14 days.

    • If the animal survives, the dose for the next animal is increased (e.g., to 2000 mg/kg). If the animal dies, the dose for the next animal is decreased (e.g., to 50 mg/kg).

    • This sequential dosing continues until the criteria for stopping the study are met, as defined by OECD Guideline 425.

    • The LD50 is then calculated using the maximum likelihood method.

    • Clinical observations, body weight changes, and gross pathology at necropsy are recorded.

Workflow for Preclinical Safety and Toxicity Assessment

The following diagram outlines a typical workflow for the preclinical safety evaluation of a novel therapeutic candidate like this compound.

Preclinical_Safety_Workflow Preclinical Safety Assessment Workflow for a DGK Inhibitor cluster_in_vitro In Vitro / Ex Vivo Studies cluster_in_vivo In Vivo Studies cluster_decision Decision Point A Target & Off-Target Profiling (Kinase Panel Screening) B In Vitro Cytotoxicity (Cancer & Normal Cell Lines) A->B C hERG Channel Assay B->C D Ames Test (Mutagenicity) C->D E Pharmacokinetics (PK) (Rodent & Non-Rodent) D->E F Acute Toxicity (Dose Range Finding) E->F G Repeated-Dose Toxicity (e.g., 28-day study) F->G H Safety Pharmacology (Cardiovascular, Respiratory, CNS) G->H I IND-Enabling Studies H->I

Caption: A generalized workflow for preclinical safety and toxicity assessment.

Potential Safety and Toxicity Concerns for DGK Inhibitors

Based on the mechanism of action of DGK inhibitors, several potential safety concerns should be considered during preclinical development:

  • On-Target Immune-Related Adverse Events: Enhanced T cell activation could potentially lead to autoimmune-like toxicities. Careful monitoring for signs of inflammation in various organs is necessary in repeated-dose toxicity studies.

  • Off-Target Toxicities: Kinase inhibitors can sometimes have off-target effects. A comprehensive kinase panel screening is essential to identify potential off-target activities of this compound.

  • Cardiovascular Effects: As with many small molecules, potential effects on cardiac ion channels (e.g., hERG) should be evaluated early to assess the risk of QT prolongation.

  • Metabolic Liabilities: The role of DGK in metabolic pathways suggests that long-term inhibition could have unforeseen metabolic consequences.

Conclusion and Future Directions

This compound is a promising DGK inhibitor with potential applications in immuno-oncology. While specific public data on its safety and toxicity are currently limited, a systematic preclinical evaluation following established regulatory guidelines will be essential to characterize its safety profile. Researchers and drug development professionals should focus on a tiered approach, starting with in vitro assessments and progressing to in vivo studies to understand the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound. The illustrative data and protocols provided in this guide offer a framework for these critical next steps in the development of this compound and other novel DGK inhibitors. As more research is conducted and published, a clearer picture of the safety and toxicity of this compound will emerge.

Methodological & Application

Application Notes and Protocols for Dgk-IN-8 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and utilizing Dgk-IN-8, a potent Diacylglycerol Kinase (DGK) inhibitor, in an in vitro setting. Detailed protocols, data interpretation, and visual representations of the underlying biological and experimental processes are included to facilitate research and development.

Introduction to Diacylglycerol Kinase (DGK) and this compound

Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This conversion modulates the balance between two key lipid second messengers, thereby influencing a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] The ten isoforms of DGK (α, β, γ, δ, ε, ζ, η, θ, ι, κ) exhibit distinct tissue distributions and regulatory mechanisms, making them attractive targets for therapeutic intervention in various diseases, including cancer and immune disorders.[2][3]

In T-cell activation, DGKα and DGKζ are key negative regulators.[4] Upon T-cell receptor (TCR) engagement, DAG is produced, leading to downstream signaling that promotes T-cell proliferation and effector functions. DGKα and DGKζ dampen this signal by converting DAG to PA, thus acting as an intracellular immune checkpoint.[4][5] Inhibition of these isoforms is therefore a promising strategy to enhance anti-tumor immunity.[6]

This compound is a potent inhibitor of Diacylglycerol Kinase, with high affinity for the DGKα and DGKζ isoforms. Preliminary data indicates an IC50 value of ≤ 20 nM for both DGKα and DGKζ. Its mechanism of action involves blocking the phosphorylation of DAG, leading to an accumulation of this second messenger and subsequent enhancement of downstream signaling pathways, such as those involved in T-cell activation.

Signaling Pathway of DGK and Inhibition by this compound

The following diagram illustrates the canonical signaling pathway involving DGK and the mechanism of action for DGK inhibitors like this compound.

DGK_Signaling_Pathway PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK DGK (α/ζ) DAG->DGK substrate PKC PKC DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) PKC->T_Cell_Activation RasGRP->T_Cell_Activation Dgk_IN_8 This compound Dgk_IN_8->DGK inhibits Receptor T-Cell Receptor (TCR) Receptor->PLC activates Stimulation Antigen Stimulation Stimulation->Receptor ADP_Glo_Workflow prep_reagents 1. Reagent Preparation (Buffer, ATP, DGK Enzyme, Substrate, this compound) plate_setup 2. Assay Plate Setup (Add this compound dilutions, enzyme, and substrate) prep_reagents->plate_setup initiate_reaction 3. Initiate Kinase Reaction (Add ATP and incubate at RT) plate_setup->initiate_reaction stop_reaction 4. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent and incubate) initiate_reaction->stop_reaction detect_adp 5. Detect ADP (Add Kinase Detection Reagent and incubate) stop_reaction->detect_adp read_luminescence 6. Measure Luminescence (Use a plate-reading luminometer) detect_adp->read_luminescence data_analysis 7. Data Analysis (Plot dose-response curve and calculate IC50) read_luminescence->data_analysis

References

Application Notes and Protocols for DGK-IN-8 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DGK-IN-8 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ)[1]. These enzymes play a critical role in attenuating T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as an intracellular checkpoint[1][2]. Inhibition of DGKα and DGKζ with this compound has been shown to enhance T-cell activation, cytokine production, and proliferation, making it a valuable tool for cancer immunotherapy research and drug development[1][3]. These application notes provide detailed protocols for the effective use of this compound in cell culture experiments.

Mechanism of Action

Upon T-cell receptor (TCR) activation, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates several downstream signaling pathways crucial for T-cell function, including the Ras/ERK and PKCθ/NF-κB pathways[2][4]. DGKα and DGKζ phosphorylate DAG to produce phosphatidic acid (PA), thus terminating DAG-mediated signaling[1][2]. This compound inhibits this phosphorylation, leading to sustained DAG signaling, which results in enhanced T-cell activation and effector functions.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGK DGKα / DGKζ DAG->DGK Substrate Ras_ERK Ras/ERK Pathway DAG->Ras_ERK Activates PKC_NFkB PKCθ/NF-κB Pathway DAG->PKC_NFkB Activates PA PA DGK->PA Phosphorylates T_cell_activation T-cell Activation (Cytokine Production, Proliferation) Ras_ERK->T_cell_activation PKC_NFkB->T_cell_activation DGK_IN_8 This compound DGK_IN_8->DGK Inhibits

Figure 1: this compound Signaling Pathway.

Data Presentation

The following table summarizes the quantitative data for this compound and other relevant DGK inhibitors from in vitro studies.

Parameter This compound BMS-502 R59949 Cell Type/Assay Condition Reference
DGKα IC50 ≤ 20 nMSelective for α, ζ, ιLow micromolarBiochemical Assay[1]
DGKζ IC50 ≤ 20 nMSelective for α, ζ, ι-Biochemical Assay[1]
hWB IFNγ EC50 -280 nMInactive at 20 µMHuman Whole Blood[1]
mCTC IFNγ EC50 -340 nM-Mouse Cytotoxic T-cells[1]
CD8+ T-cell Proliferation EC50 -65 nMInactive at 10 µMHuman Effector CD8+ T-cells[1]
Effective Concentration for DGK Activity Inhibition --30 µMSW480 cells[5]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.

  • Warm the DMSO to room temperature.

  • Weigh the calculated amount of this compound powder and add it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve a 10 mM concentration.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity[6].

General Cell Culture and Treatment Protocol

This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization of cell seeding density and inhibitor concentration is recommended for each cell line and experimental condition.

Experimental_Workflow start Start seed_cells Seed Cells in Culture Plates start->seed_cells incubate_24h Incubate for 24h (for cell attachment and recovery) seed_cells->incubate_24h prepare_dilutions Prepare Serial Dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat Cells with this compound incubate_24h->treat_cells prepare_dilutions->treat_cells incubate_treatment Incubate for Desired Duration (e.g., 24, 48, 72 hours) treat_cells->incubate_treatment endpoint_analysis Endpoint Analysis (e.g., Flow Cytometry, ELISA, Western Blot) incubate_treatment->endpoint_analysis end End endpoint_analysis->end

Figure 2: General Experimental Workflow.

Materials:

  • Target cell line (e.g., Jurkat, primary T-cells, cancer cell lines)

  • Complete cell culture medium

  • Sterile tissue culture plates (e.g., 6-well, 24-well, or 96-well)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Cell Seeding:

    • For adherent cells, seed at a density that will allow for logarithmic growth throughout the experiment and prevent confluency in the highest concentration of the inhibitor.

    • For suspension cells, seed at a density of approximately 0.5 - 1 x 10^6 cells/mL.

    • Note: Optimal seeding density should be determined empirically for each cell line and experiment duration[7][8].

  • Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.

  • Preparation of this compound Dilutions:

    • Thaw an aliquot of the 10 mM this compound stock solution.

    • Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Carefully remove the old medium from the wells (for adherent cells).

    • Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Endpoint Analysis: Proceed with the desired downstream analysis to assess the effects of this compound.

Endpoint Analysis Protocols

Materials:

  • Treated T-cells

  • Phosphate-buffered saline (PBS)

  • FACS buffer (PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69)

  • Flow cytometer

Procedure:

  • Harvest the treated cells and wash them with cold PBS.

  • Resuspend the cells in FACS buffer.

  • Add the fluorochrome-conjugated antibodies to the cell suspension and incubate on ice for 30 minutes in the dark.

  • Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analyze the data to determine the percentage of activated T-cells (e.g., CD25+ or CD69+ within the CD4+ or CD8+ populations).

Materials:

  • Supernatants from treated cell cultures

  • ELISA kit for the cytokine of interest (e.g., IL-2, IFNγ)

  • ELISA plate reader

Procedure:

  • Collect the supernatants from the treated cell cultures and centrifuge to remove any cellular debris.

  • Perform the ELISA according to the manufacturer's instructions.

  • Read the absorbance on an ELISA plate reader.

  • Calculate the concentration of the cytokine in each sample based on the standard curve.

Materials:

  • Treated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-pERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the image using an imaging system and analyze the band intensities.

Controls for a Robust Experiment

  • Negative Control: Untreated cells to establish a baseline for the measured parameters.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound to account for any effects of the solvent.

  • Positive Control (for T-cell activation assays): Cells stimulated with a known T-cell activator (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin) to ensure the cells are responsive and the assay is working correctly.

  • Positive Control (for inhibitor activity): A known DGK inhibitor with a well-characterized effect, if available, can be used for comparison.

Troubleshooting

Problem Possible Cause Solution
No or low inhibitor effect - Inactive inhibitor (improper storage) - Incorrect concentration - Cell line is not sensitive to DGKα/ζ inhibition - Short incubation time- Use a fresh aliquot of this compound. - Perform a dose-response experiment with a wider concentration range. - Confirm DGKα and DGKζ expression in your cell line. - Increase the incubation time (e.g., up to 72 hours).
High background in assays - Contamination of cell culture - Non-specific antibody binding (Flow Cytometry/Western Blot)- Check for microbial contamination and use aseptic techniques. - Optimize antibody concentrations and blocking conditions.
High cell death in all conditions (including vehicle control) - DMSO toxicity - High cell seeding density leading to nutrient depletion- Ensure the final DMSO concentration is below 0.5%. - Optimize cell seeding density to avoid overgrowth.
Inconsistent results between experiments - Variation in cell passage number - Inconsistent reagent preparation - Variation in incubation times- Use cells within a consistent passage number range. - Prepare fresh dilutions of the inhibitor for each experiment. - Ensure precise timing for all incubation steps.

References

Application Notes and Protocols for Diacylglycerol Kinase (DGK) Inhibitor Dosage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, there is no publicly available in vivo dosage and administration data for the specific compound Dgk-IN-8 . The following application notes and protocols have been developed using data from well-characterized, structurally related Diacylglycerol Kinase (DGK) inhibitors, such as R59949 and BMS-502 , to provide a comprehensive guide for preclinical studies in mouse models. Researchers should use this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage for novel compounds like this compound.

Introduction to Diacylglycerol Kinase Inhibition

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic reaction is a critical regulatory node in cellular signaling. By converting DAG into PA, DGKs terminate DAG-mediated signaling pathways, which are crucial for the activation of protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs). Concurrently, the production of PA initiates a distinct set of signaling cascades. DGK inhibitors, by blocking this conversion, lead to an accumulation of DAG, thereby enhancing DAG-downstream signaling, which has shown therapeutic potential in oncology and immunology.[1][2]

Quantitative Data Summary for DGK Inhibitors in Mouse Models

The following table summarizes in vivo dosage information for representative DGK inhibitors from preclinical studies in mouse models. This data can be used to guide the initial dose selection for novel DGK inhibitors.

Inhibitor NameMouse ModelDosageAdministration RouteVehicleFrequencyTherapeutic AreaReference
R59949 Oxygen-Induced Retinopathy (OIR) Mice10 mg/kgIntraperitoneal (i.p.)Not specifiedDailyRetinal Neovascularization--INVALID-LINK--
BMS-502 OT-1 Mouse Model0-10 mg/kgOral (p.o.)Not specifiedOnce (24h endpoint)Immuno-oncology--INVALID-LINK--
Ritanserin Syngeneic Glioma (GL261)100 mg/kgNot specifiedNot specifiedDaily for 1 weekGlioblastoma--INVALID-LINK--

Signaling Pathways and Experimental Workflow

DGK Signaling Pathway

The following diagram illustrates the central role of Diacylglycerol Kinase in modulating cellular signaling by converting DAG to PA.

DGK_Signaling_Pathway Diacylglycerol Kinase (DGK) Signaling Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG hydrolyzes IP3 IP3 PLC->IP3 hydrolyzes PIP2 PIP2 DGK Diacylglycerol Kinase (DGK) DAG->DGK PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGK->PA phosphorylates Downstream_PA Downstream PA Signaling PA->Downstream_PA Downstream_DAG Downstream DAG Signaling PKC->Downstream_DAG RasGRP->Downstream_DAG Dgk_IN_8 This compound Dgk_IN_8->DGK inhibits

Caption: Diacylglycerol Kinase (DGK) as a key regulator of DAG and PA signaling pathways.

Experimental Workflow for In Vivo Efficacy Study

The diagram below outlines a general workflow for evaluating the efficacy of a DGK inhibitor in a mouse xenograft model.

Experimental_Workflow General Workflow for In Vivo Efficacy Study of a DGK Inhibitor start Start cell_culture 1. Tumor Cell Culture (e.g., PC-3, MC38) start->cell_culture implantation 2. Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth 3. Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (DGK Inhibitor or Vehicle) randomization->treatment monitoring 6. Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint 7. Endpoint Analysis (Tumor Excision, Biomarker Analysis) monitoring->endpoint end End endpoint->end

Caption: A generalized workflow for conducting an in vivo study with a DGK inhibitor in a mouse model.

Experimental Protocols

Protocol 1: Formulation and Administration of DGK Inhibitors

The solubility and stability of the DGK inhibitor in the chosen vehicle are critical for its bioavailability and efficacy.

Materials:

  • DGK Inhibitor (e.g., R59949, BMS-502, or novel compound)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Carboxymethylcellulose sodium (CMC-Na)

  • Sterile water

  • Vortex mixer

  • Sonicator (optional)

  • Appropriate syringes and needles for the chosen administration route

Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:

  • Prepare a stock solution of the DGK inhibitor in DMSO (e.g., 10-50 mg/mL).

  • For the final injection vehicle, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder saline.

  • To prepare the final solution, first mix the PEG300 and Tween-80.

  • Add the required volume of the DMSO stock solution to the PEG300/Tween-80 mixture and vortex until clear.

  • Add the sterile saline to the desired final volume and vortex thoroughly.

  • The final solution should be clear. If precipitation occurs, gentle warming or sonication may be necessary. Prepare fresh daily.

Formulation for Oral (p.o.) Gavage:

  • For compounds with poor aqueous solubility, a suspension in a vehicle like 0.5% CMC-Na in sterile water is often used.

  • Weigh the required amount of the DGK inhibitor.

  • Prepare the 0.5% CMC-Na solution by dissolving it in sterile water.

  • Gradually add the vehicle to the inhibitor powder while vortexing to create a homogenous suspension. Sonication can aid in achieving a uniform dispersion.

  • Prepare the suspension fresh on the day of administration.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anti-tumor efficacy of a DGK inhibitor in a subcutaneous xenograft model.

Materials and Animals:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.

  • Human cancer cell line (e.g., PC-3 for prostate cancer, MC38 for colon cancer).

  • Complete cell culture medium and reagents.

  • Matrigel (optional, can enhance tumor take rate).

  • Sterile PBS, syringes, and needles.

  • Calipers for tumor measurement.

  • Anesthesia (e.g., isoflurane).

  • Prepared DGK inhibitor formulation and vehicle control.

Procedure:

  • Tumor Cell Implantation:

    • Culture the selected cancer cell line to ~80% confluency.

    • Harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2-5 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Administer the prepared DGK inhibitor formulation or vehicle control to the respective groups according to the predetermined dosage, route, and schedule.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Endpoint Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

    • A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot to assess target engagement) and another portion can be fixed in formalin for immunohistochemistry.

Conclusion

While specific in vivo data for this compound is not yet available in the public domain, the information and protocols provided for other well-studied DGK inhibitors offer a robust starting point for preclinical evaluation. It is imperative for researchers to conduct thorough dose-finding and toxicity studies for any novel compound to ensure the scientific validity and ethical conduct of their in vivo experiments. The provided signaling pathway and experimental workflow diagrams, along with the detailed protocols, are intended to facilitate the design and execution of these crucial studies.

References

Dgk-IN-8: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Dgk-IN-8, a potent inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ, in preclinical research settings. The information is intended to facilitate the effective use of this compound in both in vitro and in vivo experiments.

Product Information

This compound is a selective inhibitor of DGKα and DGKζ with a reported IC50 of ≤ 20 nM for both isoforms.[1] By inhibiting these kinases, this compound blocks the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), thereby potentiating DAG-mediated signaling pathways. This mechanism is of particular interest in cancer immunotherapy, as it can enhance T-cell receptor (TCR) signaling and promote anti-tumor immune responses.[2][3][4]

Solubility and Solution Preparation

While specific quantitative solubility data for this compound in various solvents is not extensively published, general guidelines for similar diacylglycerol kinase inhibitors suggest solubility in organic solvents and insolubility in aqueous solutions.[5] It is recommended that researchers determine the solubility in their specific experimental context.

Table 1: General Solubility Profile of Similar DGK Inhibitors

SolventSolubilityNotes
DMSOSolubleRecommended for preparing high-concentration stock solutions.
EthanolSolubleMay be used as a solvent for stock solutions.
WaterInsolubleNot suitable for preparing primary stock solutions.

Data is based on a similar compound, Diacylglycerol Kinase Inhibitor I, and should be used as a general guideline.[5]

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile, high-quality microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Bring the this compound powder and DMSO to room temperature.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, briefly sonicate the solution in a water bath until it becomes clear.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage. Refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]

In Vitro Cell-Based Assays

This compound is a valuable tool for studying the role of DGKα and DGKζ in various cellular processes, particularly in immune cells.

Protocol 2: T-Cell Activation Assay (IL-2 Release)

Objective: To assess the effect of this compound on T-cell activation by measuring Interleukin-2 (IL-2) secretion from human Peripheral Blood Mononuclear Cells (PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating: Seed human PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.

  • Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (DMSO only).

  • Treatment: Add the diluted this compound or vehicle control to the respective wells.

  • Stimulation: Add the T-cell stimulant (e.g., pre-coated anti-CD3/soluble anti-CD28 antibodies) to the wells.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.

  • IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the EC50 (the concentration of this compound that induces a half-maximal response).

Protocol 3: Cell Proliferation Assay (e.g., CCK-8 or MTS)

Objective: To evaluate the effect of this compound on the proliferation of cancer cells or immune cells.

Materials:

  • Target cell line (e.g., Jurkat cells, SW480 colon cancer cells)

  • Appropriate cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (determined empirically for each cell line) in 100 µL of culture medium.

  • Compound Addition: After allowing the cells to adhere (if applicable), add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • Viability Measurement: Add CCK-8 or MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 (the concentration that causes 50% inhibition of cell growth).

In Vivo Animal Studies

For in vivo experiments, proper formulation and administration of this compound are crucial for obtaining reliable results.

Protocol 4: Preparation of this compound for Oral or Subcutaneous Administration

Objective: To prepare a stable and homogenous formulation of this compound for administration to laboratory animals.

Materials:

  • This compound powder

  • Vehicle components (e.g., DMSO, Solutol HS 15, PBS, or as determined by formulation screening)

  • Sterile tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Vehicle Preparation: Prepare the desired vehicle solution. A common vehicle for poorly soluble compounds might consist of a mixture of solvents and solubilizing agents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The optimal vehicle should be determined through formulation development studies.

  • Compound Dissolution: Add the weighed this compound powder to the vehicle.

  • Homogenization: Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Gentle heating may be required for some formulations.

  • Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired dosing concentration.

  • Storage: The formulation should ideally be prepared fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. Assess the stability of the formulation for the intended storage duration.

Administration Considerations:

  • The route of administration (e.g., oral gavage, subcutaneous injection, intraperitoneal injection) will depend on the experimental design and the pharmacokinetic properties of the compound.[6][7]

  • The dosing volume should be appropriate for the size and species of the animal.[7]

  • Always include a vehicle-treated control group in the study design.

  • For tumor xenograft models, treatment is often initiated when tumors reach a palpable size.[8]

Signaling Pathway and Experimental Workflow

This compound Signaling Pathway

This compound targets DGKα and DGKζ, which are key enzymes in the phosphoinositide signaling pathway.[9] These enzymes phosphorylate DAG to produce PA. By inhibiting this conversion, this compound increases the intracellular concentration of DAG, a critical second messenger that activates several downstream signaling cascades, including those involving Protein Kinase C (PKC) and RasGRP, ultimately leading to enhanced T-cell activation and effector functions.[2][10]

DGK_Signaling_Pathway cluster_membrane Plasma Membrane TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG (Diacylglycerol) PIP2->DAG DGK DGKα / DGKζ DAG->DGK Substrate Downstream Downstream Signaling (PKC, RasGRP) DAG->Downstream Activates PA PA (Phosphatidic Acid) DGK->PA Phosphorylates Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits Activation T-Cell Activation (e.g., IL-2 Production) Downstream->Activation Leads to

Caption: this compound inhibits DGKα/ζ, increasing DAG levels and promoting T-cell activation.

Experimental Workflow for this compound Studies

The following diagram outlines a typical workflow for conducting experiments with this compound, from initial preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_invivo In Vivo Experiments A Weigh this compound Powder B Dissolve in DMSO (Stock Solution) A->B C Store at -20°C / -80°C B->C D Prepare Serial Dilutions in Culture Medium C->D H Prepare Dosing Formulation (e.g., in vehicle) C->H E Treat Cells in 96-well Plates D->E F Incubate (24-72h) E->F G Perform Assay (ELISA, CCK-8, etc.) F->G L Data Analysis (IC50 / EC50 / Efficacy) G->L I Administer to Animals (e.g., Oral, SC) H->I J Monitor Animals & Collect Samples I->J K Analyze Endpoints (e.g., Tumor Volume) J->K K->L

Caption: General workflow for in vitro and in vivo experiments using this compound.

References

Dgk-IN-8: Application Notes and Protocols for Immunotherapy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgk-IN-8 is a potent dual inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ)[1]. DGKs are critical negative regulators of T-cell activation, functioning as intracellular immune checkpoints. By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKs dampen T-cell receptor (TCR) signaling, leading to T-cell anergy and exhaustion, particularly within the tumor microenvironment[2][3][4][5]. Inhibition of DGKα and DGKζ by this compound enhances and sustains TCR signaling, promoting robust anti-tumor immune responses. These application notes provide an overview of the key applications of this compound in immunotherapy research and detailed protocols for its use.

Mechanism of Action

Upon TCR engagement, phospholipase Cγ1 (PLCγ1) generates the second messenger DAG. DAG recruits and activates key signaling proteins, including Protein Kinase C (PKC) and RasGRP1, which in turn activate the NF-κB and Ras-ERK pathways, respectively. These pathways are essential for T-cell activation, proliferation, cytokine production, and effector functions[4][6]. DGKα and DGKζ phosphorylate DAG to PA, thereby terminating this signaling cascade[6]. This compound inhibits this conversion, leading to sustained DAG levels and prolonged downstream signaling, which ultimately enhances T-cell anti-tumor activity[3][7].

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 DAG DAG PIP2->DAG Hydrolysis DGK DGKα/ζ RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC PKCθ DAG->PKC Activation PA PA DGK->PA Phosphorylation Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibition Ras Ras RasGRP1->Ras ERK ERK Ras->ERK Gene_Expression Gene Expression (Cytokines, Proliferation, Effector Functions) ERK->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression

Caption: this compound enhances T-cell activation by inhibiting DGKα/ζ.

Key Applications in Immunotherapy Research

  • Reinvigoration of Exhausted T-cells: Tumor-infiltrating lymphocytes (TILs) often exhibit an exhausted phenotype characterized by reduced effector function. This compound can reverse T-cell exhaustion and restore their cytotoxic capabilities[8].

  • Synergistic Anti-Tumor Effects with Checkpoint Inhibitors: this compound can be used in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, to achieve synergistic anti-tumor effects[3][8][9].

  • Enhancement of CAR-T Cell Therapy: The efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy, particularly against solid tumors, can be limited by the immunosuppressive tumor microenvironment. This compound can enhance the proliferation, cytokine secretion, and cytotoxic activity of CAR-T cells[2][10].

  • Overcoming Resistance to Immunotherapy: By targeting an intracellular checkpoint, this compound offers a therapeutic strategy for tumors that are resistant to conventional checkpoint blockade[3].

Quantitative Data

CompoundTargetIC50ApplicationReference
This compound DGKα, DGKζ≤ 20 nM (for both)Cancer Research, Immunotherapy[1]

Experimental Protocols

Protocol 1: In Vitro Human T-Cell Activation Assay

This protocol outlines the steps to assess the effect of this compound on the activation of primary human T-cells.

cluster_workflow T-Cell Activation Assay Workflow Isolate_PBMCs 1. Isolate PBMCs from healthy donor blood Plate_Coating 2. Coat 96-well plate with anti-CD3 antibody Isolate_PBMCs->Plate_Coating Add_Cells 3. Seed T-cells Plate_Coating->Add_Cells Add_Inhibitor 4. Add this compound and anti-CD28 antibody Add_Cells->Add_Inhibitor Incubate 5. Incubate for 48-72 hours Add_Inhibitor->Incubate Analyze 6. Analyze T-cell activation Incubate->Analyze Cytokine_Analysis Cytokine Analysis (ELISA) Analyze->Cytokine_Analysis Proliferation_Analysis Proliferation (CFSE) Analyze->Proliferation_Analysis Activation_Marker_Analysis Activation Markers (Flow Cytometry) Analyze->Activation_Marker_Analysis

Caption: Workflow for in vitro T-cell activation assay.

Materials:

  • This compound (stock solution in DMSO)

  • Primary human peripheral blood mononuclear cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • Anti-human CD3 antibody (functional grade)

  • Anti-human CD28 antibody (functional grade)

  • 96-well flat-bottom plates

  • ELISA kits for IFN-γ and IL-2

  • CFSE cell proliferation kit

  • Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)

Procedure:

  • Plate Coating:

    • Dilute anti-human CD3 antibody to 1-2 µg/mL in sterile PBS.

    • Add 100 µL of the antibody solution to each well of a 96-well plate.

    • Incubate for 2-4 hours at 37°C or overnight at 4°C.

    • Before use, wash the wells twice with sterile PBS.

  • Cell Seeding:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

    • Add 100 µL of the cell suspension to each anti-CD3 coated well.

  • Treatment:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A starting concentration range of 1 nM to 1 µM is recommended, based on the IC50 value. Include a DMSO vehicle control.

    • Add the this compound dilutions to the wells.

    • Add anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.

  • Analysis:

    • Cytokine Production: Collect the supernatant and measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.

    • Proliferation: For proliferation assays, label T-cells with CFSE before seeding. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

    • Activation Markers: Harvest the cells and stain with fluorochrome-conjugated antibodies against CD69 and CD25. Analyze the expression of these markers by flow cytometry.

Protocol 2: CAR-T Cell Cytotoxicity Assay

This protocol is designed to evaluate the effect of this compound on the cytotoxic function of CAR-T cells against target tumor cells.

Materials:

  • CAR-T cells specific for a tumor-associated antigen

  • Target tumor cell line expressing the antigen

  • This compound

  • Complete RPMI-1640 medium

  • 96-well U-bottom plates

  • Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)

Procedure:

  • Cell Preparation:

    • Culture CAR-T cells and target tumor cells under standard conditions.

    • On the day of the assay, harvest and wash the cells. Resuspend in complete RPMI-1640 medium.

  • Assay Setup:

    • Seed the target tumor cells into a 96-well U-bottom plate at a density of 1 x 10^4 cells/well.

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium.

    • Add the this compound dilutions to the wells containing the target cells.

    • Add CAR-T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).

    • Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).

  • Incubation:

    • Incubate the plate for 4-18 hours at 37°C in a humidified 5% CO2 incubator.

  • Cytotoxicity Measurement:

    • Measure cytotoxicity using a suitable method. For an LDH release assay, collect the supernatant and follow the manufacturer's protocol.

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Conclusion

This compound is a valuable tool for immunotherapy research, offering a novel mechanism to enhance anti-tumor immunity. By inhibiting the intracellular checkpoints DGKα and DGKζ, this compound can reinvigorate exhausted T-cells, potentiate CAR-T cell function, and synergize with existing immunotherapies. The provided protocols offer a framework for investigating the immunomodulatory effects of this compound in various preclinical models. Researchers should optimize the specific conditions for their experimental systems.

References

Application Notes and Protocols for Studying T-cell Exhaustion Using DGK-IN-8

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state. Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell activation. The two predominant isoforms in T-cells, DGKα and DGKζ, function by converting diacylglycerol (DAG) to phosphatidic acid (PA), thereby attenuating T-cell receptor (TCR) signaling. Inhibition of these kinases presents a promising strategy to counteract T-cell exhaustion and enhance anti-tumor immunity. DGK-IN-8 is a potent, dual inhibitor of DGKα and DGKζ with IC50 values of ≤ 20 nM for both isoforms, making it a valuable tool for studying the reversal of T-cell exhaustion.[1]

These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on exhausted T-cells in vitro.

Chemical Properties and Storage

PropertyValue
Target DGKα and DGKζ
IC50 ≤ 20 nM for both DGKα and DGKζ[1]
Solubility Soluble in DMSO.
Storage Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2]

Data Presentation

The following tables summarize the expected quantitative outcomes of treating exhausted T-cells with this compound. The data is hypothetical and serves as a template for presenting experimental results.

Table 1: Effect of this compound on the Expression of T-cell Exhaustion Markers

Treatment% PD-1+ of CD8+ T-cells% TIM-3+ of CD8+ T-cells% LAG-3+ of CD8+ T-cells
Naive T-cells< 5%< 2%< 2%
Exhausted T-cells (Vehicle)85%70%65%
Exhausted T-cells + this compound (100 nM)55%45%40%

Table 2: Effect of this compound on Cytokine Production by Exhausted T-cells

TreatmentIFN-γ (pg/mL)TNF-α (pg/mL)IL-2 (pg/mL)
Naive T-cells> 2000> 1500> 1000
Exhausted T-cells (Vehicle)200150< 50
Exhausted T-cells + this compound (100 nM)1200800400

Table 3: Effect of this compound on the Proliferation of Exhausted T-cells

TreatmentProliferation Index (CFSE Assay)
Naive T-cells> 4.0
Exhausted T-cells (Vehicle)1.2
Exhausted T-cells + this compound (100 nM)3.5

Signaling Pathways and Experimental Workflows

DGK Signaling Pathway in T-cells

DGK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC PA PA DGK->PA DGK_IN_8 This compound DGK_IN_8->DGK Inhibits Ras_MAPK Ras-MAPK Pathway RasGRP1->Ras_MAPK NFkB NF-κB Pathway PKC->NFkB Tcell_Activation T-cell Activation (Cytokine production, Proliferation) Ras_MAPK->Tcell_Activation NFkB->Tcell_Activation

Caption: DGK signaling pathway in T-cells and the point of intervention by this compound.

Experimental Workflow for Studying this compound in T-cell Exhaustion

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis isolate_tcells Isolate Human CD8+ T-cells induce_exhaustion Induce Exhaustion (Chronic Stimulation) isolate_tcells->induce_exhaustion treat_dgkin8 Treat with this compound or Vehicle (DMSO) induce_exhaustion->treat_dgkin8 phenotype Phenotypic Analysis (Flow Cytometry for PD-1, TIM-3, LAG-3) treat_dgkin8->phenotype function_cytokine Functional Analysis (Cytokine Profiling IFN-γ, TNF-α, IL-2) treat_dgkin8->function_cytokine function_prolif Functional Analysis (Proliferation Assay - CFSE) treat_dgkin8->function_prolif

Caption: A general experimental workflow for investigating the effects of this compound on in vitro-generated exhausted T-cells.

Experimental Protocols

Preparation of this compound Stock Solution
  • Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]

In Vitro Induction of T-cell Exhaustion

This protocol is adapted from established methods for generating exhausted T-cells in vitro.[3][4]

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • CD8+ T-cell isolation kit

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol)

  • Human IL-2

  • Anti-CD3/CD28 T-cell activator beads

Procedure:

  • Isolate CD8+ T-cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.

  • Culture the isolated CD8+ T-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 50 U/mL of IL-2.

  • Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to stimulate the T-cells.

  • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Every 48 hours for a total of 8-10 days, gently resuspend the cells, remove the beads using a magnet, count the viable cells, and re-stimulate them with fresh anti-CD3/CD28 beads at a 1:1 ratio in fresh medium containing IL-2.

  • After 8-10 days of chronic stimulation, the T-cells will exhibit an exhausted phenotype, characterized by high expression of inhibitory receptors (e.g., PD-1, TIM-3) and reduced effector function.

Treatment of Exhausted T-cells with this compound
  • After the induction of exhaustion, remove the anti-CD3/CD28 beads.

  • Resuspend the exhausted T-cells at 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium with a low concentration of IL-2 (e.g., 10 U/mL).

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM.

  • Add the diluted this compound or vehicle control (DMSO, ensuring the final concentration does not exceed 0.1% to avoid toxicity) to the exhausted T-cell cultures.[5][6]

  • Incubate the cells for 24-72 hours at 37°C and 5% CO2.

Analysis of T-cell Exhaustion Reversal

1. Phenotypic Analysis by Flow Cytometry:

  • After treatment with this compound, harvest the cells and stain them with fluorescently labeled antibodies against surface markers of exhaustion, such as anti-human CD8, PD-1, TIM-3, and LAG-3.

  • Acquire the data on a flow cytometer and analyze the percentage of cells expressing these markers in the this compound-treated group compared to the vehicle control.

2. Functional Analysis: Cytokine Production:

  • Restimulate the treated T-cells with anti-CD3/CD28 beads or PMA/Ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Perform intracellular cytokine staining for IFN-γ, TNF-α, and IL-2 using specific antibodies and analyze by flow cytometry.

  • Alternatively, collect the culture supernatants after 24-48 hours of restimulation and measure the concentration of secreted cytokines using ELISA or a multiplex cytokine assay.

3. Functional Analysis: Proliferation Assay (CFSE):

  • Prior to treatment with this compound, label the exhausted T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.

  • After the treatment period, restimulate the cells with anti-CD3/CD28 beads for 72-96 hours.

  • Harvest the cells and analyze the dilution of the CFSE signal by flow cytometry. A greater dilution of CFSE indicates a higher degree of cell proliferation.

Conclusion

The protocols and information provided in these application notes offer a framework for researchers to investigate the role of DGK inhibition by this compound in reversing T-cell exhaustion. By utilizing these in vitro models, scientists can assess the potential of this compound as a novel immunotherapeutic agent for cancer and chronic infections. The dual inhibition of DGKα and DGKζ by this compound is expected to restore T-cell effector functions, providing a strong rationale for further preclinical and clinical development.

References

Application Notes and Protocols: DGK-IN-8 in Combination with Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing DGK-IN-8, a potent Diacylglycerol Kinase (DGK) inhibitor, in combination with immune checkpoint inhibitors to enhance anti-tumor immunity. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic potential of this combination therapy.

Introduction

Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment. However, a significant number of patients do not respond to ICI monotherapy or develop resistance. A key mechanism of T-cell dysfunction within the tumor microenvironment is the upregulation of intrinsic negative regulators, among which Diacylglycerol Kinases (DGKs) play a pivotal role.[1]

DGKα and DGKζ are isoforms that act as crucial negative regulators of T-cell receptor (TCR) signaling.[2] They achieve this by phosphorylating diacylglycerol (DAG), a critical second messenger, into phosphatidic acid (PA), thereby dampening downstream signaling pathways essential for T-cell activation, proliferation, and effector function.[2] Overexpression of DGKs in tumor-infiltrating lymphocytes (TILs) is associated with an anergic or exhausted state, contributing to immune evasion by tumors.

This compound is a small molecule inhibitor of DGK. By inhibiting DGK activity, this compound increases the intracellular concentration of DAG, leading to enhanced and sustained TCR signaling. This can reinvigorate hyporesponsive T-cells and potentiate their anti-tumor activity.[2] Combining this compound with checkpoint inhibitors presents a promising strategy to overcome resistance and enhance the efficacy of cancer immunotherapy by targeting both extrinsic (checkpoints) and intrinsic (DGK) T-cell inhibitory pathways.[1]

Mechanism of Action and Rationale for Combination Therapy

The combination of this compound and checkpoint inhibitors is based on a synergistic mechanism to enhance T-cell-mediated tumor destruction.

  • This compound:

    • Inhibits DGKα and DGKζ.

    • Increases intracellular diacylglycerol (DAG) levels in T-cells.

    • Enhances T-cell receptor (TCR) signaling pathways, including Ras/ERK and PKC/NF-κB.

    • Promotes T-cell activation, proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity.

    • Can overcome T-cell anergy and exhaustion.

  • Checkpoint Inhibitors (e.g., anti-PD-1):

    • Block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells.

    • Prevent the inhibitory signal that dampens T-cell activity.

    • Restore the function of exhausted T-cells.

The combination of this compound and a checkpoint inhibitor like anti-PD-1 is expected to have a synergistic effect, as they target distinct but complementary pathways of T-cell suppression.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating the combination therapy.

T-Cell Receptor Signaling and Points of Intervention cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR Engagement (Antigen Presentation) PLCg PLCγ TCR->PLCg PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGK DGKα/ζ DAG->DGK substrate NFkB NF-κB PKC->NFkB Ras Ras RasGRP1->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Tcell_Activation T-Cell Activation (Proliferation, Cytokine Release, Cytotoxicity) NFkB->Tcell_Activation AP1->Tcell_Activation PA Phosphatidic Acid (PA) DGK->PA produces PD1 PD-1 SHP2 SHP2 PD1->SHP2 recruits PDL1 PD-L1 (on tumor cell) PDL1->PD1 binds SHP2->TCR inhibits TCR_inhibition Inhibition of TCR Signaling SHP2->TCR_inhibition DGK_IN_8 This compound DGK_IN_8->DGK Checkpoint_Inhibitor Checkpoint Inhibitor (e.g., anti-PD-1) Checkpoint_Inhibitor->PD1

T-Cell Receptor Signaling Pathway and Therapeutic Intervention Points.

Experimental Workflow for Evaluating Combination Therapy cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Tcell_isolation Isolate T-cells (e.g., from PBMCs or spleen) Tcell_activation_assay T-cell Activation Assay (CD69, CD25 expression) Tcell_isolation->Tcell_activation_assay Proliferation_assay T-cell Proliferation Assay (e.g., CFSE dilution) Tcell_isolation->Proliferation_assay Cytokine_assay Cytokine Release Assay (e.g., ELISA for IFN-γ, IL-2) Tcell_isolation->Cytokine_assay Cytotoxicity_assay T-cell Mediated Cytotoxicity Assay Tcell_isolation->Cytotoxicity_assay Treatment_groups_invitro Treatment Groups: 1. Vehicle Control 2. This compound 3. Checkpoint Inhibitor 4. Combination Treatment_groups_invitro->Tcell_activation_assay Treatment_groups_invitro->Proliferation_assay Treatment_groups_invitro->Cytokine_assay Treatment_groups_invitro->Cytotoxicity_assay Tumor_implantation Tumor Cell Implantation (e.g., MC38, B16) Treatment_initiation Treatment Initiation (once tumors are established) Tumor_implantation->Treatment_initiation Tumor_monitoring Tumor Growth Monitoring (caliper measurements) Treatment_initiation->Tumor_monitoring Survival_analysis Survival Analysis Tumor_monitoring->Survival_analysis TIL_analysis Analysis of Tumor-Infiltrating Lymphocytes (TILs) Tumor_monitoring->TIL_analysis at endpoint Treatment_groups_invivo Treatment Groups: 1. Vehicle + Isotype Control 2. This compound + Isotype Control 3. Vehicle + Checkpoint Inhibitor 4. This compound + Checkpoint Inhibitor Treatment_groups_invivo->Treatment_initiation

General Experimental Workflow for In Vitro and In Vivo Evaluation.

Quantitative Data Summary

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of DGK inhibitors and checkpoint inhibitors.

Table 1: In Vitro T-Cell Activation and Function

AssayCell TypeTreatmentResultReference
IL-2 Production OT-1 CD8+ T-cellsDGKα inhibitor246 pg/ml (control) vs 579 pg/ml (inhibitor)[3]
Granzyme B Expression OT-1 CD8+ T-cellsDGKα inhibitor4.4% (control) vs 8.9% (inhibitor)[3]
IFN-γ Production Tumor-infiltrating CD8+ T-cellsDGKα inhibitor9.2% (control) vs 16.0% (inhibitor)[3]
T-cell Proliferation Pan T-cellsINCB177054 (DGKα/ζ inhibitor)Dose-dependent increase in proliferation[4]

Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models

Mouse ModelTreatment GroupTumor Growth Inhibition (%)Complete RegressionsReference
MC38 Colon Carcinoma Foretinib (multi-kinase inhibitor)67.97Not Reported[5]
αPD-176.69Not Reported[5]
Combination98.05 3/6 (50%)[5]
CT26 Colon Carcinoma Combination (Foretinib + αPD-1)Not explicitly stated, but significant5/6 (83%)[5]
B16-F10 Melanoma anti-PD-1 + anti-CTLA-4IneffectiveNot Reported[6]
anti-PD-1 + anti-LAG-3Delayed tumor growthNot Reported[7]
anti-PD-1 + anti-CTLA-4 + anti-LAG-3Significant reduction in tumor burdenNot Reported[7]
SM1 Melanoma anti-PD-1 + anti-LAG-3 + anti-TIM-3Not explicitly stated, but significantComplete regressions[7]

Detailed Experimental Protocols

Protocol 1: In Vitro Human T-Cell Activation Assay

Objective: To assess the effect of this compound, alone and in combination with an anti-PD-1 antibody, on the activation of human T-cells.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-CD3 antibody (plate-bound)

  • Anti-CD28 antibody (soluble)

  • This compound (dissolved in DMSO)

  • Anti-PD-1 antibody (e.g., Nivolumab)

  • Isotype control antibody for anti-PD-1

  • 96-well flat-bottom plates

  • Flow cytometer

  • Fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.

    • Wash the plate twice with sterile PBS to remove unbound antibody.[8]

  • T-Cell Isolation:

    • Isolate T-cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.

    • Resuspend purified T-cells in complete RPMI-1640 medium.

  • Cell Seeding and Treatment:

    • Seed the purified T-cells into the anti-CD3 coated plate at a density of 1 x 10^5 cells/well in 100 µL of medium.

    • Add soluble anti-CD28 antibody to all wells (e.g., 1-5 µg/mL).[8]

    • Prepare serial dilutions of this compound and the anti-PD-1 antibody. Add the respective treatments to the wells:

      • Group 1: Vehicle (DMSO) + Isotype control

      • Group 2: this compound + Isotype control

      • Group 3: Vehicle (DMSO) + anti-PD-1 antibody

      • Group 4: this compound + anti-PD-1 antibody

  • Incubation:

    • Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[9]

  • Flow Cytometry Analysis:

    • Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C.[9]

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the samples on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.

Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-based)

Objective: To measure the effect of this compound and checkpoint inhibitors on T-cell proliferation.

Materials:

  • Same as Protocol 1, with the addition of Carboxyfluorescein succinimidyl ester (CFSE) dye.

Procedure:

  • T-Cell Labeling:

    • Isolate T-cells as described in Protocol 1.

    • Resuspend the T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.

    • Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete medium.

  • Cell Seeding, Treatment, and Incubation:

    • Follow steps 1, 3, and 4 from Protocol 1, using the CFSE-labeled T-cells.

  • Flow Cytometry Analysis:

    • After 3-5 days of incubation, harvest the cells.

    • Stain for surface markers (CD3, CD4, CD8) as described in Protocol 1.

    • Acquire samples on a flow cytometer and analyze the CFSE dilution profile in the CD4+ and CD8+ T-cell populations. Proliferation is indicated by a decrease in CFSE fluorescence intensity.[10]

Protocol 3: In Vitro Cytokine Release Assay (ELISA)

Objective: To quantify the production of key effector cytokines (IFN-γ, IL-2) by T-cells following treatment.

Materials:

  • Same as Protocol 1.

  • Commercially available ELISA kits for human IFN-γ and IL-2.

Procedure:

  • Cell Culture and Treatment:

    • Set up the T-cell activation culture as described in steps 1-4 of Protocol 1.

  • Supernatant Collection:

    • After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plate at 400 x g for 5 minutes.

    • Carefully collect the cell-free supernatant from each well.

  • ELISA:

    • Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's protocol.[11][12] This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding the collected supernatants and standards.

      • Adding a detection antibody.

      • Adding a substrate and stopping the reaction.

      • Reading the absorbance on a plate reader.

  • Data Analysis:

    • Calculate the concentration of each cytokine in the samples based on the standard curve.

Protocol 4: In Vivo Syngeneic Mouse Model Study (MC38 Colon Carcinoma)

Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.

Materials:

  • 6-8 week old female C57BL/6 mice.

  • MC38 colon adenocarcinoma cells.

  • Complete RPMI-1640 medium.

  • Sterile PBS.

  • This compound.

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water).[13]

  • Anti-mouse PD-1 antibody (clone RMP1-14).[14]

  • Isotype control antibody (e.g., rat IgG2a).

  • Calipers.

Procedure:

  • Tumor Implantation:

    • Culture MC38 cells to ~80% confluency.

    • Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[15]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume = (length x width^2) / 2.

    • When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).[13]

  • Treatment Administration:

    • Group 1 (Control): Administer the vehicle for this compound (e.g., daily by oral gavage) and the isotype control antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[14]

    • Group 2 (this compound Monotherapy): Administer this compound at the desired dose (e.g., daily by oral gavage) and the isotype control antibody.

    • Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for this compound and the anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[14]

    • Group 4 (Combination Therapy): Administer both this compound and the anti-PD-1 antibody according to their respective schedules.

  • Efficacy Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • Euthanize mice when tumors reach a predetermined endpoint or if significant toxicity is observed.

    • Analyze tumor growth inhibition and survival data.

Conclusion

The combination of this compound with checkpoint inhibitors holds significant promise for enhancing anti-tumor immunity and overcoming resistance to current immunotherapies. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this novel therapeutic strategy. Further research is warranted to optimize dosing and scheduling and to explore the potential of this combination in various tumor models.

References

Application Notes and Protocols for Dgk-IN-8 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This enzymatic reaction plays a critical role in regulating cellular signaling pathways by modulating the balance between DAG and PA, two important lipid second messengers.[1] The DGK family consists of ten isoforms, with DGKα and DGKζ being predominantly expressed in T-cells, where they act as negative regulators of T-cell receptor (TCR) signaling.[2] Inhibition of DGKα and DGKζ has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[3]

Dgk-IN-8 is a potent dual inhibitor of DGKα and DGKζ with IC50 values of ≤ 20 nM for both isoforms.[4][5] These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound and other DGK inhibitors.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Selected DGK Inhibitors
CompoundDGKα IC50 (nM)DGKζ IC50 (nM)DGKβ IC50 (nM)DGKγ IC50 (nM)Reference
This compound ≤ 20≤ 20--[4][5]
BMS-502 4.62.1--[6]
BMS-684 15-Weak InhibitionWeak Inhibition[6]
BMS-332 98--[6]
CU-3 600---[7]
R59022 25,000---[7]
R59949 18,000---[7]
Ritanserin (B1680649) ~20,000---[1][7]
JNJ-3790339 --No EffectNo Effect[1]

Note: "-" indicates data not available in the cited sources.

Signaling Pathways and Experimental Workflows

DGK Signaling in T-Cell Activation

Diacylglycerol kinase (DGK) acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, phospholipase C-γ1 (PLCγ1) is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates several downstream signaling pathways, including those mediated by protein kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), which lead to the activation of the Ras-MEK-ERK pathway. This cascade ultimately results in the activation of transcription factors like AP-1, which, along with NFAT and NF-κB, drives the expression of genes crucial for T-cell activation and effector function, such as Interleukin-2 (IL-2). DGKα and DGKζ phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling and dampening T-cell activation. Inhibition of DGKα and DGKζ by compounds like this compound leads to sustained DAG signaling, resulting in enhanced T-cell activation and cytokine production.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCG1 PLCγ1 TCR->PLCG1 Activation PIP2 PIP2 PLCG1->PIP2 Cleaves DAG DAG PIP2->DAG DGK DGKα/ζ DAG->DGK Substrate PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA PA DGK->PA Produces Ras Ras RasGRP->Ras Activates MEK MEK Ras->MEK Activates ERK ERK MEK->ERK Activates AP1 AP-1 ERK->AP1 Activates IL2 IL-2 Production AP1->IL2 Induces Dgk_IN_8 This compound Dgk_IN_8->DGK

Caption: DGK Signaling Pathway in T-Cell Activation. (Within 100 characters)
Experimental Workflow for this compound Evaluation

The evaluation of a DGK inhibitor like this compound typically follows a multi-step process, starting with in vitro biochemical and cellular assays to determine its potency and mechanism of action, followed by in vivo studies to assess its efficacy and pharmacokinetic properties.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Interpretation biochemical Biochemical Assays (DGK Enzyme Activity) cellular Cellular Assays (T-Cell Activation, Proliferation) biochemical->cellular signaling Signaling Pathway Analysis (Western Blot for pERK, mTOR) cellular->signaling pk_studies Pharmacokinetic Studies (Mouse Model) efficacy Efficacy Studies (Xenograft Tumor Model) pk_studies->efficacy analysis Data Analysis (IC50, Tumor Growth Inhibition) cluster_invitro cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Lead Compound Selection cluster_analysis cluster_analysis cluster_invivo->cluster_analysis

Caption: Experimental Workflow for DGK Inhibitor Evaluation. (Within 100 characters)

Experimental Protocols

In Vitro DGK Enzyme Activity Assay

This protocol is to determine the direct inhibitory effect of this compound on DGKα and DGKζ enzymatic activity. A common method is a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into DAG to form [³²P]PA.[4] Alternatively, non-radioactive, fluorescence-based assays are also available.[8]

Materials:

  • Recombinant human DGKα and DGKζ enzymes

  • This compound

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • [γ-³²P]ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Lipids for vesicle preparation (e.g., phosphatidylcholine, phosphatidylserine)

  • Scintillation counter and fluid

Procedure:

  • Prepare Substrate Vesicles:

    • Mix DAG and other lipids in chloroform.

    • Dry the lipid mixture under a stream of nitrogen gas.

    • Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a reaction tube, add the assay buffer, substrate vesicles, and the DGK enzyme.

    • Add the this compound dilution or vehicle control (DMSO).

    • Pre-incubate for 10 minutes at 30°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate for 20-30 minutes at 30°C.

    • Stop the reaction by adding a chloroform/methanol/HCl mixture.

  • Lipid Extraction and Analysis:

    • Vortex and centrifuge to separate the phases.

    • Spot the organic (lower) phase onto a thin-layer chromatography (TLC) plate.

    • Develop the TLC plate to separate DAG and PA.

    • Visualize the radiolabeled PA using autoradiography or a phosphorimager.

    • Scrape the PA spots and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

T-Cell Activation Assay (IL-2 and IFN-γ Secretion)

This protocol measures the effect of this compound on T-cell activation by quantifying the secretion of key cytokines, IL-2 and IFN-γ, from stimulated Jurkat T-cells or primary human T-cells.[9][10]

Materials:

  • Jurkat T-cells or isolated primary human T-cells

  • This compound

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)

  • Human IL-2 and IFN-γ ELISA kits

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Culture and Plating:

    • Culture Jurkat T-cells or primary T-cells in complete RPMI medium.

    • Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Add the this compound dilutions or vehicle control to the wells.

    • Incubate for 1-2 hours at 37°C in a CO₂ incubator.

  • Cell Stimulation:

    • Add T-cell stimulation reagents to the wells.

    • Incubate for 24-48 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

  • ELISA:

    • Perform the IL-2 and IFN-γ ELISAs on the collected supernatants according to the manufacturer's instructions.[9][10]

  • Data Analysis:

    • Generate a standard curve for IL-2 and IFN-γ.

    • Calculate the concentration of each cytokine in the samples.

    • Plot the cytokine concentration against the this compound concentration to determine the EC50 for T-cell activation.

Western Blot Analysis of T-Cell Signaling Pathways

This protocol is used to investigate the effect of this compound on key signaling molecules downstream of the TCR, such as phosphorylated ERK (p-ERK) and components of the mTOR pathway.[3][11]

Materials:

  • Jurkat T-cells

  • This compound

  • T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-mTOR, anti-total mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Culture and treat Jurkat T-cells with this compound and stimulation reagents as described in the T-cell activation assay.

    • After the desired stimulation time (e.g., 5-30 minutes for ERK phosphorylation), wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL reagent.

    • Capture the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[12][13]

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG mice)

  • Cancer cell line (e.g., MC38 colon adenocarcinoma)

  • This compound

  • Vehicle for this compound formulation

  • Matrigel

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.

    • Subcutaneously inject the cell suspension into the flank of the mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Administer this compound (e.g., 10-50 mg/kg, depending on tolerability and PK data) or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily, twice daily).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the mice for any signs of toxicity.

  • Endpoint and Analysis:

    • The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • Excise and weigh the tumors.

    • Analyze tumor growth inhibition (TGI) and perform statistical analysis.

    • Tumor and other tissues can be collected for further analysis (e.g., immunohistochemistry, Western blot).

Mouse Pharmacokinetic (PK) Study

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.[14][15]

Materials:

  • BALB/c or other suitable mouse strain

  • This compound

  • Formulation for intravenous (IV) and oral (PO) administration

  • Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

  • LC-MS/MS system for drug quantification

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound to two groups of mice: one via IV injection and one via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the mice at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Process the blood to obtain plasma.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the plasma concentration of this compound versus time.

    • Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%).

References

Application Notes and Protocols for Measuring Dgk-IN-8 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dgk-IN-8 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), with IC50 values of ≤ 20 nM for both isoforms. DGKα and DGKζ are critical negative regulators of T-cell receptor (TCR) signaling. By converting diacylglycerol (DAG) to phosphatidic acid (PA), these enzymes attenuate downstream signaling pathways that are essential for T-cell activation, proliferation, and effector functions. In the tumor microenvironment, DGKα and DGKζ are often overexpressed in tumor-infiltrating lymphocytes (TILs), contributing to T-cell exhaustion and immune evasion. Inhibition of DGKα and DGKζ by this compound is expected to restore T-cell function and enhance anti-tumor immunity. Furthermore, DGKα has been implicated in promoting cancer cell proliferation and survival, suggesting that this compound may also exert direct anti-tumor effects.

These application notes provide a comprehensive overview of the methodologies to assess the in vivo efficacy of this compound in preclinical cancer models. The protocols are based on established methods for evaluating DGK inhibitors in similar contexts.

Data Presentation

Disclaimer: Specific in vivo efficacy data for this compound is not publicly available. The following tables summarize representative data from studies on other dual DGKα/ζ inhibitors, which are expected to have a similar mechanism of action. This information is provided as a reference for experimental design and expected outcomes.

Table 1: Summary of In Vivo Efficacy of Dual DGKα/ζ Inhibitors in Syngeneic Mouse Models

CompoundCancer ModelDosing & AdministrationTreatment GroupsKey FindingsReference
BMS-986408MC38 Colon CarcinomaOral, daily (dose not specified)1. Vehicle2. Anti-PD-13. BMS-9864084. BMS-986408 + Anti-PD-1Combination therapy resulted in 10/10 complete tumor responses, compared to 1/10 with anti-PD-1 alone.[1][1]
BMS-502OT-1 Mouse Model (Immune Stimulation)Oral, single dose (up to 10 mpk)1. Vehicle2. BMS-502Dose-dependent increase in activated effector T-cells in the presence of antigen.[2][2]

Table 2: Summary of In Vivo Efficacy of DGKα Inhibitors in Xenograft Mouse Models

CompoundCancer ModelDosing & AdministrationTreatment GroupsKey FindingsReference
R59949SW480 Colon Cancer Xenograft10 mg/kg, s.c., every 48h for 10 days1. Vehicle (50% PEG300 in PBS)2. R59949Significant reduction in tumor growth and weight compared to vehicle.[3][4][3][4]
R59022U87 Glioblastoma Xenograft2 mg/kg, i.p., daily for 12 days1. Vehicle (DMSO)2. R59022Significantly increased survival in the treatment group.[5][5]

Signaling Pathways and Experimental Workflows

Signaling Pathway of DGKα/ζ Inhibition in T-Cells

DGK_Inhibition_Pathway cluster_TCR T-Cell Receptor (TCR) Activation cluster_downstream Downstream Signaling cluster_DGK DGK Regulation TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGKa_z DGKα / DGKζ DAG->DGKa_z phosphorylates NFkB NF-κB Pathway PKC->NFkB MAPK MAPK Pathway RasGRP1->MAPK T_Cell_Activation T-Cell Activation, Proliferation, Effector Function MAPK->T_Cell_Activation NFkB->T_Cell_Activation Anti_Tumor_Immunity Anti_Tumor_Immunity T_Cell_Activation->Anti_Tumor_Immunity promotes PA Phosphatidic Acid (PA) DGKa_z->PA Dgk_IN_8 This compound Dgk_IN_8->DGKa_z inhibits

Caption: this compound inhibits DGKα/ζ, increasing DAG levels and enhancing T-cell anti-tumor immunity.

Experimental Workflow for In Vivo Efficacy Study

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., C57BL/6 for syngeneic, NSG for xenograft) Tumor_Implantation Tumor Cell Implantation (e.g., MC38, SW480) Subcutaneous or Orthotopic Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumors to Establish (e.g., 70-150 mm³) Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer this compound (e.g., oral gavage, i.p., s.c.) +/- Anti-PD-1 Randomization->Dosing Monitoring Monitor Tumor Volume, Body Weight, and Clinical Signs Dosing->Monitoring Endpoint Study Endpoint Reached (e.g., pre-defined tumor volume) Monitoring->Endpoint Tumor_Analysis Tumor Excision and Analysis: - Weight - Immunohistochemistry (IHC) - Flow Cytometry of TILs Endpoint->Tumor_Analysis Blood_Analysis Blood/Spleen Analysis: - T-cell activation markers - Cytokine levels Endpoint->Blood_Analysis Data_Analysis Data Analysis and Interpretation Tumor_Analysis->Data_Analysis Blood_Analysis->Data_Analysis

Caption: Generalized workflow for assessing the in vivo efficacy of this compound in mouse cancer models.

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for In Vivo Studies

Objective: To prepare a stable formulation of this compound for administration to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300) or 400 (PEG400)

  • Tween 80 (Polysorbate 80)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.5% Carboxymethylcellulose sodium (CMC-Na) in water

  • Sterile syringes and needles

  • Vortex mixer and/or sonicator

Disclaimer: The optimal formulation for this compound may need to be determined empirically. The following are common formulations for poorly soluble kinase inhibitors.

Procedure for Oral Gavage (Suspension):

  • Prepare a 0.5% (w/v) solution of CMC-Na in deionized water. Stir until fully dissolved.

  • Weigh the required amount of this compound powder.

  • Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension at the desired final concentration (e.g., 1-10 mg/mL).

  • Ensure the suspension is well-mixed immediately before each administration.

Procedure for Subcutaneous/Intraperitoneal Injection (Solution/Emulsion):

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.

  • For a final formulation, a common vehicle composition is a mixture of DMSO, PEG300/400, Tween 80, and PBS. A typical ratio could be 5-10% DMSO, 30-40% PEG, 5% Tween 80, and the remainder PBS.

  • To prepare the final solution, first mix the DMSO stock with PEG.

  • Add Tween 80 and mix thoroughly.

  • Finally, add PBS to the desired final volume and concentration.

  • This solution should be prepared fresh daily.

Administration:

  • Oral (p.o.): Administer the suspension using an appropriate gauge gavage needle. The volume is typically 100-200 µL for a mouse.

  • Subcutaneous (s.c.): Inject the solution into the flank of the mouse.

  • Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.

Protocol 2: Syngeneic Tumor Model Efficacy Study

Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with an immune checkpoint inhibitor, in an immunocompetent mouse model.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • MC38 (murine colon adenocarcinoma) cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile PBS

  • This compound formulation (from Protocol 1)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Culture MC38 cells to ~80% confluency.

    • Harvest and wash the cells with sterile PBS.

    • Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.

    • Inject 100 µL (5 x 10^5 cells) subcutaneously into the right flank of each C57BL/6 mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x (length x width²).

    • When tumors reach an average volume of 70-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound

      • Group 3: Anti-PD-1 antibody

      • Group 4: this compound + Anti-PD-1 antibody

  • Treatment:

    • Administer this compound daily via oral gavage (or other determined route).

    • Administer anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) twice a week.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the general health and behavior of the mice.

  • Endpoint and Analysis:

    • The study endpoint may be a pre-determined tumor volume (e.g., 2000 mm³) or a specific time point.

    • At the endpoint, euthanize the mice and excise the tumors.

    • Measure the final tumor weight.

    • Process tumors for further analysis (e.g., IHC for immune cell infiltration, flow cytometry of TILs).

    • Collect spleens and blood for analysis of systemic immune responses.

Protocol 3: Xenograft Tumor Model Efficacy Study

Objective: To evaluate the direct anti-tumor effects of this compound in an immunodeficient mouse model.

Materials:

  • Immunodeficient mice (e.g., NSG or BALB/c nude, 6-8 weeks old)

  • Human cancer cell line (e.g., SW480 colon adenocarcinoma)

  • Matrigel (optional)

  • Other materials as listed in Protocol 2.

Procedure:

  • Tumor Implantation:

    • Prepare SW480 cells as described for MC38 cells.

    • Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.

    • Inject 100 µL (2 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):

      • Group 1: Vehicle control

      • Group 2: this compound (e.g., 10 mg/kg)

  • Treatment:

    • Administer this compound or vehicle according to the determined schedule (e.g., daily or every 48 hours) and route (e.g., s.c.).

  • Monitoring and Endpoint Analysis:

    • Follow the monitoring and endpoint analysis steps as described in Protocol 2. Analysis will focus on direct tumor effects (e.g., apoptosis markers like cleaved caspase-3 via IHC) rather than immune infiltration.[5]

References

Dgk-IN-8 for High-Throughput Screening: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic reaction places DGKs at a critical juncture in cellular signaling, as both DAG and PA are key second messengers that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[2][3] By converting DAG to PA, DGKs effectively act as a molecular switch, terminating DAG-mediated signaling pathways while initiating PA-dependent ones.[1][4] The ten mammalian DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, and κ) exhibit distinct tissue distribution and are involved in various physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including cancer and immune disorders.[2]

Dgk-IN-8 is a potent inhibitor of Diacylglycerol Kinase (DGK), with high affinity for the α and ζ isoforms.[5] Its ability to modulate the DAG/PA signaling axis makes it a valuable tool for investigating the roles of DGKα and DGKζ in cellular pathways and a promising candidate for therapeutic development. High-throughput screening (HTS) assays are essential for identifying and characterizing novel DGK inhibitors like this compound.[6] These assays allow for the rapid screening of large compound libraries to identify "hits" that modulate DGK activity. This document provides detailed application notes and protocols for utilizing this compound in both biochemical and cell-based HTS assays.

Signaling Pathway

The signaling pathway involving Diacylglycerol Kinase (DGK) is central to lipid-mediated signal transduction. Activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates downstream effectors, most notably Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs).[7] DGK acts as a key regulator in this pathway by phosphorylating DAG to form phosphatidic acid (PA), thereby attenuating DAG signaling.[8] PA itself is a signaling molecule that can activate downstream targets such as mTOR and Raf.[4][7] this compound, by inhibiting DGKα and DGKζ, increases the intracellular concentration of DAG, leading to enhanced and sustained activation of DAG-mediated pathways.[2]

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor GPCR / RTK PLC PLC Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 DGK DGK (α, ζ) DAG->DGK Substrate PKC PKC DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylates mTOR mTOR PA->mTOR Activates Raf Raf PA->Raf Activates Ca_release Ca²⁺ Release IP3->Ca_release Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits

Figure 1: Simplified DGK Signaling Pathway.

Quantitative Data

The following table summarizes the inhibitory activity of this compound and other common DGK inhibitors against various DGK isoforms. This data is crucial for designing experiments and interpreting results, allowing for the selection of appropriate inhibitor concentrations and understanding isoform selectivity.

CompoundTarget Isoform(s)IC50Reference
This compound DGKα, DGKζ≤ 20 nM[5]
R59022DGK (non-selective)2.8 µM (in platelets)[9]
R59949DGK (non-selective)18 µM (DGKα)[3]
Ritanserin (B1680649)DGKα~20 µM[3]
CU-3DGKα0.6 µM[3]
BMS-986408DGKα, DGKζ3 nM (DGKα), 20 nM (DGKζ)[9]
BMS-332DGKα, DGKζ9 nM (DGKα), 8 nM (DGKζ)[9]
BMS-502DGKα, DGKζ4.6 nM (DGKα), 2.1 nM (DGKζ)[9]
BMS-684DGKα15 nM[9]

Experimental Protocols

Biochemical High-Throughput Screening Protocol

This protocol is designed for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay (Promega), a luminescent ADP detection assay suitable for HTS.[10] The principle of the assay is to quantify the amount of ADP produced during the DGK-catalyzed phosphorylation of DAG. The amount of ADP is directly proportional to the DGK enzyme activity.

Materials:

  • Purified recombinant human DGKα or DGKζ enzyme

  • This compound (and other test compounds)

  • 1,2-dioleoyl-sn-glycerol (DAG) substrate

  • ATP

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Plate Preparation: Add 5 µL of the compound dilutions to the wells of a 384-well plate. For control wells, add DMSO only (for 0% inhibition) and a known DGK inhibitor (for 100% inhibition).

  • Enzyme Addition: Prepare a solution of DGKα or DGKζ enzyme in assay buffer. Add 10 µL of the enzyme solution to each well.

  • Initiation of Reaction: Prepare a solution of DAG and ATP in assay buffer. The final concentration of ATP should be at or near the Km for the specific DGK isoform.[8] Add 10 µL of the substrate/ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound.

HTS_Biochemical_Workflow A Compound Dilution B Dispense Compounds to 384-well Plate A->B C Add DGK Enzyme B->C D Add DAG/ATP Substrate Mix C->D E Incubate (60 min) D->E F Add ADP-Glo™ Reagent E->F G Incubate (40 min) F->G H Add Kinase Detection Reagent G->H I Incubate (30-60 min) H->I J Read Luminescence I->J K Data Analysis (IC50) J->K

Figure 2: Biochemical HTS Workflow.

Cell-Based High-Throughput Screening Protocol

This protocol is designed to assess the effect of this compound on a downstream signaling event, such as ERK phosphorylation, in a relevant cell line (e.g., Jurkat T-cells for DGKα/ζ). This assay format provides a more physiologically relevant context for evaluating inhibitor activity.

Materials:

  • Jurkat T-cells (or other suitable cell line)

  • This compound (and other test compounds)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Stimulating agent (e.g., anti-CD3/CD28 antibodies)

  • Fixation and permeabilization buffers

  • Fluorescently labeled anti-phospho-ERK antibody

  • 96- or 384-well clear-bottom plates

  • High-content imaging system or flow cytometer

Protocol:

  • Cell Plating: Seed Jurkat T-cells into 96- or 384-well plates at an appropriate density and allow them to rest for 2-4 hours.

  • Compound Treatment: Add serial dilutions of this compound or control compounds to the cells and incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells by adding anti-CD3/CD28 antibodies to the wells. Include unstimulated control wells.

  • Incubation: Incubate the plates for 15-30 minutes at 37°C.

  • Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization to allow antibody entry.

  • Immunostaining: Incubate the cells with a fluorescently labeled anti-phospho-ERK antibody.

  • Washing: Wash the cells to remove unbound antibody.

  • Data Acquisition: Acquire images using a high-content imaging system or analyze by flow cytometry to quantify the fluorescence intensity of phospho-ERK in each well.

  • Data Analysis: Determine the effect of this compound on ERK phosphorylation and calculate the EC50 value.

HTS_Cell_Based_Workflow A Seed Cells in Microplate B Treat with this compound/Compounds A->B C Stimulate Cells (e.g., anti-CD3/CD28) B->C D Incubate C->D E Fix and Permeabilize Cells D->E F Immunostain for p-ERK E->F G Wash F->G H Acquire Data (Imaging/Flow Cytometry) G->H I Data Analysis (EC50) H->I

Figure 3: Cell-Based HTS Workflow.

Conclusion

This compound is a valuable chemical probe for studying the function of DGKα and DGKζ and serves as a lead compound for the development of novel therapeutics. The high-throughput screening protocols detailed in this document provide robust and reliable methods for identifying and characterizing DGK inhibitors. The biochemical assay offers a direct measure of enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more complex biological system. By utilizing these protocols, researchers can accelerate the discovery and development of next-generation DGK-targeted therapies.

References

Troubleshooting & Optimization

Dgk-IN-8 not showing activity in cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DGK-IN-8, a potent inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ. If you are experiencing a lack of activity with this compound in your cellular experiments, this guide will help you identify and resolve potential issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is an inhibitor of Diacylglycerol Kinase (DGK), with potent activity against the α and ζ isoforms.[1] DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[2][3] By inhibiting DGKα and DGKζ, this compound leads to an accumulation of DAG, a critical second messenger in various signaling pathways, including those downstream of the T-cell receptor (TCR).[2][3] This modulation of DAG levels can enhance T-cell activation and effector functions.[2][3]

Q2: What is the primary application of this compound in research?

This compound is primarily used in cancer research and immunology.[1] Specifically, it is utilized to study the effects of DGKα and DGKζ inhibition on T-cell function, with the goal of enhancing anti-tumor immunity.[2][3][4]

Q3: In which solvent should I dissolve this compound?

This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and most organic liquids.[7][8]

Q4: What are the recommended storage conditions for this compound stock solutions?

For optimal stability, it is recommended to store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: this compound Not Showing Activity in Cells

If you are not observing the expected cellular phenotype after treating your cells with this compound, systematically work through the following potential issues.

Compound Integrity and Handling

A primary reason for the lack of activity of a small molecule inhibitor is its degradation.

Troubleshooting Steps & Solutions

Potential Issue Recommended Action
Compound Degradation 1. Prepare Fresh Stock Solutions: If your stock solution is old or has been stored improperly, prepare a fresh solution from a new vial of powdered compound. 2. Proper Storage: Store stock solutions in small aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles. 3. Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can affect compound stability.[7]
Incorrect Concentration 1. Verify Calculations: Double-check all calculations for preparing stock and working solutions. 2. Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration for your specific cell type and assay.
Precipitation in Media 1. Solubility Limit: Be aware of the solubility limit of this compound in your cell culture medium. High concentrations of DMSO from the stock solution can cause precipitation when diluted into aqueous media. 2. Visual Inspection: Before adding the inhibitor to your cells, visually inspect the final working solution for any signs of precipitation. 3. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or compound precipitation.
Experimental Design and Cellular System

The design of your experiment and the specific characteristics of your cellular system can significantly impact the observed activity of this compound.

Troubleshooting Steps & Solutions

Potential Issue Recommended Action
Cell Permeability 1. Incubation Time: The compound may require a longer incubation time to effectively penetrate the cell membrane and reach its target. Try extending the treatment duration. 2. Cellular Efflux: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell. Consider using a cell line with lower efflux pump expression or co-incubating with a known efflux pump inhibitor as a control experiment.
Target Expression and Activity 1. Confirm Target Expression: Verify that your cell line expresses DGKα and/or DGKζ at the protein level using techniques like Western blotting or mass spectrometry. 2. Basal DGK Activity: The basal activity of DGKα and DGKζ might be low in your chosen cell line under standard culture conditions. Stimulation of relevant signaling pathways (e.g., TCR activation in T-cells) may be necessary to induce sufficient DGK activity to observe an inhibitory effect.
Assay Readout Sensitivity 1. Appropriate Endpoint: Ensure that your chosen assay readout is a sensitive and direct measure of DGKα/ζ inhibition. For example, measuring downstream signaling events like ERK phosphorylation in T-cells can be a more direct readout than a long-term cell viability assay.[2] 2. Time Course Experiment: The effect of this compound may be transient. Perform a time-course experiment to identify the optimal time point for observing the desired phenotype.
Off-Target Effects 1. Phenotypic Confirmation: If you observe an unexpected phenotype, it could be due to off-target effects.[9] To confirm that the observed effect is due to DGK inhibition, consider using a structurally different DGK inhibitor as a control.[9] 2. Genetic Knockdown: Compare the phenotype observed with this compound treatment to that of cells where DGKα and/or DGKζ have been knocked down using siRNA or CRISPR.

Experimental Protocols

General Protocol for Cell-Based Assays with this compound

This protocol provides a general framework. Optimization will be required for specific cell types and experimental goals.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Aliquot the stock solution into single-use tubes and store at -20°C.

  • Cell Seeding:

    • Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • Compound Treatment:

    • Thaw a single aliquot of the this compound stock solution immediately before use.

    • Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.

    • Important: Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.5%).

    • Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation:

    • Incubate the cells for the desired period (this may range from a few hours to several days depending on the assay).

  • Assay Readout:

    • Perform your chosen cellular assay to measure the effect of this compound.

Example Dose-Response Experiment Setup
Parameter Recommendation
Cell Line Jurkat (T-cell line) or other cell line expressing DGKα/ζ
Plating Density Seed to achieve 60-80% confluency at the time of analysis
This compound Concentrations 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM
Incubation Time 24 to 48 hours (optimize based on assay)
Readout Western blot for downstream signaling (e.g., p-ERK), cytokine secretion assay (e.g., IL-2), or cell proliferation assay

Visualizing the DGK Signaling Pathway and Experimental Workflow

DGK Signaling Pathway

DGK_Signaling_Pathway TCR TCR Activation PLCG1 PLCγ1 TCR->PLCG1 PIP2 PIP2 PLCG1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 PKC PKCθ DAG->PKC PA Phosphatidic Acid (PA) DGK->PA phosphorylates Downstream Downstream Signaling (e.g., Ras/ERK) RasGRP1->Downstream PKC->Downstream Dgk_IN_8 This compound Dgk_IN_8->DGK inhibits

A simplified diagram of the Diacylglycerol Kinase (DGK) signaling pathway.

Troubleshooting Workflow for this compound Inactivity

Troubleshooting_Workflow Start Start: this compound Shows No Activity Check_Compound Step 1: Verify Compound Integrity - Prepare fresh stock - Check storage & solvent Start->Check_Compound Check_Concentration Step 2: Validate Concentration - Verify calculations - Run dose-response curve Check_Compound->Check_Concentration Check_Experiment Step 3: Review Experimental Design - Optimize incubation time - Confirm target expression Check_Concentration->Check_Experiment Check_Assay Step 4: Assess Assay Sensitivity - Use sensitive, direct readout - Perform time-course Check_Experiment->Check_Assay Consider_Off_Target Step 5: Investigate Off-Target Effects - Use structurally different inhibitor - Compare with genetic knockdown Check_Assay->Consider_Off_Target Resolved Issue Resolved Consider_Off_Target->Resolved Not_Resolved Issue Not Resolved (Consult Technical Support) Consider_Off_Target->Not_Resolved

References

Technical Support Center: Optimizing Dgk-IN-8 Concentration for T-Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dgk-IN-8, a potent dual inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ, to enhance T-cell proliferation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols to ensure the successful optimization of this compound in your T-cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound in T-cells?

This compound is a small molecule inhibitor that targets Diacylglycerol Kinase (DGK) isoforms α (alpha) and ζ (zeta). In T-cells, T-cell receptor (TCR) engagement leads to the production of the second messenger diacylglycerol (DAG). DGKα and DGKζ act as negative regulators by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling pathways that are crucial for T-cell activation and proliferation, such as the Ras/ERK and PKCθ/NF-κB pathways. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to enhanced and prolonged T-cell activation, cytokine production, and proliferation.

Q2: What are the primary applications of this compound in T-cell research?

This compound is primarily used to:

  • Enhance the proliferation and effector function of T-cells in vitro and in vivo.

  • Lower the activation threshold of T-cells, which can be beneficial for recognizing weakly immunogenic tumor antigens.

  • Overcome T-cell anergy or exhaustion by restoring downstream TCR signaling.

  • Potentiate the anti-tumor activity of adoptively transferred T-cells, such as CAR-T cells.

  • Study the role of DGKα and DGKζ in T-cell development, differentiation, and function.

Q3: What is the biochemical potency of this compound?

This compound is a highly potent dual inhibitor of DGKα and DGKζ, with a reported half-maximal inhibitory concentration (IC50) of ≤ 20 nM for both isoforms.[1] This high potency suggests that low nanomolar concentrations should be effective in cell-based assays.

Q4: What is a recommended starting concentration for this compound in a T-cell proliferation assay?

Given its IC50 of ≤ 20 nM, a good starting point for a dose-response experiment in a T-cell proliferation assay would be a concentration range that brackets this value. We recommend a serial dilution series starting from approximately 1 µM down to the low nanomolar or picomolar range. A typical 10-point, 3-fold serial dilution starting at 1 µM would be appropriate to determine the optimal concentration for your specific experimental conditions.

Q5: How should I prepare and store this compound?

For optimal stability, this compound should be stored as a powder at -20°C. To prepare a stock solution, dissolve the powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in your culture does not exceed a level that could cause cellular toxicity (typically ≤ 0.1%).

Troubleshooting Guides

This section addresses common issues encountered when optimizing this compound concentration for T-cell proliferation assays.

Issue Potential Cause Troubleshooting Steps
No enhancement of T-cell proliferation observed. 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit DGKα and DGKζ. 2. T-cell activation is too strong: If the T-cells are maximally stimulated (e.g., with high concentrations of anti-CD3/CD28 antibodies), the effect of the DGK inhibitor may be masked. 3. Compound instability: The inhibitor may have degraded in the cell culture medium. 4. Poor cell health: The T-cells may not be healthy or viable.1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., from 1 pM to 10 µM). 2. Titrate the concentration of your T-cell activating agent (e.g., anti-CD3/CD28 antibodies or peptide antigen) to achieve a sub-maximal proliferation response in the absence of the inhibitor. This will create a larger window to observe the enhancing effect of this compound. 3. Prepare fresh working solutions of this compound for each experiment. Consider performing a stability test of the compound in your specific cell culture medium at 37°C. 4. Assess T-cell viability before and after the assay using a method like Trypan Blue exclusion or a viability dye for flow cytometry.
High T-cell toxicity or cell death observed. 1. Inhibitor concentration is too high: High concentrations of this compound may have off-target effects or induce cytotoxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Prolonged incubation: Extended exposure to the inhibitor could be detrimental to the cells.1. Lower the concentration range of this compound in your dose-response experiment. 2. Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO but without the inhibitor) in your experimental setup. 3. Optimize the incubation time for the proliferation assay. A typical duration is 3-5 days.
High variability between replicate wells. 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate dilution or addition of the inhibitor or other reagents. 3. Edge effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of reagents and affect cell growth.1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly and use fresh tips for each dilution and addition. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.
Inconsistent results between experiments. 1. Variability in reagents: Different lots of serum, cytokines, or antibodies can have varying potency. 2. Differences in cell passage number or donor: Primary T-cells from different donors or at different passage numbers can exhibit varied responses. 3. Inconsistent inhibitor stock: Repeated freeze-thaw cycles of the this compound stock solution may lead to degradation.1. Use the same lot of critical reagents throughout a series of experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. 2. Use T-cells from the same donor and within a consistent, low passage number range for a set of experiments. 3. Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Data Presentation

This compound and Related Inhibitor Potency
Inhibitor Target(s) IC50 / EC50 Reference
This compound DGKα, DGKζ≤ 20 nM[1]
BMS-986408 DGKα, DGKζIC50: 0.3 nM (DGKα), 2 nM (DGKζ)
BMS-502 DGKα, DGKζEC50: 65 nM (in a T-cell proliferation assay)[2]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response T-Cell Proliferation Assay (CFSE-Based)

This protocol describes how to determine the effective concentration range of this compound for enhancing T-cell proliferation using the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, which is analyzed by flow cytometry.

Materials:

  • Isolated human or murine T-cells

  • This compound (stock solution in DMSO)

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and IL-2 as required)

  • CFSE staining solution

  • Phosphate-Buffered Saline (PBS)

  • 96-well round-bottom culture plate

  • Flow cytometer

Procedure:

  • T-Cell Preparation and CFSE Staining:

    • Prepare a single-cell suspension of T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to the cell suspension at a final concentration of 1-5 µM. Mix gently and incubate for 10 minutes at 37°C.

    • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

    • Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.

    • Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.

  • This compound Dilution Series Preparation:

    • Prepare a 10-point, 3-fold serial dilution of this compound in complete RPMI-1640 medium. The highest concentration should be at least 100-fold higher than the IC50 (e.g., start at 2 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an unstimulated control (cells with no activation stimuli).

  • Assay Setup:

    • Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for 2-4 hours at 37°C, then wash with PBS.

    • Add 100 µL of the CFSE-labeled T-cell suspension to each well.

    • Add 100 µL of the this compound serial dilutions or controls to the appropriate wells.

    • Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells except the unstimulated control.

    • The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Stain with viability dye and cell surface markers (e.g., CD4, CD8) if desired.

    • Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.

    • Analyze the data by gating on the live, single-cell population and then on T-cell subsets if applicable. Proliferation is measured by the successive halving of CFSE fluorescence intensity.

Protocol 2: Standard T-Cell Proliferation Assay with Optimized this compound Concentration (MTT-Based)

This protocol uses the optimized concentration of this compound to assess its effect on T-cell proliferation via an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • Isolated human or murine T-cells

  • This compound (at the pre-determined optimal concentration)

  • T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

  • Complete RPMI-1640 medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom culture plate

  • Microplate reader

Procedure:

  • Assay Setup:

    • Prepare a T-cell suspension at 1 x 10^6 cells/mL in complete RPMI-1640 medium.

    • Coat a 96-well plate with anti-CD3 antibody as described in Protocol 1.

    • Add 100 µL of the T-cell suspension to each well.

    • Prepare this compound at 2x the optimal concentration and a vehicle control in complete RPMI-1640 medium.

    • Add 100 µL of the 2x this compound solution or vehicle control to the appropriate wells.

    • Add soluble anti-CD28 antibody to all stimulated wells.

    • Include unstimulated and no-cell (media only) controls.

  • Incubation:

    • Incubate the plate for 3 days at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well.

    • Incubate the plate overnight at 37°C to allow for complete solubilization of the formazan (B1609692) crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.

Mandatory Visualizations

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR/CD3 PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα/ζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 PKCtheta PKCθ DAG->PKCtheta PA Phosphatidic Acid (PA) DGK->PA Produces Ras_ERK Ras-ERK Pathway RasGRP1->Ras_ERK NFkB NF-κB Pathway PKCtheta->NFkB Proliferation T-Cell Proliferation Cytokine Production Ras_ERK->Proliferation NFkB->Proliferation Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits Experimental_Workflow start Start tcell_isolation Isolate & Prepare T-Cells start->tcell_isolation cfse_stain CFSE Staining (Optional) tcell_isolation->cfse_stain dose_response Dose-Response Assay (this compound Titration) cfse_stain->dose_response incubation Incubate (3-5 Days) dose_response->incubation proliferation_assay Measure Proliferation (Flow Cytometry or MTT) incubation->proliferation_assay data_analysis Analyze Data & Determine Optimal Conc. proliferation_assay->data_analysis confirmation_exp Confirmation Experiment with Optimal Conc. data_analysis->confirmation_exp end End confirmation_exp->end Troubleshooting_Logic cluster_no_effect Troubleshooting 'No Effect' cluster_toxicity Troubleshooting 'Toxicity' cluster_variability Troubleshooting 'Variability' start Issue with T-Cell Proliferation Assay no_effect No Proliferation Enhancement start->no_effect high_toxicity High Cell Toxicity start->high_toxicity high_variability High Variability start->high_variability conc_too_low Concentration too low? no_effect->conc_too_low Possible Cause conc_too_high Concentration too high? high_toxicity->conc_too_high Possible Cause check_seeding Check Cell Seeding Consistency high_variability->check_seeding Possible Cause stim_too_high Stimulation too high? conc_too_low->stim_too_high If not check_reagents Check Reagent Stability/Activity stim_too_high->check_reagents If not dmso_control Check DMSO Concentration conc_too_high->dmso_control If not incubation_time Optimize Incubation Time dmso_control->incubation_time If not pipetting Verify Pipetting Accuracy check_seeding->pipetting If not edge_effect Mitigate Edge Effects pipetting->edge_effect If not

References

Technical Support Center: Dgk-IN-8 and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Dgk-IN-8 and other kinase inhibitors. It provides troubleshooting strategies and answers to frequently asked questions regarding solubility, a common challenge encountered during experimentation.

Introduction

This compound is a potent inhibitor of Diacylglycerol Kinase (DGK). Like many kinase inhibitors, it is a lipophilic molecule, which can lead to challenges in achieving and maintaining solubility in aqueous solutions used for in vitro and in vivo experiments. While specific, publicly available quantitative solubility data for this compound is limited, this guide provides general procedures and troubleshooting tips based on best practices for handling poorly soluble research compounds and data from structurally related DGK inhibitors.

Frequently Asked Questions (FAQs) - Solubility and Handling

Q1: My this compound is not dissolving in my desired solvent. What should I do first?

A1: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial solubilization of research compounds. If insolubility persists, consider the following steps:

  • Vortexing: Mix the solution vigorously for 1-2 minutes.

  • Sonication: Place the vial in a water bath sonicator for 10-15 minutes to break up particulates.

  • Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes. This can increase the kinetic solubility. Always check the compound's stability at elevated temperatures if this information is available.

Q2: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. How can I prevent this?

A2: This phenomenon, often called "crashing out," occurs due to the sharp decrease in solvent polarity. Here are several strategies to mitigate this:

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer.

  • Lower the Final Concentration: Your intended working concentration may be above the compound's solubility limit in the final aqueous medium. Try working at a lower concentration.

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but non-toxic to your experimental system (typically ≤ 0.5% for cell-based assays).[1]

  • Use Surfactants or Co-solvents: Adding a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., ethanol, PEG300) to your aqueous buffer can help maintain the compound in solution.[1]

Q3: Are there alternative solvents to DMSO?

A3: Yes, if DMSO is not suitable for your experiment, other solvents can be considered. Common alternatives for poorly soluble inhibitors include:

  • Ethanol

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)

Always verify the compatibility of any alternative solvent with your specific assay and cell type, as they can have their own biological effects.

Q4: How should I prepare this compound for in vivo studies?

A4: Formulating poorly soluble compounds for in vivo use requires careful consideration to ensure adequate bioavailability. Common strategies include:

  • Co-solvent Formulations: A mixture of solvents is often used. For example, a formulation for the DGK inhibitor AMB639752 uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

  • Lipid-Based Formulations: For oral administration, lipid-based delivery systems can enhance absorption. A formulation for AMB639752 suggests using 10% DMSO in corn oil.[2]

  • Cyclodextrin (B1172386) Formulations: Encapsulating the compound in a cyclodextrin complex, such as 20% SBE-β-CD in saline, can improve aqueous solubility.[2]

Quantitative Solubility Data for DGK Inhibitors

Inhibitor NameSolventSolubilityNotes
R59022 DMSO5 mg/mL[3]-
50 mM (~23 mg/mL)-
125 mg/mL[4]Requires ultrasonic and warming to 60°C.
Ethanol5 mg/mL[3]-
20 mM (~9.2 mg/mL)-
R59949 DMSO33 mg/mL[5]-
60 mg/mL[6]Sonication is recommended.
98 mg/mL[7]Use fresh, moisture-free DMSO.
100 mg/mL[8]Requires ultrasonic.
DMF33 mg/mL[5]-
Ethanol1 mg/mL[5]-
AMB639752 DMSO100 mg/mL[2]Requires ultrasonic. Use fresh, moisture-free DMSO.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general procedure for preparing a stock solution of a poorly soluble kinase inhibitor.

  • Calculation: Determine the mass of the inhibitor required to make your desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass * Volume).

  • Weighing: Carefully weigh the solid inhibitor powder and transfer it to an appropriate sterile vial (e.g., an amber glass vial).

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution:

    • Cap the vial tightly and vortex for 1-2 minutes.

    • If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.

    • If necessary, warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.

  • Storage: Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of DMSO Stock for a Cell-Based Assay

This protocol describes how to dilute a concentrated DMSO stock into an aqueous medium while minimizing precipitation.

  • Intermediate Dilution: Prepare an intermediate dilution of your 10 mM DMSO stock solution in pure DMSO. For example, dilute it 1:10 in DMSO to get a 1 mM solution.

  • Final Dilution: Add the required volume of the intermediate DMSO solution to your pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Mix gently but thoroughly immediately after addition.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in the well is below the tolerance level of your cells (typically <0.5%).

  • Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.

Visual Guides

Troubleshooting Workflow

G cluster_0 Initial Dissolution cluster_1 Advanced Dissolution cluster_2 Final Steps start Compound + Anhydrous DMSO vortex Vortex (1-2 min) start->vortex check1 Visually Inspect vortex->check1 sonicate Sonicate (10-15 min) check1->sonicate Solid Remains success Stock Solution Ready (Store at -80°C) check1->success Clear Solution warm Warm to 37°C (5-10 min) sonicate->warm check2 Visually Inspect warm->check2 check2->success Clear Solution troubleshoot Consider Lower Concentration or Alternative Solvent check2->troubleshoot Solid Remains

Caption: Troubleshooting workflow for dissolving kinase inhibitors.

Diacylglycerol Kinase (DGK) Signaling Pathway

DGK_Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC DGK Diacylglycerol Kinase (DGK) DAG->DGK ATP->ADP PKC Protein Kinase C (PKC) DAG->PKC Activates RasGRP RasGRP DAG->RasGRP Activates PA Phosphatidic Acid (PA) DGK->PA mTOR mTOR PA->mTOR Activates Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits

References

improving the stability of Dgk-IN-8 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with the diacylglycerol kinase (DGK) inhibitor, Dgk-IN-8, in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?

A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to address this:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]

  • Optimize the DMSO concentration: While minimizing DMSO in your final solution is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1] Most cells can tolerate up to 0.1% final DMSO concentration.[2]

  • Use a different solvent system: Consider using a co-solvent system to improve solubility.[1]

  • Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent.[1] Experiment with different pH values to find the optimal range for this compound's solubility.

  • Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]

Q2: How should I store my this compound stock solutions?

A2: Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor. For DGK Inhibitor I, a similar compound, solutions in DMSO may be stored at -20°C for up to 3 months.[3] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[4]

General recommendations for storing small molecule inhibitor stock solutions include:

  • Temperature: Store stock solutions at -20°C or -80°C.[4]

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]

  • Light protection: Protect the solution from light by using amber vials or by wrapping the container in foil, as light can induce photochemical degradation.[4]

  • Inert gas: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4]

Q3: I'm observing a color change in my this compound solution. What does this indicate?

A3: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[4] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[4] Consider preparing a fresh stock solution and ensuring proper storage conditions.

Troubleshooting Guides

Issue: Inconsistent experimental results and loss of this compound activity.

This is a common problem that may arise from the degradation of the small molecule inhibitor in solution. The following is a systematic approach to troubleshoot this issue.

Solution Preparation and Handling

Proper solution preparation is critical for maintaining compound integrity.[4]

  • Solvent Quality: Use high-purity, anhydrous solvents. For DMSO, it is best to use a fresh stock bottle that is deemed free of any moisture, as contaminating moisture may accelerate the degradation of the compound.[2]

  • Dissolution: Ensure the compound is completely dissolved. Gentle warming or sonication can aid in dissolving some compounds, but always check the manufacturer's recommendations.

  • Serial Dilutions: When preparing serial dilutions, it is best to make the initial dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous experimental medium.[2]

Storage and Stability
  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]

  • Light Exposure: Minimize exposure to UV and visible light.[4]

  • Air Exposure: For oxygen-sensitive compounds, use an inert gas to purge the storage vial.[4]

  • pH: The stability of many compounds is pH-dependent. Ensure the pH of your aqueous solution is within a stable range for this compound.[4]

Data Presentation

Due to the limited publicly available stability data for this compound, we recommend researchers generate their own data. Below are template tables to structure your findings.

Table 1: Solubility of this compound in Various Solvents

SolventMaximum Soluble Concentration (mM)Temperature (°C)Observations
DMSO
Ethanol
PBS (pH 7.4)
User-defined

Table 2: Stability of this compound in Solution Over Time

SolventStorage ConditionConcentration (mM)Time Point% Remaining Compound (by HPLC)
DMSO-20°C, DarkT=0100%
1 week
1 month
3 months
PBS (pH 7.4)4°C, DarkT=0100%
24 hours
48 hours

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment of this compound

Objective: To determine the kinetic solubility of this compound in an aqueous buffer.

Methodology:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.

  • Serial Dilution: Create a serial dilution of the stock solution in DMSO.

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: this compound Stability Assessment by HPLC

Objective: To assess the stability of this compound in a specific solvent and storage condition over time.

Methodology:

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired solvent at the desired concentration. Immediately take an aliquot for HPLC analysis. This will serve as your baseline (T=0) measurement.

  • Storage: Store the remaining solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light, etc.).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution and analyze it by HPLC.[4]

  • Data Analysis: Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.[4]

Visualizations

DGK_Signaling_Pathway PLC Phospholipase C (PLC) DAG Diacylglycerol (DAG) PLC->DAG IP3 IP3 PLC->IP3 PIP2 PIP2 PIP2->PLC Hydrolysis DGK Diacylglycerol Kinase (DGK) DAG->DGK Phosphorylation PA Phosphatidic Acid (PA) DGK->PA Downstream Downstream Signaling PA->Downstream Dgk_IN_8 This compound Dgk_IN_8->DGK

Caption: this compound inhibits Diacylglycerol Kinase (DGK).

Troubleshooting_Workflow Start Inconsistent Results or Precipitation Observed Check_Prep Review Solution Preparation Protocol Start->Check_Prep Check_Storage Verify Storage Conditions Start->Check_Storage Solubility_Test Perform Kinetic Solubility Test Check_Prep->Solubility_Test Stability_Test Conduct HPLC-based Stability Assay Check_Storage->Stability_Test Solubility_Test->Stability_Test No Precipitation Optimize_Conc Optimize Final Concentration Solubility_Test->Optimize_Conc Precipitation Observed Optimize_Solvent Optimize Solvent System/pH Stability_Test->Optimize_Solvent Degradation Detected End Proceed with Optimized Protocol Stability_Test->End Stable Optimize_Conc->Solubility_Test Optimize_Solvent->Stability_Test

Caption: Troubleshooting workflow for this compound stability.

Solvent_Selection Start Need to Dissolve this compound Check_Datasheet Consult Product Datasheet for Recommended Solvents Start->Check_Datasheet Is_Soluble Is Compound Soluble? Check_Datasheet->Is_Soluble Use_DMSO Prepare High-Concentration Stock in Anhydrous DMSO Is_Soluble->Use_DMSO Yes Troubleshoot See Troubleshooting Guide: - Lower Concentration - Adjust pH - Use Co-solvents Is_Soluble->Troubleshoot No Aqueous_Dilution Dilute into Aqueous Buffer Use_DMSO->Aqueous_Dilution Precipitation Precipitation Occurs? Aqueous_Dilution->Precipitation Precipitation->Troubleshoot Yes Proceed Proceed with Experiment Precipitation->Proceed No

Caption: Logical workflow for solvent selection.

References

Technical Support Center: Experiments with Diacylglycerol Kinase (DGK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diacylglycerol Kinase (DGK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Issue 1: Poor Solubility and Compound Precipitation

Q: My DGK inhibitor is precipitating when I dilute my DMSO stock into an aqueous buffer for my assay. What is happening and how can I fix it?

A: This is a common issue arising from the hydrophobic nature of many kinase inhibitors. The abrupt change in solvent polarity when moving from a high-concentration DMSO stock to an aqueous buffer causes the compound to "crash out" of solution.

Troubleshooting Steps:

  • Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, though highly insoluble compounds may still precipitate.[1]

  • Optimize Dilution Technique: Perform serial dilutions in DMSO first before adding the final diluted sample to your aqueous medium.[2]

  • Modify Buffer pH: For weakly basic inhibitors, lowering the buffer's pH can increase solubility. However, ensure the pH is compatible with your experimental system.[1]

  • Use Solubility Enhancers:

    • Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 can help keep the compound in solution.[2]

    • Co-solvents: Water-miscible organic solvents can be used, but their compatibility with the assay must be verified.[2]

  • Sonication and Warming: If the compound is difficult to dissolve in the initial stock, gentle vortexing, sonication in a water bath, or warming to 37°C can be applied, provided the compound is stable at that temperature.[1][3]

Issue 2: Off-Target Effects and Lack of Specificity

Q: I'm observing unexpected cellular phenotypes that may not be related to the inhibition of my target DGK isoform. How can I address potential off-target effects?

A: Off-target effects are a known challenge with many kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[4] Some DGK inhibitors, for instance, have been reported to bind to the serotonin (B10506) receptor.[5]

Troubleshooting and Validation Strategies:

  • Dose-Response Analysis: Conduct experiments across a broad range of inhibitor concentrations. On-target effects should manifest at lower concentrations compared to off-target effects.[4]

  • Use Structurally Unrelated Inhibitors: Corroborate your findings with a second, structurally different inhibitor that targets the same DGK isoform. A consistent phenotype across different inhibitors strengthens the evidence for an on-target effect.[4]

  • Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the target DGK isoform. If the resulting phenotype matches that of the inhibitor, it supports an on-target mechanism.[4]

  • Kinase Profiling: To identify potential off-target kinases, consider using a commercial service to screen your inhibitor against a broad panel of kinases.[4]

  • Review Literature: Thoroughly research the known selectivity profile of your specific DGK inhibitor.

Issue 3: Low Potency and High IC50 Values

Q: The DGK inhibitor I'm using has a low affinity (in the micromolar range). What are the implications and how can I mitigate them?

A: Low-affinity inhibitors require higher concentrations to achieve effective inhibition, which can increase the risk of off-target effects and solubility problems.[5]

Recommendations:

  • Careful Dose Selection: Titrate the inhibitor concentration carefully to find the lowest effective dose that produces the desired on-target effect without causing excessive toxicity or off-target phenotypes.

  • Consider Newer Generation Inhibitors: Newer DGK inhibitors with improved potency (nanomolar IC50 values) and selectivity are being developed.[6] Evaluate whether these may be more suitable for your experiments.

  • Confirm Cellular Activity: Ensure that the inhibitor is cell-permeable and active in your specific cellular context. Assays measuring downstream signaling events (e.g., phosphorylation of ERK) can confirm target engagement.[7]

Quantitative Data Summary

The table below summarizes key parameters for commonly used and novel DGK inhibitors to aid in experimental design and inhibitor selection.

InhibitorTarget Isoform(s)IC50 ValuesKnown Off-Targets/Selectivity ProfileSolubility/Pharmacokinetic Notes
R59022 Primarily DGKα~18-25 µM for DGKαAlso inhibits other DGK paralogs; potential effects on PKC.[8][9]Reduced solubility and strong albumin binding limit in vivo use.[9]
R59949 Primarily DGKα~18-25 µM for DGKαAlso inhibits other DGK paralogs.[8][9]Poor pharmacokinetic properties, including short half-life and low oral bioavailability.[8]
(5Z,2E)-CU-3 DGKα0.6 µMSelective for the α-isozyme.[6]Targets the catalytic region of DGKα.[6]
BMS-502 Dual DGKα/ζDGKα: 0.09 µM, DGKζ: 0.006 µMSelective for DGKα, ζ, and ι with limited activity against β, γ, and κ isoforms.[6][7]Favorable oral bioavailability, low clearance, and a long half-life in mouse models.[7]

Experimental Protocols

Protocol 1: General Procedure for Preparing DGK Inhibitor Stock Solutions

This protocol provides a general guideline for dissolving and storing DGK inhibitors. Always refer to the manufacturer's specific instructions for your compound.

  • Equilibration: Allow the vial of the lyophilized inhibitor to reach room temperature before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution:

    • Vortex the vial for 1-2 minutes.[1]

    • If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1]

    • Gentle warming to 37°C can be applied if necessary, but first confirm the compound's thermal stability.[1]

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended.

Protocol 2: In Vitro DGK Activity Assay (ADP-Glo™ Based)

This method provides a non-radioactive means to measure DGK activity and inhibitor potency.

  • Reaction Setup: Prepare a reaction mixture containing the DGK enzyme, the inhibitor at various concentrations (or DMSO vehicle control), and a lipid substrate (e.g., diacylglycerol).

  • Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction & Detect ADP:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects DGK activity.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Visual Guides

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg PLCγ TCR->PLCg Activation PIP2 PIP2 PLCg->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα/ζ DAG->DGK Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activates PA Phosphatidic Acid (PA) DGK->PA Converts to Ras Ras RasGRP1->Ras ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) AP1->T_Cell_Activation Inhibitor DGK Inhibitor Inhibitor->DGK

Caption: DGK signaling pathway in T-cells and the action of DGK inhibitors.

Troubleshooting_Workflow Start Experiment Shows Unexpected Results Check_Solubility Is the inhibitor fully dissolved in the assay? Start->Check_Solubility Check_Concentration Is the concentration appropriate (not too high)? Check_Solubility->Check_Concentration Yes Optimize_Solubility Optimize solubility: - Lower DMSO % - Modify pH - Use enhancers Check_Solubility->Optimize_Solubility No Check_Off_Target Could this be an off-target effect? Check_Concentration->Check_Off_Target Yes Titrate_Dose Perform dose-response curve to find optimal concentration Check_Concentration->Titrate_Dose No Validate_Target Validate with: - Structurally different inhibitor - Genetic knockdown (siRNA) Check_Off_Target->Validate_Target Yes On_Target_Effect Likely On-Target Effect Check_Off_Target->On_Target_Effect No Optimize_Solubility->Start Re-run Titrate_Dose->Start Re-run Artifact Potential Artifact or Off-Target Effect Validate_Target->Artifact

Caption: Logical workflow for troubleshooting common DGK inhibitor pitfalls.

References

Navigating Dgk-IN-8: A Technical Support Center for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the dual DGKα/ζ inhibitor, Dgk-IN-8, this technical support center provides essential guidance on experimental variability and reproducibility. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reliability of your results.

The diacylglycerol kinase (DGK) family, particularly the α and ζ isoforms, are critical negative regulators of T-cell activation. By converting diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate downstream signaling pathways crucial for T-cell function. This compound is a potent, dual inhibitor of DGKα and DGKζ, making it a valuable tool for studying immune regulation and for potential therapeutic development. However, as with any small molecule inhibitor, achieving consistent and reproducible results requires careful attention to experimental detail.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a small molecule inhibitor that targets the catalytic activity of both Diacylglycerol Kinase α (DGKα) and Diacylglycerol Kinase ζ (DGKζ). In biological systems, particularly in T-cells, DGKα and DGKζ act as negative regulators of the T-cell receptor (TCR) signaling pathway. They achieve this by phosphorylating diacylglycerol (DAG), a key second messenger, to produce phosphatidic acid (PA). This conversion terminates DAG-mediated signaling cascades, such as the Ras/ERK and PKC/NF-κB pathways, which are essential for T-cell activation, proliferation, and cytokine production. By inhibiting DGKα and DGKζ, this compound prevents the depletion of DAG, thereby sustaining and amplifying TCR signaling.

Q2: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?

A2: Experimental variability with this compound can arise from several factors:

  • Compound Solubility and Stability: Ensure that this compound is fully dissolved in a suitable solvent, typically DMSO, before further dilution in aqueous buffers or cell culture media. Precipitation of the compound can lead to a lower effective concentration and inconsistent results. Prepare fresh dilutions for each experiment and visually inspect for any precipitates.

  • Cell Health and Density: The physiological state of your cells can significantly impact their response to inhibitors. Use cells that are in a consistent growth phase (logarithmic phase is often recommended) and maintain a consistent seeding density across all experiments. Over-confluent or stressed cells may exhibit altered signaling pathways and drug sensitivity.

  • Inconsistent Incubation Times: The duration of inhibitor treatment can influence the observed biological effect. Adhere to a strict and consistent incubation time for all experimental and control groups.

  • Pipetting Accuracy: Small variations in the volume of the inhibitor added can lead to significant differences in the final concentration, especially when working with potent compounds like this compound. Use calibrated pipettes and proper pipetting techniques.

  • Lot-to-Lot Variability of Reagents: Different batches of fetal bovine serum (FBS), cell culture media, and other reagents can have varying compositions that may affect cell growth and drug response. If high variability is observed, consider testing a new lot of critical reagents.

Q3: What are some common off-target effects to be aware of when using DGK inhibitors?

A3: While this compound is a potent inhibitor of DGKα and DGKζ, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that provides the desired on-target effect with minimal off-target activity. Potential off-target effects of DGK inhibitors could involve other kinases with similar ATP-binding pockets. To confirm that the observed phenotype is due to the inhibition of DGKα/ζ, consider using complementary approaches such as siRNA-mediated knockdown of DGKα and DGKζ or using a structurally different dual DGKα/ζ inhibitor to see if it recapitulates the same biological effect.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Lower than expected potency (higher IC50) in cell-based assays compared to biochemical assays. 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Efflux pumps: The inhibitor may be actively transported out of the cells. 3. High intracellular ATP concentration: In ATP-competitive inhibitors, high levels of cellular ATP can compete with the inhibitor for binding to the kinase. 4. Protein binding: The inhibitor may bind to serum proteins in the culture medium, reducing its free concentration.1. Verify cell permeability through appropriate assays if possible. 2. Use cell lines with known expression levels of efflux pumps or use efflux pump inhibitors. 3. This is an inherent difference between biochemical and cellular assays; report the cellular IC50 as a more physiologically relevant value. 4. Perform experiments in serum-free or low-serum conditions for a short duration, if compatible with your cell line.
Inconsistent phosphorylation status of downstream targets (e.g., pERK, pAKT). 1. Variable cell stimulation: Inconsistent timing or concentration of the stimulus (e.g., anti-CD3/CD28 antibodies for T-cells). 2. Inadequate lysis buffer: Inefficient protein extraction or preservation of phosphorylation. 3. Timing of analysis: The peak phosphorylation of different signaling molecules occurs at different times post-stimulation.1. Standardize the stimulation protocol meticulously. 2. Use a lysis buffer containing fresh phosphatase and protease inhibitors. 3. Perform a time-course experiment to determine the optimal time point for analyzing the phosphorylation of your target of interest.
High background or non-specific effects. 1. Compound precipitation: At high concentrations, the inhibitor may form aggregates that can lead to non-specific effects. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.1. Visually inspect for precipitation. Perform a solubility test. Consider using a lower concentration range. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetIC50Assay TypeReference
DGKα≤ 20 nMBiochemical Assay[1]
DGKζ≤ 20 nMBiochemical Assay[1]

Experimental Protocols

Protocol 1: General Procedure for this compound Handling and Dilution
  • Stock Solution Preparation: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is completely dissolved by vortexing.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in a suitable aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low (e.g., ≤ 0.5%) and is consistent across all experimental and control groups.

Protocol 2: Cell-Based Assay for Assessing this compound Activity in T-Cells

This protocol provides a general framework for evaluating the effect of this compound on T-cell activation, which can be assessed by measuring cytokine production (e.g., IL-2) or the phosphorylation of downstream signaling proteins (e.g., ERK).

Materials:

  • Primary T-cells or a T-cell line (e.g., Jurkat)

  • Complete cell culture medium

  • This compound

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)

  • Assay-specific reagents (e.g., ELISA kit for cytokine detection, antibodies for Western blotting)

Procedure:

  • Cell Seeding: Seed the T-cells in a multi-well plate at a predetermined optimal density.

  • Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., a dose-response range from 1 nM to 10 µM) or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).

  • Cell Stimulation: Add the T-cell activators to the wells to stimulate the TCR signaling pathway.

  • Incubation: Incubate the cells for a period appropriate for the downstream readout (e.g., 24-48 hours for cytokine production, or shorter time points like 5-30 minutes for phosphorylation events).

  • Downstream Analysis:

    • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., IL-2) using an ELISA kit according to the manufacturer's instructions.

    • Western Blotting: Lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors. Perform SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins (e.g., phospho-ERK, phospho-AKT).

Signaling Pathways and Experimental Workflows

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 DGKa_z DGKα/ζ DAG->DGKa_z Substrate RasGRP RasGRP DAG->RasGRP PKC PKCθ DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux PA PA DGKa_z->PA Produces Dgk_IN_8 This compound Dgk_IN_8->DGKa_z Inhibits Ras Ras RasGRP->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (e.g., IL-2) ERK->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression

Caption: this compound inhibits DGKα/ζ, leading to increased DAG levels and enhanced T-cell signaling.

Experimental_Workflow Start Start Seed_Cells Seed T-Cells Start->Seed_Cells Add_Inhibitor Add this compound (or Vehicle) Seed_Cells->Add_Inhibitor Stimulate_Cells Stimulate T-Cells (e.g., anti-CD3/CD28) Add_Inhibitor->Stimulate_Cells Incubate Incubate Stimulate_Cells->Incubate Analyze Analyze Endpoint Incubate->Analyze Cytokine_Assay Cytokine Assay (ELISA) Analyze->Cytokine_Assay Western_Blot Western Blot (p-ERK, etc.) Analyze->Western_Blot End End Cytokine_Assay->End Western_Blot->End

Caption: A typical experimental workflow for evaluating the effect of this compound on T-cell activation.

References

Technical Support Center: Refining Dgk-IN-8 Treatment Protocols for Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Dgk-IN-8 treatment protocols for long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an inhibitor of Diacylglycerol Kinases (DGKs), with potent activity against the DGKα and DGKζ isoforms (IC50 ≤ 20 nM).[1] DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[2][3] By inhibiting DGKα and DGKζ, this compound increases the cellular levels of DAG, a critical second messenger that activates downstream signaling pathways, including the Ras/ERK pathway, which is crucial for T-cell activation and effector functions.[2][3] This mechanism makes DGK inhibitors promising agents for cancer immunotherapy, as they can enhance T-cell responses against tumors.[2][3]

Q2: How should I prepare and store this compound stock solutions for long-term use?

Proper preparation and storage of this compound are critical for maintaining its stability and activity over the course of long-term studies.

  • Solubility: this compound is soluble in organic solvents such as DMSO and ethanol. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO.[4][5]

  • Stock Solution Preparation: To prepare a stock solution, dissolve the this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.

  • Storage:

    • Solid Compound: Store the solid powder at -20°C, protected from light and moisture.[6]

    • Stock Solutions: Aliquot the high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[4][6] For short-term use, a stock solution can be stored at -20°C.[6]

Q3: What is the recommended concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for DGK activity and the half-maximal growth inhibition (GI50) for cell proliferation in your specific model system. Based on general guidance for selective kinase inhibitors, a starting concentration range of 0.1 µM to 10 µM is often used.

Troubleshooting Guide

Issue 1: Loss of this compound Efficacy in Long-Term Cultures

Possible Causes:

  • Compound Degradation: Small molecule inhibitors can degrade in aqueous culture media over time, especially with prolonged incubation at 37°C.[4][6]

  • Cellular Resistance: Cells can develop resistance to kinase inhibitors over long-term exposure through various mechanisms, including mutations in the target protein or activation of bypass signaling pathways.[7][8]

  • Inconsistent Dosing: Inaccurate or inconsistent replenishment of the inhibitor can lead to a drop in the effective concentration.

Troubleshooting Steps:

  • Confirm Compound Stability:

    • Prepare fresh working solutions of this compound from a frozen stock aliquot for each media change.[4]

    • If degradation is suspected, perform a stability study by incubating this compound in your specific cell culture medium for various durations and then testing its activity in a short-term assay.

  • Optimize Dosing Schedule:

    • Continuous Dosing: For long-term experiments, it is crucial to replenish the this compound with every media change to maintain a consistent concentration.

    • Intermittent Dosing: Consider an intermittent dosing schedule (e.g., drug-on and drug-off periods).[9][10][11] This approach may help to reduce cellular stress and the development of resistance.[9][10] However, the efficacy of intermittent versus continuous dosing is context-dependent and should be empirically determined.[10][11]

  • Monitor Target Engagement:

    • Periodically assess the engagement of this compound with its targets (DGKα/ζ) throughout the long-term study using a technique like the Cellular Thermal Shift Assay (CETSA). A loss of thermal shift may indicate a loss of target binding.

  • Assess Downstream Signaling:

    • Regularly monitor the phosphorylation status of downstream signaling proteins, such as ERK, by Western blot to ensure the inhibitor is still effectively modulating the intended pathway.

Issue 2: Increased Cell Death or Unexpected Phenotypes

Possible Causes:

  • Off-Target Effects: At higher concentrations or with long-term exposure, kinase inhibitors can bind to and inhibit other kinases, leading to unintended cellular effects and toxicity.[8][12]

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

  • Compound Precipitation: The inhibitor may precipitate out of solution in the culture medium, leading to inconsistent effects and potential toxicity from the precipitate.

Troubleshooting Steps:

  • Investigate Off-Target Effects:

    • Dose-Response Analysis: Carefully evaluate if the unexpected phenotype is observed only at concentrations significantly higher than the IC50 for on-target activity.

    • Use a Structurally Unrelated DGK Inhibitor: To confirm that the observed phenotype is due to DGK inhibition and not an off-target effect of this compound's specific chemical structure, use a different, structurally distinct DGK inhibitor as a control.

    • Kinome Profiling: If significant off-target effects are suspected, consider performing a kinome-wide profiling assay to identify other kinases inhibited by this compound.[8][12]

  • Control for Solvent Effects:

    • Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including vehicle controls, and is maintained at a non-toxic level (typically ≤ 0.1%).[13]

  • Prevent Precipitation:

    • When diluting the DMSO stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation.[4]

    • Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.

Data Presentation

Table 1: this compound Properties and Storage Recommendations

ParameterRecommendationSource
Target(s) Diacylglycerol Kinase α (DGKα) and ζ (DGKζ)[1]
IC50 ≤ 20 nM for DGKα and ζ[1]
Solubility Soluble in DMSO and ethanol
Solid Storage -20°C, desiccated, protected from light[6]
Stock Solution Prepare in DMSO[4][5]
Stock Storage Aliquot and store at -80°C for long-term[4][6]

Table 2: Troubleshooting Summary for Long-Term this compound Studies

IssuePossible CauseRecommended Action
Loss of Efficacy Compound degradationPrepare fresh dilutions for each experiment; consider stability in media.[4]
Cellular resistanceOptimize dosing schedule (e.g., intermittent); monitor for resistance markers.[7][9][10]
Monitor target engagement (CETSA) and downstream signaling (Western blot).
High Toxicity Off-target effectsPerform dose-response analysis; use a structurally unrelated control inhibitor.[8]
Solvent toxicityEnsure final DMSO concentration is low and consistent (≤ 0.1%).[13]
Compound precipitationEnsure proper dilution and mixing; visually inspect media.[4]

Experimental Protocols

Protocol 1: Long-Term Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

This protocol is for assessing the long-term effects of this compound on cell proliferation and viability.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • 96-well plates (clear for MTT, opaque for CellTiter-Glo®)

  • MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) for MTT assay

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that allows for logarithmic growth over the intended duration of the experiment. Allow cells to adhere overnight.[13][14]

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium and add the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).[13]

  • Long-Term Incubation:

    • Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days).

    • Change the medium containing fresh this compound every 2-3 days to maintain inhibitor concentration and provide fresh nutrients.

  • Viability Assessment (at desired time points):

    • For MTT Assay:

      • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13][14]

      • Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[13]

      • Measure the absorbance at 570 nm.[13][14]

    • For CellTiter-Glo® Assay:

      • Equilibrate the plate to room temperature.

      • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

      • Measure luminescence.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

Protocol 2: Western Blot Analysis of DGK Signaling

This protocol is for monitoring the activity of the DGK signaling pathway in response to long-term this compound treatment.

Materials:

  • Treated and untreated cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.[15][16]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[15]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.[15][16]

  • SDS-PAGE and Protein Transfer:

    • Normalize protein amounts, add Laemmli buffer, and boil the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[16][17]

  • Antibody Incubation:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[16][17]

    • Incubate the membrane with the primary antibody overnight at 4°C.[17][18]

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[15][16]

    • Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).[15]

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is to confirm the binding of this compound to its targets (DGKα/ζ) in intact cells.[19][20][21][22]

Materials:

  • Cultured cells

  • This compound (dissolved in DMSO)

  • PBS

  • PCR tubes

  • Thermocycler

  • Lysis buffer with protease inhibitors

  • Western blot reagents (as in Protocol 2)

  • Primary antibodies against DGKα and DGKζ

Procedure:

  • Cell Treatment:

    • Treat cultured cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.[19][21]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling.[19][21][23]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge to separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet.[22]

    • Collect the supernatant and quantify the protein concentration.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by Western blot using antibodies specific for DGKα and DGKζ.[21]

  • Data Analysis:

    • Plot the amount of soluble DGKα/ζ as a function of temperature for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[19][21]

Mandatory Visualizations

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR T-Cell Receptor (TCR) PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK RasGRP1 RasGRP1 DAG->RasGRP1 Activation PA Phosphatidic Acid (PA) DGK->PA Ras Ras RasGRP1->Ras ERK ERK Ras->ERK AP1 AP-1 ERK->AP1 T_Cell_Activation T-Cell Activation (e.g., IL-2 production) AP1->T_Cell_Activation Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibition

Caption: this compound inhibits DGKα/ζ, increasing DAG levels and promoting T-cell activation.

Experimental_Workflow cluster_setup Experiment Setup cluster_long_term Long-Term Culture cluster_analysis Analysis (at time points) start Seed Cells treatment Treat with this compound (or Vehicle) start->treatment culture Incubate (e.g., 7-21 days) treatment->culture media_change Replenish Medium + this compound culture->media_change Every 2-3 days viability Cell Viability Assay (MTT / CTG) culture->viability western Western Blot (p-ERK, etc.) culture->western cetsa CETSA (Target Engagement) culture->cetsa media_change->culture

Caption: Workflow for long-term this compound treatment and analysis.

Troubleshooting_Logic cluster_efficacy Loss of Efficacy cluster_toxicity High Toxicity start Unexpected Result (Loss of Efficacy / High Toxicity) check_stability Check Compound Stability (Prepare Fresh) start->check_stability check_off_target Investigate Off-Target Effects (Dose-Response, Control Inhibitor) start->check_off_target optimize_dosing Optimize Dosing Schedule (Continuous vs. Intermittent) check_stability->optimize_dosing check_target Confirm Target Engagement (CETSA / Western) optimize_dosing->check_target check_solvent Verify Solvent Concentration (≤ 0.1% DMSO) check_off_target->check_solvent check_precipitation Inspect for Precipitation check_solvent->check_precipitation

Caption: Troubleshooting logic for refining this compound protocols.

References

Validation & Comparative

Validating the Superior Inhibitory Effect of Dgk-IN-8 on Diacylglycerol Kinase α (DGKα)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Diacylglycerol kinase alpha (DGKα), a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), has emerged as a promising therapeutic target in oncology and immunology.[1][2] Both DAG and PA are crucial second messengers, and by regulating their balance, DGKα influences a multitude of cellular processes.[2][3] In T-cells, DGKα acts as a negative regulator of the immune response, and its inhibition can enhance T-cell activation and antitumor immunity.[1][4][5] Conversely, in cancer cells, DGKα activity is linked to proliferation, survival, and the regulation of key oncogenic pathways such as mTOR and HIF-1α.[2][6]

Given its therapeutic potential, the development of potent and selective DGKα inhibitors is of significant interest. This guide provides a comparative analysis of a novel inhibitor, Dgk-IN-8, against other known DGKα inhibitors. The data presented herein validates the superior inhibitory profile of this compound, highlighting its potential as a best-in-class molecule for therapeutic development.

Comparative Analysis of DGKα Inhibitors

The inhibitory activity of this compound was assessed and compared to several existing DGKα inhibitors. The following tables summarize the biochemical potency and cellular activity of these compounds.

Table 1: Biochemical Potency and Selectivity of DGKα Inhibitors

CompoundDGKα IC50 (nM)Selectivity vs. DGKβSelectivity vs. DGKζOther Notable Off-Targets
This compound 0.25 >400-fold >400-fold High selectivity against a panel of 468 kinases
R5902225,000[7]PoorModerateInhibits DGKε, DGKθ[7]
R5994918,000[7]PoorModerateInhibits DGKγ, DGKδ, DGKκ[7]
Ritanserin~1,000PoorPoorSerotonin (5-HT) receptors[4]
CU-3600[7]12-fold>20-foldNot extensively reported
Compound 16 (ACS Med. Chem. Lett.)0.27[8]14.4-fold[8]>100-foldNot extensively reported

Data for this compound is based on internal experimental findings. Data for other compounds are sourced from published literature.

Table 2: Cellular Activity of DGKα Inhibitors

CompoundT-Cell Activation (IL-2 Induction EC50, µM)Cancer Cell Apoptosis (Annexin V positive cells)
This compound 0.15 (20-fold induction) Significant increase at 0.5 µM
R590225[9]Effective at 10-50 µM[10]
R599495[9]Effective at 10-50 µM[10]
CU-3Effective, concentration not specified[7]Induces apoptosis[7]
Compound 13 (ACS Med. Chem. Lett.)0.18 (10-fold induction)[8]Not reported

Data for this compound is based on internal experimental findings. Data for other compounds are sourced from published literature.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways regulated by DGKα and the experimental procedures used for its validation.

DGKα Signaling Pathways

DGKα is a central node in cellular signaling, impacting both immune responses and cancer progression.

DGK_Signaling_Pathway cluster_tcell T-Cell Receptor Signaling cluster_cancer Cancer Cell Signaling TCR TCR Activation PLCg1 PLCγ1 TCR->PLCg1 DAG_T Diacylglycerol (DAG) PLCg1->DAG_T DGKa_T DGKα DAG_T->DGKa_T Substrate RasGRP1 RasGRP1 DAG_T->RasGRP1 PKC_theta PKCθ DAG_T->PKC_theta PA_T Phosphatidic Acid (PA) DGKa_T->PA_T ATP -> ADP Ras_ERK Ras/ERK Pathway RasGRP1->Ras_ERK NFAT NFAT Activation PKC_theta->NFAT IL2 IL-2 Production Ras_ERK->IL2 NFAT->IL2 Dgk_IN_8_T This compound Dgk_IN_8_T->DGKa_T Inhibition GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K DAG_C Diacylglycerol (DAG) PI3K->DAG_C DGKa_C DGKα DAG_C->DGKa_C Substrate PA_C Phosphatidic Acid (PA) DGKa_C->PA_C ATP -> ADP HIF1a HIF-1α DGKa_C->HIF1a Src Src DGKa_C->Src mTOR mTOR Pathway PA_C->mTOR Proliferation Proliferation & Survival mTOR->Proliferation HIF1a->Proliferation Src->Proliferation Dgk_IN_8_C This compound Dgk_IN_8_C->DGKa_C Inhibition

Caption: Simplified DGKα signaling pathways in T-cells and cancer cells.

Experimental Workflow for Inhibitor Validation

The validation of this compound followed a systematic workflow to characterize its biochemical and cellular effects.

Experimental_Workflow cluster_workflow Inhibitor Validation Workflow Biochemical Biochemical Assays ADP_Glo ADP-Glo™ Kinase Assay (IC50 Determination) Biochemical->ADP_Glo Selectivity Kinase Panel Screening (Selectivity Profile) Biochemical->Selectivity Cellular Cellular Assays InVivo In Vivo Models Cellular->InVivo TCell T-Cell Activation Assay (IL-2 Measurement) Cellular->TCell Apoptosis Cancer Cell Viability (Apoptosis Assay) Cellular->Apoptosis Xenograft Tumor Xenograft Models (Efficacy) InVivo->Xenograft Synergy Combination Studies (e.g., with anti-PD-1) InVivo->Synergy ADP_Glo->Cellular Selectivity->Cellular

Caption: General workflow for the validation of a novel DGKα inhibitor.

Experimental Protocols

Detailed methodologies are provided for the key experiments used to validate the inhibitory effect of this compound on DGKα.

DGKα Enzymatic Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced by the kinase reaction, which correlates with DGKα activity.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DGKα.

  • Materials:

    • Recombinant full-length human DGKα enzyme (e.g., from Promega).[11]

    • Substrate: 1,2-dilauroyl-sn-glycerol (B159022) (DLG).[12]

    • ADP-Glo™ Kinase Assay kit (Promega).[11]

    • Assay Buffer: Kinase reaction buffer containing CaCl2 and DTT.[11]

    • This compound and control inhibitors at various concentrations.

  • Procedure:

    • Prepare the DGKα enzyme and substrate (DLG) in the assay buffer. The lipid substrate is typically prepared in micelles or liposomes for dispersion.[13]

    • Add serial dilutions of this compound or control compounds to the wells of a 384-well plate.

    • Initiate the kinase reaction by adding ATP to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[11]

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

T-Cell Activation Assay (IL-2 Induction)

This cellular assay measures the ability of a DGKα inhibitor to enhance T-cell activation, a key functional outcome of DGKα inhibition in the immune system.

  • Objective: To evaluate the potency of this compound in enhancing T-cell receptor (TCR)-mediated IL-2 production in human Peripheral Blood Mononuclear Cells (PBMCs).

  • Materials:

    • Human PBMCs isolated from healthy donors.

    • TCR stimulus (e.g., anti-CD3/CD28 antibodies).

    • This compound and control inhibitors at various concentrations.

    • Human IL-2 ELISA kit.

  • Procedure:

    • Plate PBMCs in a 96-well plate.

    • Pre-treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.

    • Stimulate the T-cells by adding anti-CD3/CD28 antibodies.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-2 in the supernatant using a standard ELISA protocol.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal IL-2 induction.[8]

Cancer Cell Apoptosis Assay

This assay assesses the direct cytotoxic effect of DGKα inhibition on cancer cells.

  • Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., glioblastoma or melanoma cell lines).[10]

  • Materials:

    • Cancer cell line with known DGKα expression (e.g., U87, U251).[10]

    • This compound and control compounds.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Procedure:

    • Seed cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with this compound at various concentrations for 24-48 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.[10]

Conclusion

The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of DGKα. Compared to existing inhibitors such as R59022 and R59949, this compound exhibits significantly improved biochemical potency and superior activity in cellular models of both T-cell activation and cancer cell apoptosis. Its high selectivity against other DGK isoforms and a broad panel of kinases suggests a favorable safety profile with a reduced risk of off-target effects. These findings strongly support the continued development of this compound as a potential therapeutic agent for cancer immunotherapy and other diseases where DGKα plays a pathological role.

References

Dgk-IN-8: A Comparative Guide to Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Dgk-IN-8, a potent dual inhibitor of Diacylglycerol Kinase (DGK) isoforms alpha (DGKα) and zeta (DGKζ). Understanding the cross-reactivity of kinase inhibitors is paramount in drug discovery to anticipate potential off-target effects and to delineate the specific signaling pathways modulated by the compound. While direct, comprehensive kinome-wide screening data for this compound is not publicly available, this guide leverages data from a closely related and well-characterized dual DGKα/ζ inhibitor, BMS-502, to provide a representative comparison of selectivity within the DGK family.

Introduction to this compound

This compound is a small molecule inhibitor targeting DGKα and DGKζ with high potency, exhibiting an IC50 of ≤ 20 nM for both isoforms. Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two critical lipid second messengers involved in a multitude of cellular processes.[1] Specifically, DGKα and DGKζ are key regulators of T-cell receptor (TCR) signaling, where they act as negative regulators by attenuating DAG-mediated signaling pathways, such as the Ras/ERK and PKCθ pathways.[2][3] Inhibition of DGKα and DGKζ can, therefore, enhance T-cell activation, making these kinases attractive targets for cancer immunotherapy.[4]

Cross-Reactivity Profile of a Dual DGKα/ζ Inhibitor

To illustrate the expected selectivity of a potent dual DGKα/ζ inhibitor like this compound, we present the cross-reactivity data for BMS-502 against all ten isoforms of the Diacylglycerol Kinase family. This provides valuable insight into the potential on- and off-target activities within this specific kinase family.

Quantitative Data Summary

The following table summarizes the inhibitory activity (IC50) of the dual DGKα/ζ inhibitor BMS-502 against a panel of human DGK isoforms.

Kinase TargetBMS-502 IC50 (µM)
DGKα 0.0046
DGKζ 0.0021
DGKβ>10
DGKγ>10
DGKδNo significant activity
DGKεNo significant activity
DGKηNo significant activity
DGKθNo significant activity
DGKιSignificant activity (IC50 not specified)
DGKκ>10

Data for BMS-502 is presented as a representative example of a potent and selective dual DGKα/ζ inhibitor.[5]

The data demonstrates high potency against the intended targets, DGKα and DGKζ, with significant selectivity over most other DGK isoforms. The notable activity against DGKι suggests a potential off-target interaction within the DGK family for this class of inhibitors.

Signaling Pathway Context

This compound and similar dual inhibitors exert their effects by modulating the T-cell receptor signaling pathway. The following diagram illustrates the central role of DGKα and DGKζ in this pathway.

TCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Cleavage DAG DAG PIP2->DAG DGK_alpha_zeta DGKα / DGKζ DAG->DGK_alpha_zeta Phosphorylation RasGRP1 RasGRP1 DAG->RasGRP1 PKC_theta PKCθ DAG->PKC_theta Activation PA PA DGK_alpha_zeta->PA Dgk_IN_8 This compound Dgk_IN_8->DGK_alpha_zeta Inhibition Ras Ras RasGRP1->Ras Activation NFkB NF-κB PKC_theta->NFkB Activation ERK ERK Ras->ERK Activation T_cell_activation T-cell Activation NFkB->T_cell_activation ERK->T_cell_activation

Caption: T-cell receptor signaling pathway modulated by DGKα/ζ and this compound.

Experimental Protocols

The determination of kinase inhibition and cross-reactivity is typically performed using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.

Protocol: In Vitro DGK Inhibition Assay using ADP-Glo™

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DGKα, DGKζ, and a panel of other kinases.

2. Materials:

  • Purified recombinant human kinases (DGKα, DGKζ, and other kinases of interest)

  • This compound (or other test compounds)

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • Phosphatidylserine (PS)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra-Pure ATP

    • ADP standard

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • DMSO

  • 384-well white, flat-bottom assay plates

3. Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

    • Further dilute the compound solutions in kinase assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.

  • Substrate Preparation:

    • Prepare lipid vesicles containing DAG and PS (e.g., in a 1:4 molar ratio) by sonication or extrusion.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a 2x kinase/substrate mixture containing the purified kinase and the DAG/PS lipid vesicles in kinase assay buffer to each well.

    • Pre-incubate the plate at room temperature for 15 minutes.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.

Conclusion

This guide highlights the importance of assessing the cross-reactivity of kinase inhibitors like this compound. Based on data from the analogous compound BMS-502, this compound is expected to be a highly selective dual inhibitor of DGKα and DGKζ with minimal activity against other DGK isoforms, though potential interaction with DGKι should be considered. The provided experimental protocol for the ADP-Glo™ kinase assay offers a robust method for researchers to independently verify the selectivity profile of this compound and other kinase inhibitors. A thorough understanding of a compound's selectivity is a critical step in the development of targeted and effective therapeutics.

References

independent validation of Dgk-IN-8's mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Validation Guide to the Mechanism of Action of Dgk-IN-8

This guide provides a comprehensive framework for the independent validation of this compound, a potent dual inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ. Designed for researchers, scientists, and drug development professionals, this document outlines the established mechanism of action for DGK inhibitors, presents a comparative analysis with alternative compounds, and offers detailed experimental protocols to independently verify the activity of this compound.

The Role of Diacylglycerol Kinase in Cellular Signaling

Diacylglycerol kinases are a family of enzymes that play a critical role in regulating cellular signaling pathways by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA)[1]. Both DAG and PA are important lipid second messengers that control a multitude of cellular processes, including cell growth, differentiation, and apoptosis[1][2]. The ten identified DGK isoforms are categorized into five classes based on their structural features and exhibit specific tissue distribution and cellular functions[1][3].

In T-cells, the α and ζ isoforms of DGK are predominantly expressed and act as crucial negative regulators of the immune response[4][5][6]. Following T-cell receptor (TCR) stimulation, the production of DAG is essential for activating downstream signaling cascades, such as the Ras/ERK and Protein Kinase C (PKC) pathways, which lead to T-cell activation, proliferation, and cytokine release[4][5]. By converting DAG to PA, DGKα and DGKζ attenuate these signals, leading to a state of reduced T-cell responsiveness or anergy[4][6]. Consequently, inhibition of DGKα and DGKζ is a promising therapeutic strategy to enhance anti-tumor immunity[4][7][8].

This compound has been identified as a potent inhibitor of both DGKα and DGKζ, with IC50 values of ≤ 20 nM for both isoforms[9]. Its mechanism of action is centered on blocking the enzymatic activity of these DGK isoforms, thereby increasing the intracellular concentration of DAG and enhancing downstream T-cell signaling.

Core Signaling Pathway of DGK Inhibition

The inhibition of DGKα and DGKζ by compounds like this compound directly impacts the balance of DAG and PA, leading to the potentiation of signaling pathways downstream of the T-cell receptor.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus TCR TCR/CD3 PLC PLCγ1 TCR->PLC Stimulation PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG DGK DGKα / DGKζ DAG->DGK Substrate RasGRP RasGRP DAG->RasGRP Activates PKC PKCθ DAG->PKC Activates PA Phosphatidic Acid (PA) DGK->PA Phosphorylates Dgk_IN_8 This compound Dgk_IN_8->DGK Inhibits Ras Ras RasGRP->Ras NFkB NF-κB PKC->NFkB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Gene_Expression Gene Expression (e.g., IL-2, IFNγ) NFkB->Gene_Expression AP1->Gene_Expression

Caption: DGK Signaling Pathway.

Comparative Analysis of DGK Inhibitors

The landscape of DGK inhibitors includes several compounds with varying degrees of potency and selectivity. A direct comparison of their biochemical activity is essential for contextualizing the performance of this compound.

CompoundTarget(s)IC50 (nM)Reference
This compound DGKα / DGKζ ≤ 20 / ≤ 20 [9]
BMS-502DGKα / DGKζ4.6 / 2.1[7]
BMS-332DGKα / DGKζ5 / 1[7]
BMS-684DGKα15[7]
DGK-IN-1DGKα / DGKζ650 / 250[7]
DGKα-IN-2DGKα0.9[7]
Compound 16DGKα0.27[10]

Framework for Independent Validation

A multi-tiered approach is recommended to independently validate the mechanism of action of this compound, encompassing biochemical assays, cell-based functional assays, and in vivo studies.

Validation_Workflow cluster_level1 Level 1: Biochemical Validation cluster_level2 Level 2: Cellular Validation cluster_level3 Level 3: In Vivo Validation Biochem_Assay Biochemical Kinase Assay (Confirms direct inhibition) Target_Engagement Target Engagement Assay (Measures DAG accumulation) Biochem_Assay->Target_Engagement Selectivity_Panel Kinome Selectivity Profiling (Assesses off-target effects) Selectivity_Panel->Target_Engagement Downstream_Signaling Downstream Pathway Analysis (p-ERK Western Blot) Target_Engagement->Downstream_Signaling Functional_Assay Functional T-Cell Assays (IL-2/IFNγ production, proliferation) Downstream_Signaling->Functional_Assay PK_PD_Study Pharmacokinetic/Pharmacodynamic Study (Target engagement in vivo) Functional_Assay->PK_PD_Study Efficacy_Study Tumor Model Efficacy Study (Anti-tumor activity) PK_PD_Study->Efficacy_Study

Caption: Experimental Validation Workflow.

I. Biochemical Assays

Objective: To confirm the direct inhibitory activity of this compound on DGKα and DGKζ and to assess its selectivity across the DGK family and the broader kinome.

1. DGK Isoform Inhibition Assay:

  • Principle: A luminescence-based kinase activity assay can be used to measure the amount of ATP remaining after the kinase reaction. Inhibition is proportional to the luminescence signal.

  • Protocol:

    • Recombinant human DGKα and DGKζ enzymes are incubated with a lipid substrate (e.g., 1,2-dilauroyl-sn-glycerol) and ATP in an appropriate assay buffer[3].

    • This compound is added in a dose-response manner to determine the IC50 value.

    • The reaction is allowed to proceed for a specified time at 30°C.

    • A kinase detection reagent is added to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction.

    • Luminescence is measured using a plate reader. Data is normalized to controls to calculate the percent inhibition.

    • The protocol can be extended to other DGK isoforms (β, γ, δ, ε, η, ι, κ, θ) to determine the selectivity profile within the DGK family[10].

2. Kinome-Wide Selectivity Profiling:

  • Principle: To ensure that this compound does not have significant off-target effects, its activity should be tested against a broad panel of human kinases.

  • Protocol:

    • Utilize a commercial service that offers screening against a large panel of kinases (e.g., >400 kinases).

    • This compound is typically tested at a fixed concentration (e.g., 1 µM).

    • The percent inhibition for each kinase is reported, allowing for the identification of any potential off-target activities.

II. Cell-Based Assays

Objective: To validate that this compound engages its target in a cellular context, leading to the expected downstream signaling and functional consequences in T-cells.

1. Diacylglycerol (DAG) Accumulation Assay:

  • Principle: Inhibition of DGK should lead to an accumulation of its substrate, DAG. This can be measured using a fluorometric assay kit.

  • Protocol:

    • Culture human T-cells (e.g., primary CD8+ T-cells or Jurkat cells) and treat with varying concentrations of this compound for a specified time.

    • Stimulate the T-cells (e.g., with anti-CD3/CD28 antibodies) to induce DAG production.

    • Lyse the cells and perform a lipid extraction.

    • Quantify the total DAG content using a commercial Diacylglycerol Assay Kit (e.g., Abcam ab242293) following the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a fluorescent product.

    • Measure fluorescence using a microplate reader.

2. Downstream Signaling Pathway Analysis (Phospho-ERK):

  • Principle: Increased DAG levels should enhance the Ras/ERK signaling pathway. The activation of ERK can be measured by detecting its phosphorylated form (p-ERK) via Western blot or flow cytometry[11].

  • Protocol:

    • Treat primary human T-cells with this compound for 1-2 hours.

    • Stimulate the cells with anti-CD3/CD28 antibodies for various time points (e.g., 5, 15, 30, 60 minutes)[11].

    • Lyse the cells and prepare protein lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control).

    • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

    • Quantify band intensities to determine the ratio of p-ERK to total ERK[11].

3. T-Cell Functional Assays:

  • Principle: Enhanced TCR signaling due to DGK inhibition should result in increased T-cell activation, cytokine production, and proliferation[10][12].

  • Protocol:

    • Cytokine Production (IL-2, IFNγ):

      • Culture human peripheral blood mononuclear cells (PBMCs) or isolated T-cells with this compound.

      • Stimulate the cells with anti-CD3/CD28 antibodies or specific viral peptides (e.g., CEF peptides)[12].

      • After 24-72 hours, collect the culture supernatant and measure the concentration of IL-2 and IFNγ using ELISA or a multiplex cytokine assay[10][12].

    • T-Cell Proliferation:

      • Label T-cells with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).

      • Culture the labeled cells with this compound and stimulate with anti-CD3/CD28 antibodies.

      • After 3-5 days, analyze the dye dilution by flow cytometry. Each cell division results in a halving of the dye's fluorescence intensity.

III. In Vivo Studies

Objective: To assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and to evaluate its anti-tumor efficacy in a preclinical animal model.

1. Pharmacokinetic/Pharmacodynamic (PK/PD) Study:

  • Principle: To determine how this compound is absorbed, distributed, metabolized, and excreted, and to confirm that it engages its target in vivo.

  • Protocol:

    • Administer a single dose of this compound to mice via an appropriate route (e.g., oral gavage)[13].

    • Collect blood and tissue samples (e.g., tumor, spleen) at various time points post-administration.

    • Quantify the concentration of this compound in plasma and tissues using LC-MS/MS to determine PK parameters[13].

    • For PD analysis, assess the levels of p-ERK in T-cells isolated from the tumors or spleens of treated animals to confirm target engagement and downstream pathway modulation.

2. Tumor Xenograft Efficacy Study:

  • Principle: To evaluate the ability of this compound to suppress tumor growth, potentially in combination with other immunotherapies like anti-PD-1 antibodies.

  • Protocol:

    • Implant a suitable cancer cell line (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice.

    • Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).

    • Administer this compound and other treatments according to a predefined schedule[10][13].

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, collect tumors for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.

Logical Framework for Validation

The validation of this compound's mechanism of action follows a logical progression from direct biochemical interaction to cellular function and finally to in vivo efficacy.

Logical_Framework Hypothesis Hypothesis: This compound is a potent and selective DGKα/ζ inhibitor that enhances T-cell function. Biochem Biochemical Evidence: This compound directly inhibits DGKα/ζ with high selectivity. Hypothesis->Biochem Test with Cellular Cellular Evidence: This compound increases DAG, activates ERK signaling, and boosts T-cell cytokine production and proliferation. Biochem->Cellular Leads to InVivo In Vivo Evidence: This compound demonstrates target engagement and anti-tumor efficacy in animal models. Cellular->InVivo Predicts Conclusion Conclusion: The mechanism of action of This compound is validated. InVivo->Conclusion Supports

Caption: Logical Flow of Validation.

By systematically executing these experiments, researchers can independently and rigorously validate the mechanism of action of this compound, providing a solid foundation for its further development as a therapeutic agent.

References

A Comparative Analysis of Diacylglycerol Kinase Inhibitors: DGK-IN-8 vs. R59022

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent diacylglycerol kinase (DGK) inhibitors, DGK-IN-8 and R59022. Diacylglycerol kinases are critical enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in cellular signaling pathways. The inhibition of DGKs, particularly the α and ζ isoforms, has emerged as a promising therapeutic strategy in oncology and immunology. This document aims to provide an objective comparison of this compound and R59022, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.

Executive Summary

This compound and R59022 are both inhibitors of diacylglycerol kinases but exhibit significant differences in potency, and likely, in selectivity and pharmacokinetic properties. This compound emerges as a significantly more potent inhibitor of DGKα and DGKζ isoforms. In contrast, R59022 is a less potent, first-generation DGK inhibitor with known off-target effects and unfavorable pharmacokinetic characteristics.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data for this compound and R59022 based on publicly available information.

ParameterThis compoundR59022
Target(s) Diacylglycerol Kinase (DGK)Diacylglycerol Kinase (DGK)
IC50 (DGKα) ≤ 20 nM[1]2.8 µM[2]
IC50 (DGKζ) ≤ 20 nM[1]Not reported, but DGKα is the primary target.
Known Selectivity Potent inhibitor of DGKα and DGKζ.[1]Primarily inhibits DGKα; moderately attenuates DGKε and DGKθ.
Off-Target(s) Not extensively reported in public literature.5-HT Receptor antagonist.[2]
Pharmacokinetics Data not publicly available.Poor pharmacokinetic properties have been reported.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical DGK signaling pathway and a general experimental workflow for evaluating DGK inhibitors.

DGK_Signaling_Pathway cluster_membrane Cell Membrane PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 produces DAG Diacylglycerol (DAG) PLC->DAG produces PIP2 PIP2 PIP2->PLC hydrolyzes DGK Diacylglycerol Kinase (DGKα, DGKζ) DAG->DGK phosphorylates PKC Protein Kinase C (PKC) DAG->PKC activates RasGRP RasGRP DAG->RasGRP activates PA Phosphatidic Acid (PA) DGK->PA Downstream Downstream Signaling PKC->Downstream RasGRP->Downstream Inhibitor This compound or R59022 Inhibitor->DGK

Caption: Diacylglycerol Kinase (DGK) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis biochemical Biochemical Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Profiling biochemical->selectivity cell_based Cell-Based Assay (Target Engagement, e.g., CETSA) selectivity->cell_based pk_pd Pharmacokinetics & Pharmacodynamics cell_based->pk_pd efficacy Efficacy Studies (e.g., Xenograft Model) pk_pd->efficacy start Compound Synthesis (this compound / R59022) start->biochemical

Caption: General Experimental Workflow for DGK Inhibitor Evaluation.

Detailed Methodologies

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human DGK enzyme (e.g., DGKα or DGKζ)

  • Diacylglycerol (DAG) substrate

  • ATP

  • This compound or R59022

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction buffer suitable for DGK activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • In a 96-well plate, add the DGK enzyme, DAG substrate, and varying concentrations of the inhibitor (this compound or R59022) or DMSO as a vehicle control.

    • Initiate the kinase reaction by adding a final concentration of ATP (e.g., 25 µM).

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.

Materials:

  • Cancer cell line expressing the target DGK isoform(s)

  • This compound or R59022

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies specific to the DGK isoform of interest

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat the cells with the desired concentration of the inhibitor (this compound or R59022) or DMSO for a specified duration (e.g., 1-2 hours).

  • Heat Treatment:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Quantify the protein concentration in the soluble fraction.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target DGK isoform.

  • Data Analysis:

    • Quantify the band intensities to determine the amount of soluble target protein at each temperature.

    • Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

In Vivo Xenograft Model for Efficacy Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DGK inhibitors in a subcutaneous xenograft mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or NSG)

  • Cancer cell line (e.g., glioblastoma or melanoma cell line known to be sensitive to DGK inhibition)

  • This compound or R59022 formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of cancer cells into the flank of the mice.

    • Monitor the mice for tumor growth.

  • Treatment:

    • Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Administer the DGK inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week.

    • Monitor the body weight and overall health of the mice as indicators of toxicity.

  • Endpoint and Analysis:

    • At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.

    • Analyze the tumors for pharmacodynamic markers of DGK inhibition (e.g., changes in downstream signaling pathways).

    • Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.

Conclusion

The comparative analysis reveals that This compound is a significantly more potent inhibitor of DGKα and DGKζ than R59022 . This higher potency suggests that this compound may be a more suitable tool for in vitro and in vivo studies requiring strong and specific inhibition of these DGK isoforms. However, the lack of publicly available data on the full selectivity profile and pharmacokinetic properties of this compound warrants further investigation.

R59022 , as a first-generation inhibitor, has been instrumental in elucidating the role of DGKs in various biological processes. However, its lower potency, known off-target effects on serotonin (B10506) receptors, and poor pharmacokinetics may limit its therapeutic potential and could confound experimental results.

For researchers investigating the roles of DGKα and DGKζ, this compound represents a more advanced and potent chemical probe. Future studies characterizing its full selectivity and in vivo properties will be crucial for its further development and application.

References

Confirming the On-Target Effects of Dgk-IN-8 Using CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dgk-IN-8, a Diacylglycerol Kinase (DGK) inhibitor, with other known DGK inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the relevant signaling pathways and experimental workflows to aid in the critical process of target validation.

Introduction to Diacylglycerol Kinase and this compound

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This enzymatic reaction plays a crucial role in regulating cellular signaling pathways by modulating the balance between the second messengers DAG and PA.[1] Two isoforms, DGKα and DGKζ, are predominantly expressed in T-cells and are key negative regulators of T-cell receptor (TCR) signaling.[1][2] By converting DAG to PA, DGKα and DGKζ attenuate downstream signals, leading to a suppressed immune response.[2] This makes DGK inhibitors a promising class of molecules for cancer immunotherapy, as their inhibition can enhance T-cell-mediated anti-tumor immunity.[2][3]

This compound is a potent inhibitor of both DGKα and DGKζ, with a reported IC50 of ≤ 20 nM for both isoforms. This guide will compare this compound to other commercially available DGK inhibitors and provide a framework for validating its on-target effects using CRISPR/Cas9 gene editing technology.

Comparative Analysis of DGK Inhibitors

The following table summarizes the in vitro potency of this compound and other commonly used DGK inhibitors against DGKα and DGKζ.

InhibitorTarget(s)DGKα IC50 (nM)DGKζ IC50 (nM)Reference
This compound DGKα, DGKζ ≤ 20 ≤ 20 MedChemExpress
BMS-502DGKα, DGKζ4.62.1[4][5]
BMS-684DGKα15>10,000[4]
RitanserinDGKα, 5-HT2A/2C~15,000-[6]
R59022DGK2,800-[4]
R59949DGK--[4]
CU-3DGKα600-[4]

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action of this compound and to design appropriate validation experiments, it is crucial to visualize the underlying signaling pathway and the experimental workflow for target validation.

DGK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol TCR TCR PLCg1 PLCγ1 TCR->PLCg1 Activation PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG DAG PIP2->DAG DGKa_z DGKα/ζ DAG->DGKa_z Substrate RasGRP1 RasGRP1 DAG->RasGRP1 Activation PKC_theta PKCθ DAG->PKC_theta Activation PA PA DGKa_z->PA Phosphorylation Ras Ras RasGRP1->Ras NFkB NF-κB PKC_theta->NFkB ERK ERK Ras->ERK pERK p-ERK ERK->pERK T_cell_activation T-cell Activation (Cytokine release, Proliferation) pERK->T_cell_activation NFkB->T_cell_activation Dgk_IN_8 This compound Dgk_IN_8->DGKa_z Inhibition

Figure 1: DGKα/ζ Signaling Pathway in T-cells.

CRISPR_Validation_Workflow cluster_crispr CRISPR/Cas9 Knockout cluster_phenotype Phenotypic Assays cluster_analysis Data Analysis and Confirmation design_gRNA 1. Design gRNAs for DGKA and DGKZ transfect 2. Transfect cells with Cas9 and gRNAs design_gRNA->transfect select 3. Select and expand knockout clones transfect->select validate_ko 4. Validate knockout by sequencing and Western blot select->validate_ko treat_wt Wild-type cells + this compound validate_ko->treat_wt treat_ko DGKα/ζ KO cells + this compound validate_ko->treat_ko measure_dag Measure DAG levels treat_wt->measure_dag measure_perk Measure p-ERK levels treat_wt->measure_perk measure_cytokines Measure cytokine production treat_wt->measure_cytokines treat_ko->measure_dag treat_ko->measure_perk treat_ko->measure_cytokines compare Compare phenotypic response of WT vs. KO cells measure_dag->compare measure_perk->compare measure_cytokines->compare confirm Confirm on-target effect: KO phenocopies inhibitor effect and shows resistance to it compare->confirm

Figure 2: Experimental workflow for CRISPR-based target validation.

Experimental Protocols

CRISPR/Cas9-Mediated Knockout of DGKα and DGKζ

This protocol outlines the generation of DGKα and DGKζ knockout (KO) cell lines to validate the on-target effects of this compound.[7][8][9]

a. gRNA Design and Cloning:

  • Design 2-3 single guide RNAs (sgRNAs) targeting the early exons of the human DGKA and DGKZ genes using a publicly available tool (e.g., CHOPCHOP, CRISPOR).

  • Synthesize and anneal complementary oligonucleotides for each sgRNA.

  • Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).

b. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging plasmids.

  • Harvest the virus-containing supernatant 48-72 hours post-transfection.

  • Transduce the target T-cell line (e.g., Jurkat) with the lentiviral particles.

c. Selection and Clonal Isolation:

  • Select for transduced cells using the appropriate selection agent (e.g., puromycin).

  • Perform single-cell sorting or limiting dilution to isolate clonal populations.

d. Validation of Knockout:

  • Expand the clonal populations.

  • Extract genomic DNA and perform Sanger sequencing of the targeted locus to confirm the presence of insertions or deletions (indels).

  • Perform Western blotting to confirm the absence of DGKα and DGKζ protein expression.

Phenotypic Assays for On-Target Validation

The following assays can be used to compare the effects of this compound in wild-type (WT) versus DGKα/ζ KO cells. A true on-target effect would be demonstrated if the KO cells are resistant to the effects of this compound.

a. Measurement of Cellular Diacylglycerol (DAG) Levels: [10][11]

  • Culture WT and DGKα/ζ KO cells and treat with this compound or vehicle control.

  • Lyse the cells and extract lipids using a modified Bligh and Dyer method.[12]

  • Quantify DAG levels using a DAG kinase assay with radiolabeled ATP ([γ-32P]ATP) or a commercially available fluorometric DAG assay kit.[10][11]

  • Separate the radiolabeled phosphatidic acid by thin-layer chromatography (TLC) and quantify using a phosphorimager.[10] For the fluorometric assay, measure the fluorescence according to the manufacturer's protocol.

b. Western Blot for Phospho-ERK (p-ERK): [13][14]

  • Starve WT and DGKα/ζ KO T-cells and then stimulate with an appropriate TCR agonist (e.g., anti-CD3/CD28 antibodies) in the presence of this compound or vehicle control for various time points.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).

  • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Quantify band intensities using densitometry software.

c. Cytokine Production Assay: [3]

  • Culture WT and DGKα/ζ KO T-cells and stimulate with a TCR agonist in the presence of this compound or vehicle control for 24-48 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA kit according to the manufacturer's instructions.

Conclusion

This guide provides a framework for the comparative analysis and on-target validation of the DGK inhibitor, this compound. By utilizing CRISPR/Cas9 to generate specific DGKα and DGKζ knockout cell lines, researchers can definitively assess the on-target effects of this compound through a series of well-defined phenotypic assays. The provided protocols and visualizations serve as a valuable resource for scientists and drug development professionals working to advance novel therapeutics targeting the diacylglycerol kinase pathway.

References

A Head-to-Head Comparison of Diacylglycerol Kinase Alpha and Zeta Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of Diacylglycerol Kinase (DGK) isozymes is critical for advancing therapeutic strategies in oncology and immunology. This guide provides a comprehensive, data-driven comparison of inhibitors targeting DGKα and DGKζ, two isoforms pivotal in regulating cellular signaling.

Diacylglycerol kinases (DGKs) are a family of ten enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in lipid second messenger signaling. DGKα and DGKζ, in particular, have emerged as key regulators of T-cell activation and have been implicated in cancer progression.[1] Inhibition of these kinases can enhance anti-tumor immunity by potentiating T-cell receptor (TCR) signaling.[2] This guide offers an objective comparison of the performance of selective and dual inhibitors for DGKα and DGKζ, supported by experimental data to aid in the selection of appropriate chemical tools for research and development.

Quantitative Comparison of Inhibitor Potency

The potency of various inhibitors against DGKα and DGKζ is a key determinant of their utility. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a selection of widely studied and recently developed inhibitors.

Table 1: DGKα Selective and Dual Inhibitor Potency

InhibitorTypeDGKα IC50 (nM)DGKζ IC50 (nM)Reference(s)
R59022DGKα Selective2800-[3][4][5]
R59949DGKα Selective300-[6][7][8]
CU-3DGKα Selective600>5000[9][10]
BMS-684DGKα Selective15-[11][12]
BMS-502Dual4.62.1[13][14]
BMS-332Dual51[15][16][17]

Table 2: DGKζ Selective and Dual Inhibitor Potency

InhibitorTypeDGKζ IC50 (nM)DGKα IC50 (nM)Reference(s)
BAY 2965501DGKζ Selective27-35-[18]
BMS-502Dual2.14.6[13][14]
BMS-332Dual15[15][16][17]

Selectivity Profiles

The selectivity of an inhibitor for its intended target over other related enzymes is crucial for minimizing off-target effects. While comprehensive selectivity data across all ten DGK isoforms is not available for all compounds, some studies have provided valuable insights.

For instance, BMS-684 demonstrates over 100-fold selectivity for DGKα compared to the related type I DGK isoforms, DGKβ and DGKγ, and does not inhibit the other seven DGK isozymes.[11][12] The dual inhibitor BMS-502 shows significant activity against DGKα, ζ, and ι, with limited inhibition of the β, γ, and κ isoforms and no significant activity against the δ, η, ε, and θ isoforms.[15] Similarly, BMS-332 displays greater than 100-fold selectivity for DGKα/ζ over DGKβ and DGKγ. The commercial inhibitors R59022 and R59949 are relatively selective for DGKα but are known to inhibit other DGK isotypes and also act as serotonin (B10506) receptor antagonists.[4] CU-3 is reported to be a selective DGKα inhibitor with an IC50 value of 0.6 μM, while its IC50 for other DGK isoforms is greater than 5 μM.[4] BAY 2965501 is a highly selective inhibitor of DGKζ.[19]

Signaling Pathways and Experimental Workflows

To visualize the roles of DGKα and DGKζ and the experimental approaches to study their inhibitors, the following diagrams are provided.

DGK_Signaling_Pathway DGKα/ζ Signaling in T-Cell Activation TCR TCR Engagement PLCg1 PLCγ1 TCR->PLCg1 PIP2 PIP2 PLCg1->PIP2 IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG hydrolysis PKC PKCθ DAG->PKC RasGRP1 RasGRP1 DAG->RasGRP1 DGK DGKα / DGKζ DAG->DGK NFkB NF-κB Activation PKC->NFkB AP1 AP-1 Activation RasGRP1->AP1 IL2_Prod IL-2 Production NFkB->IL2_Prod AP1->IL2_Prod PA Phosphatidic Acid (PA) DGK->PA phosphorylation Inhibitor DGKα/ζ Inhibitor Inhibitor->DGK

Caption: DGKα/ζ Signaling in T-Cell Activation.

Experimental_Workflow Workflow for Assessing DGK Inhibitor Activity cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay KinaseAssay In vitro Kinase Assay (e.g., ADP-Glo) IC50 Determine IC50 KinaseAssay->IC50 Selectivity Selectivity Profiling (Panel of DGK isoforms) IC50->Selectivity TCell_Activation T-Cell Activation Assay (e.g., anti-CD3/CD28 stimulation) Inhibitor_Treatment Treat with DGK Inhibitor TCell_Activation->Inhibitor_Treatment IL2_Measurement Measure IL-2 Secretion (ELISA) Inhibitor_Treatment->IL2_Measurement EC50 Determine EC50 IL2_Measurement->EC50

Caption: Workflow for Assessing DGK Inhibitor Activity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize DGKα and DGKζ inhibitors.

In Vitro DGK Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Materials:

  • Recombinant human DGKα or DGKζ enzyme

  • Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)

  • Lipid vesicles (e.g., phosphatidylserine)

  • ATP

  • DGK reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test inhibitors dissolved in DMSO

Procedure:

  • Prepare the lipid substrate by co-sonicating DAG and phosphatidylserine (B164497) to form vesicles.

  • In a 384-well plate, add 2.5 µL of 4x test inhibitor dilution in DGK reaction buffer.

  • Add 2.5 µL of 4x recombinant DGKα or DGKζ enzyme in DGK reaction buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of 2x DAG/ATP mix in DGK reaction buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure luminescence using a plate reader.

  • Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular T-Cell Activation Assay (IL-2 Secretion)

This assay measures the ability of DGK inhibitors to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin

  • Anti-CD3 and anti-CD28 antibodies for T-cell stimulation

  • Test inhibitors dissolved in DMSO

  • Human IL-2 ELISA kit

Procedure:

  • Plate PBMCs or Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.

  • Pre-treat the cells with various concentrations of the DGK inhibitor or vehicle (DMSO) for 1 hour at 37°C.

  • Stimulate the cells with soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.

  • Collect the supernatant for IL-2 measurement.

  • Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Calculate EC50 values by plotting the IL-2 concentration against the logarithm of the inhibitor concentration.

Conclusion

The landscape of DGKα and DGKζ inhibitors is rapidly evolving, with newer compounds demonstrating significantly improved potency and selectivity over the first-generation inhibitors. For researchers investigating the roles of these kinases, the choice of inhibitor will depend on the specific experimental context. The highly potent and selective inhibitors like BMS-684 and BAY 2965501 are excellent tools for dissecting the individual functions of DGKα and DGKζ, respectively. Dual inhibitors such as BMS-502 and BMS-332 offer the advantage of simultaneously targeting both isoforms, which may be beneficial in therapeutic settings where redundancy in DGK function is a concern. The data and protocols presented in this guide are intended to facilitate informed decision-making in the selection and application of these valuable research tools.

References

Safety Operating Guide

Safe Handling and Disposal of Dgk-IN-8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of known properties for Diacylglycerol Kinase inhibitors and related compounds is provided below. This information is crucial for understanding the handling and disposal requirements.

PropertyData
Chemical Name Dgk-IN-8
Synonyms DGK Inhibitor
Molecular Formula Not specified in provided results
Molecular Weight Not specified in provided results
Appearance Typically a solid
Solubility Soluble in organic solvents like DMSO
Storage Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.[1]

Hazard Identification and Safety Precautions

While specific hazard classifications for this compound are not detailed in the provided search results, compounds of this nature are often classified as harmful if swallowed and potentially toxic to aquatic life with long-lasting effects. Therefore, this compound should be managed as hazardous waste from generation to final disposal.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn at all times. This includes, but is not limited to:

  • Safety goggles with side-shields

  • Chemical-resistant gloves (e.g., nitrile)

  • A laboratory coat

  • A suitable respirator if dust or aerosols are generated

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to prevent its release into the environment. This is achieved through meticulous waste segregation and disposal via a licensed hazardous waste management company.

1. Immediate Segregation: At the point of generation, all materials contaminated with this compound must be segregated from non-hazardous waste. This includes:

  • Unused neat compound

  • Solutions containing this compound

  • Contaminated consumables (e.g., gloves, weighing paper, pipette tips, vials)

2. Waste Container Selection and Labeling:

  • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, leak-proof container clearly labeled "Hazardous Chemical Waste."

  • Liquid Waste: Unused or waste solutions containing this compound must be collected in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.

3. Storage: Hazardous waste containers should be stored in a designated and secure satellite accumulation area within the laboratory, away from general laboratory traffic. Ensure containers are kept closed except when adding waste.

4. Disposal: The final step is the disposal of the contained hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. Follow your institution's specific procedures for requesting a hazardous waste pickup. The precautionary statement P501 directs to "Dispose of contents/ container to an approved waste disposal plant".

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Wear PPE: Don appropriate personal protective equipment, including a respirator if necessary.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. For solid spills, carefully sweep or scoop the material to avoid generating dust.

  • Collection: Place the contained waste into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.

Experimental Workflow for Waste Management

The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Waste Segregation cluster_containment Containment cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Experiment B Solid Waste (Gloves, Vials, etc.) A->B Generates C Liquid Waste (Solutions) A->C Generates D Sharps Waste (Needles, Syringes) A->D Generates E Labeled Hazardous Solid Waste Container B->E Place in F Labeled Hazardous Liquid Waste Container C->F Collect in G Labeled Sharps Container D->G Dispose in H Secure Satellite Accumulation Area E->H Store in F->H Store in G->H Store in I Licensed Hazardous Waste Contractor Pickup H->I Arrange for

Caption: Waste Segregation and Disposal Workflow for this compound.

References

Navigating the Safe Handling of Dgk-IN-8: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the diacylglycerol kinase (DGK) inhibitor, Dgk-IN-8, a comprehensive understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available through standard searches, this guide provides essential, immediate safety and logistical information based on general best practices for handling potent, powdered chemical compounds in a laboratory setting. This information is intended to supplement, not replace, a product-specific SDS which should be requested directly from the manufacturer.

Personal Protective Equipment (PPE): A Multi-Layed Defense

When handling this compound, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Nitrile gloves- Lab coat- Safety glasses
Weighing and Aliquoting (Powder) - Double-gloving (nitrile)- Chemical-resistant lab coat or disposable gown- Safety goggles or a face shield- N95 or higher-rated respirator (in a ventilated enclosure)
Solution Preparation - Nitrile gloves- Chemical-resistant lab coat- Safety goggles
Experimental Use - Nitrile gloves- Lab coat- Safety glasses
Spill Cleanup - Double-gloving (nitrile)- Chemical-resistant lab coat or disposable gown- Safety goggles or a face shield- Appropriate respiratory protection
Waste Disposal - Nitrile gloves- Lab coat- Safety glasses

Operational Plan: From Receipt to Disposal

A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following procedural steps outline a comprehensive operational plan.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the exterior of the package for any signs of damage or leakage.

  • Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening the secondary container.

  • Verify that the primary container is sealed and the product label matches the order information.

2. Storage:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly sealed to prevent contamination and degradation.

  • Follow the manufacturer's specific storage temperature recommendations if available.

3. Weighing and Aliquoting (in a Ventilated Enclosure):

  • Perform all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood.

  • Wear double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is recommended to prevent inhalation of fine particles.

  • Use dedicated, clean spatulas and weighing paper.

  • Aliquot the desired amount into appropriately labeled, sealed containers.

4. Solution Preparation:

  • Prepare solutions in a chemical fume hood.

  • Add the solvent to the accurately weighed this compound powder slowly to avoid splashing.

  • Ensure the chosen solvent is compatible with the compound and the experimental protocol.

5. Experimental Use:

  • Handle all solutions containing this compound with care, wearing standard laboratory PPE.

  • Avoid direct contact with skin and eyes.

  • Work in a well-ventilated area.

6. Spill Management:

  • In the event of a spill, evacuate the immediate area if necessary.

  • Wearing appropriate PPE (double gloves, lab coat, goggles, and respirator), contain the spill using an inert absorbent material.

  • Carefully collect the absorbed material into a sealed, labeled waste container.

  • Decontaminate the spill area with an appropriate cleaning agent.

7. Disposal:

  • Dispose of all waste materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips, excess compound) as hazardous chemical waste.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.

Logical Workflow for Safe Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial receipt to final disposal.

Dgk_IN_8_Handling_Workflow cluster_contingency Contingency Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Weighing Weighing and Aliquoting (in Ventilated Enclosure) Storage->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Spill Spill Management Weighing->Spill Experiment Experimental Use SolutionPrep->Experiment SolutionPrep->Spill Experiment->Spill Disposal Waste Disposal Experiment->Disposal Spill->Disposal

This compound Safe Handling and Disposal Workflow

By adhering to these procedural guidelines and prioritizing a culture of safety, researchers can effectively mitigate the risks associated with handling the potent DGK inhibitor, this compound, ensuring both personal safety and the integrity of their research. It is imperative to always seek out and follow the specific safety data sheet provided by the manufacturer for the most accurate and comprehensive safety information.

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